(S)-(-)-1-(2-Furyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(furan-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABXUIWIFUZYQK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of a Chiral Building Block
An In-depth Technical Guide on the Physical Properties of (S)-(-)-1-(2-Furyl)ethanol
This compound is a chiral alcohol of significant interest in the fields of pharmaceutical development, flavor chemistry, and asymmetric synthesis.[1] Its structure, featuring a stereogenic center adjacent to a furan ring, makes it a valuable and versatile building block for creating enantiomerically pure complex molecules.[1] The furan moiety offers a rich platform for further chemical transformations, while the specific (S)-configuration of the secondary alcohol is crucial for its role as a chiral auxiliary or an intermediate in the synthesis of target molecules with specific biological activities.[1]
Understanding and verifying the physical properties of this compound is a prerequisite for its effective use in research and development. These properties not only confirm the identity and purity of the material but also dictate its handling, storage, and application in synthetic protocols. This guide provides a detailed examination of the core physical properties of this compound, offering both established data and the experimental methodologies required for their validation.
Core Physicochemical Identifiers
A consistent and accurate identification of a chemical substance is the foundation of scientific research. The primary identifiers for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₂ | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2][3] |
| CAS Number | 85828-09-7 | [1][2][3] |
| Appearance | Yellow, clear liquid. May discolor to brown on storage. | [4][5] |
| Synonyms | (S)-(-)-α-Methylfuran-2-methanol, (S)-(-)-2-Furyl methyl carbinol | [1][2] |
| Structure | ||
Optical Properties: The Signature of Chirality
For a chiral molecule, optical activity is its most defining physical property. It is a direct measure of the compound's enantiomeric purity and configuration.
Principle of Optical Rotation
Chiral compounds have the ability to rotate the plane of plane-polarized light.[6] This phenomenon is known as optical activity and is measured using an instrument called a polarimeter.[7] Compounds that rotate light in a counter-clockwise direction are termed levorotatory and are designated with a minus sign (-).[7] this compound is levorotatory, a key characteristic that confirms its stereochemical identity. The magnitude of this rotation, when standardized, is known as the specific rotation.[8]
Caption: Conceptual workflow of a polarimeter measuring optical rotation.
Tabulated Specific Rotation Data
The specific rotation is a standardized, intensive property calculated from the observed rotation.[6][7]
| Parameter | Value | Conditions | Source(s) |
| Specific Rotation [α] | -23.5 ± 1° | 20°C, Sodium D-line (589 nm) | [1][2][3] |
| Concentration (c) | 6% in ethanol (6 g / 100 mL) | [1][2][3] | |
| Path Length (l) | 1 dm (by standard convention) | [6] |
Experimental Protocol: Measurement of Specific Rotation
This protocol outlines the steps to verify the specific rotation of a sample, a critical quality control check.
Objective: To measure the observed rotation (α) and calculate the specific rotation ([α]) of this compound.
Materials:
-
This compound sample
-
Absolute Ethanol (ACS grade or higher)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (589 nm)
-
Polarimeter cell (1 dm)
Procedure:
-
Solution Preparation:
-
Instrument Calibration:
-
Turn on the polarimeter and allow the sodium lamp to warm up as per the manufacturer's instructions.
-
Fill the polarimeter cell with the blank solvent (absolute ethanol).
-
Place the cell in the polarimeter and take a reading. This "zero" reading should be subtracted from the sample reading.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings and average them.
-
-
Calculation:
Thermal and Physical Constants
Boiling point, density, and refractive index are fundamental physical constants used to characterize liquids.
Boiling Point Analysis
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10] For compounds that may decompose at high temperatures, the boiling point is often determined under reduced pressure (vacuum).[11] This is the case for this compound, preventing potential degradation of the alcohol at its atmospheric boiling point.
Density and Refractive Index
Density is the mass per unit volume and is a useful parameter for purity assessment. The refractive index, a measure of how light bends as it passes through the liquid, is also highly sensitive to impurities.
Tabulated Data
| Property | Value | Conditions | Source(s) |
| Boiling Point | 60 - 61 °C | at 8 mmHg | [1][2][3] |
| Density | 1.078 g/mL | at 20 °C | [1][2][3] |
| Refractive Index (n) | 1.479 | at 20 °C, Sodium D-line | [2][3] |
Note: The racemic mixture, (±)-1-(2-Furyl)ethanol, has a reported atmospheric boiling point of 167-170 °C.[5]
Experimental Protocol: Micro-Distillation for Boiling Point Determination
This protocol describes a method for determining the boiling point of a small liquid sample under reduced pressure.
Caption: Logical workflow for the physical property validation of a chiral liquid.
Objective: To determine the boiling point of this compound at a specified reduced pressure.
Materials:
-
Hickman still or other micro-distillation apparatus
-
Round-bottom flask (5-10 mL)
-
Thermometer and thermometer adapter
-
Vacuum pump, tubing, and pressure gauge (manometer)
-
Heating mantle or sand bath
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup:
-
Assemble the micro-distillation apparatus. Ensure all glass joints are properly sealed.
-
Place a few boiling chips or a small stir bar in the round-bottom flask.
-
Add 1-2 mL of the this compound sample to the flask.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser/collection well.[12]
-
-
Distillation:
-
Connect the apparatus to the vacuum source with the pressure gauge in line.
-
Slowly evacuate the system to the desired pressure (e.g., 8 mmHg).
-
Begin gentle heating of the flask.
-
Observe the sample for boiling and the condensation of vapor on the thermometer bulb.
-
-
Data Recording:
-
Shutdown:
-
Remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Stability and Handling
Role of Stabilizers
Commercial preparations of this compound often contain a small amount (~0.05%) of a stabilizer like hydroquinone.[2][3] This is a crucial detail for researchers, as the stabilizer is added to inhibit polymerization or oxidation reactions that can be initiated by light or trace impurities, thus prolonging the shelf-life and ensuring the purity of the alcohol.
Safety, Storage, and Handling
Proper handling and storage are paramount for both user safety and maintaining the integrity of the compound.
| Aspect | Recommendation | Rationale | Source(s) |
| Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye irritation. | Standard toxicity profile for this class of organic compounds. | [4] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses/goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | To prevent skin/eye contact and inhalation of vapors. | [2][4] |
| Storage | Store in a tightly closed container at deep freeze temperatures (≤ -20°C). Protect from light. | Low temperature and protection from light minimize degradation, polymerization, and potential racemization over time. | [2][4] |
| Spills | Absorb spill with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. | To safely contain and manage accidental releases. | [4] |
Conclusion
The physical properties of this compound, particularly its specific rotation, boiling point at reduced pressure, and refractive index, serve as critical benchmarks for its identity, purity, and stereochemical integrity. The levorotatory nature confirms the (S)-configuration, which is essential for its function in stereoselective synthesis. The protocols detailed in this guide provide a framework for researchers to independently verify these properties, ensuring the quality and reliability of the material used in their experiments. Adherence to proper safety and storage procedures is non-negotiable to preserve the compound's integrity and ensure a safe laboratory environment.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, stabilized, 99%. Retrieved from [Link]
-
Science Mania. (n.d.). Understanding Specific Rotation: A Key Property of Chiral Compounds. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). (±)-1-(2-Furyl)ethanol | CAS 4208-64-4. Retrieved from [Link]
-
University of Calgary. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Scribd. (n.d.). To Determine Boiling Point Giving Liquid. Retrieved from [Link]
-
Wikipedia. (n.d.). Specific rotation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. Retrieved from [Link]
-
Study.com. (n.d.). Video: Specific Rotation, Equation & Calculation. Retrieved from [Link]
-
GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Specific Rotation. Retrieved from [Link]
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An In-Depth Technical Guide to (S)-(-)-1-(2-Furyl)ethanol: Structure, Stereochemistry, Synthesis, and Application
Abstract
(S)-(-)-1-(2-Furyl)ethanol is a high-value chiral alcohol that serves as a critical building block in modern organic synthesis. Its unique structure, featuring a stereogenic center adjacent to a furan ring, makes it an indispensable intermediate in the pharmaceutical, agrochemical, and flavor and fragrance industries.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, stereochemical properties, prevalent synthetic methodologies with an emphasis on asymmetric catalysis, and robust analytical techniques for quality control. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Introduction: The Significance of a Chiral Furan
Chirality is a fundamental principle in drug design and development, as the physiological activity of enantiomers can differ significantly.[2][3] One enantiomer may exhibit therapeutic benefits (the eutomer), while the other may be inactive or even cause adverse effects (the distomer).[2][4] this compound, a member of the furfuryl alcohol family, has emerged as a key chiral synthon due to the versatile reactivity of the furan moiety, which can participate in a wide range of chemical transformations.[5][6] Its applications range from being an intermediate in the synthesis of complex pharmaceuticals to a component in flavoring agents.[1][6] This document serves as a definitive resource, bridging fundamental chemistry with practical application.
Chemical Identity and Stereochemistry
A precise understanding of the molecule's structure and stereochemistry is paramount for its effective use.
Chemical Structure
The molecule consists of an ethanol backbone where one hydrogen at C1 is substituted with a furan-2-yl group. The stereogenic center is located at C1, the carbon atom bonded to the hydroxyl group and the furan ring.
Caption: Enantiomeric relationship between (S) and (R) isomers.
Physicochemical Properties
The key properties of this compound are summarized below for quick reference. These values are critical for reaction planning, purification, and analytical method development.
| Property | Value | Source(s) |
| CAS Number | 85828-09-7 | [1][7] |
| Alternate CAS | 112653-32-4 | [8][9] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1][7] |
| Appearance | Clear to brown liquid | [1] |
| Density | 1.078 g/mL at 20 °C | [1][7] |
| Boiling Point | 60-61 °C at 8 mmHg | [1][7] |
| Refractive Index (n20/D) | ~1.479 | [7] |
| Specific Rotation ([α]20/D) | -23.5 ± 1° (c=6 in ethanol) | [1][7] |
| Synonyms | (S)-(-)-α-Methylfuran-2-methanol, (S)-(-)-2-Furyl methyl carbinol | [1] |
Asymmetric Synthesis: The Core of Enantiomeric Purity
The industrial production of enantiomerically pure this compound relies almost exclusively on the asymmetric reduction of its prochiral precursor, 2-acetylfuran. [10]The choice of catalyst is the determining factor for the reaction's success, dictating both yield and enantiomeric excess (e.e.).
Causality of Method Selection
Direct synthesis of a single enantiomer is vastly superior to resolving a racemic mixture, which has a maximum theoretical yield of only 50% and requires additional separation steps. Asymmetric catalysis introduces a chiral environment that energetically favors the formation of one enantiomer over the other. [11]Ruthenium-based transfer hydrogenation catalysts and enzyme-based (keto-reductase) systems are prevalent due to their high turnover numbers, exceptional enantioselectivity (>99% e.e.), and operation under relatively mild conditions. [11][12]
Caption: Experimental workflow for asymmetric hydrogenation of 2-acetylfuran.
Protocol: Asymmetric Hydrogenation of 2-Acetylfuran
This protocol is a representative example and must be adapted and optimized based on the specific catalyst system and scale. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. [12] Materials:
-
2-Acetylfuran (purified by distillation) [12]* Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., (S,S)-TsDPEN)
-
Anhydrous, degassed isopropanol (hydrogen source and solvent)
-
Base (e.g., t-BuOK or NaOH)
-
High-pressure autoclave equipped with magnetic stirring and temperature control
Procedure:
-
Catalyst Activation: In a glovebox, add the ruthenium precursor (0.005 mmol) and the chiral ligand (0.011 mmol) to a dry Schlenk flask or reactor insert.
-
Solvent Addition: Add degassed isopropanol (2 mL) to the flask. If a base is required for catalyst activation, it is added at this stage. Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
-
Substrate Addition: Add 2-acetylfuran (1 mmol) to the activated catalyst mixture.
-
Reaction Setup: Seal the vessel and place it inside the high-pressure autoclave.
-
Hydrogenation: Purge the autoclave three times with hydrogen gas before pressurizing to the desired pressure (e.g., 50 atm). [12]6. Reaction Execution: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40 °C). Monitor the reaction progress by sampling (if possible) and analyzing via GC or TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation to yield this compound as a clear liquid. [1]
Analytical Quality Control: Ensuring Enantiomeric Purity
The verification of enantiomeric excess (% e.e.) is the most critical quality control parameter for any chiral compound. Chiral chromatography is the definitive technique for this analysis. [2][3]
Principle of Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) utilizes a Chiral Stationary Phase (CSP). A CSP is a solid support that has been coated or bonded with a chiral molecule (the selector). As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes of varying stability. This difference in interaction strength leads to different retention times, allowing for their separation and individual quantification. [2][3]Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral molecules, including alcohols like 1-(2-Furyl)ethanol.
Caption: General workflow for chiral HPLC analysis.
Protocol: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination
This is a standard starting method; optimization of the mobile phase composition and flow rate may be required to achieve baseline separation.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column)
-
Mobile Phase: HPLC-grade Hexane and Isopropanol (IPA)
-
Sample: this compound, diluted in mobile phase to ~1 mg/mL
Procedure:
-
System Equilibration: Set up the HPLC system with the chiral column. Purge and equilibrate the column with the mobile phase (e.g., 90:10 Hexane:IPA) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 5 µL) of the prepared sample solution onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute. The UV detector should be set to a wavelength where the furan ring absorbs strongly (e.g., ~220 nm).
-
Peak Identification: To definitively identify which peak corresponds to the (S)-enantiomer, an authentic standard of this compound must be injected. The minor peak in a sample of high enantiomeric purity will correspond to the (R)-(+)-enantiomer.
-
Calculation: Integrate the area under each peak. Calculate the enantiomeric excess using the following formula:
-
% e.e. = [ (Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak) ] x 100
-
Industrial and Research Applications
The utility of this compound is defined by its role as a versatile chiral intermediate.
-
Pharmaceutical Synthesis: It is a documented building block in the synthesis of various pharmaceutical agents. For example, it serves as a precursor for intermediates used in the production of antibiotics like Cefuroxime and in the synthesis of amino sugars such as L-daunosamine. [10]* Flavor and Fragrance: The compound itself and its derivatives are used as flavoring agents, contributing pleasant aromatic notes to food and beverages. [1][6]* Agrochemicals: The chiral furan scaffold is utilized in the development of new pesticides and herbicides, where stereochemistry can play a significant role in biological activity and environmental impact.
-
Organic Synthesis & Materials Science: The furan ring can be manipulated through various reactions (e.g., Diels-Alder, oxidation) to create more complex molecular architectures, making it a valuable tool for synthetic chemists exploring novel materials and compounds. [1][13]
Conclusion
This compound stands as a testament to the importance of applied stereochemistry. Its value is derived not only from its own physical and chemical properties but from the chiral potential it imparts to more complex molecules. A thorough understanding of its structure, the nuances of its asymmetric synthesis, and the rigor of its analytical validation are essential for any scientist or developer aiming to leverage this potent chiral building block. The methodologies and insights presented in this guide provide a solid foundation for its successful application in both research and industrial settings.
References
-
Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol. PrepChem.com. [Link]
-
furfuryl alcohol, 98-00-0. The Good Scents Company. [Link]
-
Chiral analysis. Wikipedia. [Link]
- Process for the preparation of 2-(2-furyl)ethanol amine.
-
FURFURYL ALCOHOL. FarmaSino. [Link]
-
(±)-1-(2-Furyl)ethanol (≥99.0% (GC)). Amerigo Scientific. [Link]
-
Furfuryl Alcohol. PubChem. [Link]
-
CID 144165158 | C12H16O4. PubChem. [Link]
-
2-Acetylfuran. Wikipedia. [Link]
-
Chiral methods. ScienceDirect. [Link]
- EP0435840A2 - Process for the preparation of 2-(2-furyl) ethanol amine.
-
Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. MDPI. [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]
-
2-FURANMETHANOL (FURFURYL ALCOHOL). Ataman Kimya. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]
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A Comprehensive Guide to the Spectroscopic Characterization of (S)-(-)-1-(2-Furyl)ethanol
Introduction
(S)-(-)-1-(2-Furyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and fine chemical industries. Its furan moiety and chiral center make it a valuable building block in the asymmetric synthesis of complex molecules, including pharmaceuticals and flavoring agents.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its quality control, reaction monitoring, and the characterization of its derivatives.
This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The focus is not only on the presentation of the spectral data but also on the rationale behind the experimental choices and the interpretation of the spectral features, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The molecule consists of a furan ring substituted at the 2-position with a 1-hydroxyethyl group. The chirality arises from the stereocenter at the carbon atom bearing the hydroxyl group.
Molecular Diagram
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's protons.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation delay: A 1-2 second delay between scans is recommended.
-
Referencing: The chemical shifts are referenced to the residual chloroform peak at δ 7.26 ppm.
-
¹H NMR Data Summary
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.35 | s | 1H | - | H-5' |
| 6.35 | m | 1H | - | H-4' |
| 6.25 | d | 1H | 3.1 | H-3' |
| 4.88 | q | 1H | 6.5 | H-1 |
| 1.56 | d | 3H | 6.5 | H-2 |
Data obtained from a 400 MHz spectrum in CDCl₃.[2]
Interpretation of the ¹H NMR Spectrum
-
Furan Protons (δ 7.35, 6.35, 6.25 ppm): The three protons on the furan ring appear in the aromatic region of the spectrum. The proton at the 5'-position (H-5') is the most deshielded due to the influence of the ring oxygen and appears as a singlet. The protons at the 3'- and 4'-positions (H-3' and H-4') are coupled to each other, resulting in a doublet for H-3' and a multiplet for H-4'.
-
Methine Proton (δ 4.88 ppm): The proton attached to the chiral carbon (H-1) is a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent hydroxyl group and the furan ring.
-
Methyl Protons (δ 1.56 ppm): The three protons of the methyl group (H-2) appear as a doublet due to coupling with the methine proton (H-1).
¹H NMR Coupling Diagram
Caption: Key ¹H-¹H spin-spin couplings in this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Mode: Proton-decoupled mode to simplify the spectrum to singlets for each carbon.
-
Number of scans: A higher number of scans (e.g., 1024) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Referencing: The chemical shifts are referenced to the CDCl₃ solvent peak at δ 77.16 ppm.
-
Predicted ¹³C NMR Data Summary
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~155-160 | C-2' |
| ~142-145 | C-5' |
| ~110-112 | C-4' |
| ~105-108 | C-3' |
| ~65-70 | C-1 |
| ~20-25 | C-2 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Furan Carbons: The carbon atoms of the furan ring are expected in the downfield region. The carbon attached to the substituent (C-2') will be the most deshielded, followed by the other carbons of the furan ring.
-
Methine Carbon (C-1): The carbon of the chiral center, bonded to the hydroxyl group, is expected to appear in the range of 65-70 ppm.
-
Methyl Carbon (C-2): The methyl carbon will be the most upfield signal in the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded and then automatically subtracted from the sample spectrum.
Expected IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretch (alcohol) |
| ~3100-3150 | Medium | =C-H stretch (furan) |
| ~2850-3000 | Medium | C-H stretch (alkyl) |
| ~1500-1600 | Medium | C=C stretch (furan ring) |
| ~1000-1250 | Strong | C-O stretch (alcohol and furan) |
Interpretation of the IR Spectrum
-
O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad, strong absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The broadness of this peak is due to hydrogen bonding between the alcohol molecules.
-
C-H Stretches: The spectrum will show absorptions for both the sp²-hybridized C-H bonds of the furan ring (typically above 3000 cm⁻¹) and the sp³-hybridized C-H bonds of the ethyl group (typically below 3000 cm⁻¹).
-
C=C and C-O Stretches: The furan ring will exhibit characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region. Strong absorptions corresponding to the C-O stretching vibrations of the alcohol and the furan ether linkage will be present in the fingerprint region (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The liquid sample is typically introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum Data
| m/z | Possible Fragment |
| 112 | [M]⁺ (Molecular Ion) |
| 97 | [M - CH₃]⁺ |
| 81 | [Furan-CH=OH]⁺ |
| 43 | [CH₃-CH=OH]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule with one electron removed will give the molecular weight of the compound (112 g/mol for C₆H₈O₂).
-
Fragmentation Pattern: The fragmentation of furan derivatives under EI is often characterized by the cleavage of the substituent from the ring.
-
Loss of a Methyl Group: A common fragmentation pathway is the loss of the methyl group (CH₃), resulting in a fragment with an m/z of 97.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol can lead to the formation of various charged fragments.
-
Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, leading to smaller characteristic ions.
-
Mass Spectrometry Fragmentation Workflow
Caption: A simplified workflow of the expected fragmentation in EI-MS.
Conclusion
The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive structural profile of this important chiral building block. The data presented and interpreted in this guide serve as a valuable resource for its identification, quality assessment, and for understanding its reactivity in synthetic transformations. The detailed experimental protocols and the rationale behind the spectral interpretations are intended to empower researchers in their daily laboratory work and in the development of new chemical entities.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
ResearchGate. ¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]
-
NIST Chemistry WebBook. [Link]
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A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-(-)-1-(2-Furyl)ethanol from 2-Acetylfuran
Abstract
(S)-(-)-1-(2-Furyl)ethanol is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals, owing to its versatile furan moiety and stereogenic center.[1] This technical guide provides an in-depth exploration of the methodologies for the asymmetric synthesis of this compound from the prochiral ketone, 2-acetylfuran. We will delve into the core principles and practical execution of both biocatalytic and chemocatalytic approaches, offering a comparative analysis to inform methodology selection. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of, and actionable protocols for, the enantioselective synthesis of this important chiral alcohol.
Introduction: The Significance of this compound
The furan ring system is a prevalent motif in numerous bioactive natural products and pharmaceuticals. When combined with a chiral secondary alcohol, as in this compound, it becomes a powerful synthon for the construction of complex molecular architectures with high stereochemical control. Its applications span from the synthesis of flavor and fragrance compounds to its use as an intermediate in the development of novel therapeutics.[1] The enantioselective synthesis of this compound is therefore a critical endeavor, with a demand for efficient, scalable, and environmentally benign methods.
The primary challenge in the synthesis of this compound lies in the stereoselective reduction of the prochiral ketone, 2-acetylfuran. This guide will focus on two principal strategies to achieve this transformation with high enantiomeric excess (ee): biocatalytic reduction using whole-cell systems or isolated enzymes, and chemocatalytic asymmetric hydrogenation/reduction.
Biocatalytic Approach: Harnessing Nature's Catalysts
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis. The use of whole-cell microorganisms or purified enzymes (alcohol dehydrogenases) offers exceptional selectivity under mild reaction conditions.
Whole-Cell Bioreduction: A Green and Efficient Strategy
Microbial whole-cell catalysts, such as strains of Lactobacillus paracasei, are frequently employed for the asymmetric reduction of 2-acetylfuran.[2] These organisms possess oxidoreductases that can selectively reduce the carbonyl group to the corresponding (S)-alcohol with high enantiopurity. A key advantage of whole-cell systems is the in-situ regeneration of the required cofactor (typically NADPH or NADH), often driven by the metabolism of a co-substrate like glucose.[2]
Experimental Protocol: Gram-Scale Bioreduction of 2-Acetylfuran using Lactobacillus paracasei [2]
Materials:
-
2-Acetylfuran (≥99%)
-
Lyophilized Lactobacillus paracasei cells
-
Glucose
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Biocatalyst Preparation: In a suitable flask, suspend the lyophilized Lactobacillus paracasei cells in deionized water containing glucose. Optimal concentrations of cells and glucose should be determined for each specific batch.
-
Activation: Incubate the flask in a shaking incubator at 30°C with agitation (e.g., 150 rpm) for 1-2 hours to activate the cells.
-
Substrate Addition: Add 2-acetylfuran to the activated cell suspension.
-
Bioreduction: Continue the incubation at 30°C with shaking for approximately 48 hours. Monitor the progress of the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion of the reaction (consumption of starting material), saturate the aqueous mixture with NaCl.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield enantiomerically pure this compound.
Data Presentation: Performance of Lactobacillus paracasei in Asymmetric Bioreduction
| Scale (Substrate) | Co-substrate | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee, %) |
| Gram-scale (9.9 g) | Glucose | 30 | 48 | >99 | 92 | >99.9 |
Data adapted from a representative study on a similar substrate.[3]
Isolated Enzyme Systems: Precision and Control
For greater control and to avoid potential side reactions from other cellular components, purified alcohol dehydrogenases (ADHs) can be employed. This approach necessitates an external system for cofactor regeneration. A common strategy is to use a coupled-enzyme system, where a second enzyme, such as glucose dehydrogenase (GDH), oxidizes a sacrificial substrate (e.g., glucose) to regenerate the NADH or NADPH consumed by the ADH.[4]
Caption: Workflow for the ADH-catalyzed reduction of 2-acetylfuran with a coupled GDH system for NADPH regeneration.
Chemocatalytic Approaches: Precision through Chiral Catalysts
Chemocatalysis offers a powerful alternative to biocatalysis, often with the advantages of broader substrate scope and simpler reaction work-up. Asymmetric reduction and transfer hydrogenation using chiral transition metal complexes are prominent methods.
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones.[5] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6][7] The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in a high degree of enantioselectivity.[8][9]
The mechanism involves the coordination of the borane to the nitrogen atom of the CBS catalyst, which activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom.[6][7] This Lewis acidic boron then coordinates to the carbonyl oxygen of the ketone, positioning it for a stereoselective intramolecular hydride transfer via a six-membered transition state.[6]
Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of 2-Acetylfuran
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
2-Acetylfuran
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine solution. Cool the flask to -20°C.
-
Borane Addition: Slowly add BH₃·SMe₂ to the catalyst solution while maintaining the temperature. Stir for 10 minutes.
-
Substrate Addition: Add a solution of 2-acetylfuran in anhydrous THF dropwise to the reaction mixture over 30 minutes.
-
Reaction: Stir the reaction at -20°C and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, slowly add methanol to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.
-
Extraction: Extract the product with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is another powerful method for the enantioselective reduction of ketones. This technique typically employs a chiral ruthenium(II) catalyst, often complexed with a chiral diamine and a diphosphine ligand, and uses a hydrogen donor such as isopropanol or formic acid.[10][11] The presence of a base, like potassium tert-butoxide, is often required to facilitate the reaction.[10]
The reaction proceeds through a metal hydride intermediate, which then transfers a hydride to the coordinated ketone in a stereoselective manner. The choice of chiral ligand is crucial for achieving high enantioselectivity.
Data Presentation: Comparison of Catalytic Systems for Asymmetric Hydrogenation
| Catalyst System | H₂ Pressure (atm) | Temperature (°C) | Solvent | Additive | Conversion (%) | ee (%) |
| Ru-BINAP/Diamine | 20-50 | 30-50 | Methanol | - | >95 | >98 |
| Ru-Xyl-Phanephos/DPEN | 50 | 40 | Isopropanol | t-BuOK | >99 | >99 |
Note: Data is generalized from typical results for similar ketone reductions.[10][11]
Analytical Methods for Enantiomeric Excess (ee) Determination
Accurate determination of the enantiomeric excess is paramount in asymmetric synthesis. Several analytical techniques are commonly employed for this purpose.[12]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. A chiral stationary phase is used to separate the two enantiomers, and the relative peak areas are used to calculate the ee.[13]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but in the gas phase. This method is suitable for volatile and thermally stable compounds. Derivatization of the alcohol may be necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or chiral solvating agents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.[14]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. It can be used for rapid ee determination, often in high-throughput screening settings.[15][16]
Data Presentation: Comparison of Analytical Techniques for ee Determination
| Technique | Principle | Sample Throughput | Instrumentation Cost | Key Advantage |
| Chiral HPLC | Chromatographic separation on a chiral stationary phase | Low to Medium | High | High accuracy and resolution |
| Chiral GC | Chromatographic separation in the gas phase | Medium | Medium | Suitable for volatile compounds |
| NMR Spectroscopy | Diastereomeric interaction with a chiral auxiliary | High | Very High | Provides structural information |
| CD Spectroscopy | Differential absorption of polarized light | Very High | Medium to High | Rapid analysis |
Conclusion
The synthesis of this compound from 2-acetylfuran can be achieved with high enantioselectivity through both biocatalytic and chemocatalytic methods. The choice of methodology depends on various factors, including the desired scale of the reaction, cost considerations, and available equipment.
-
Biocatalysis , particularly with whole-cell systems, offers a green, cost-effective, and highly selective route, especially for large-scale production.
-
Chemocatalytic methods , such as the CBS reduction and asymmetric transfer hydrogenation, provide excellent enantioselectivity and are often more versatile for a broader range of substrates.
A thorough understanding of the underlying principles of each method, coupled with careful optimization of reaction conditions and accurate analytical validation, is essential for the successful synthesis of this valuable chiral building block.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
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ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]
-
Anslyn, E. V., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(8), 2227–2240. [Link]
-
Le, A. N., & Anslyn, E. V. (2018). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Journal of the American Chemical Society, 140(42), 13651–13658. [Link]
-
Wipf, P., & Aslan, D. C. (2001). Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach. The Journal of Organic Chemistry, 66(1), 337–340. [Link]
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Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847–852. [Link]
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IntechOpen. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Retrieved from [Link]
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He, Y. C., et al. (2020). Chemoenzymatic Synthesis of Furfuryl Alcohol from Biomass in Tandem Reaction System. Catalysis Letters, 150(7), 1935–1944. [Link]
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ResearchGate. (2008). De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol. Retrieved from [Link]
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Anslyn, E. V., et al. (2019). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 96(4), 718–723. [Link]
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ResearchGate. (2018). Biocatalytic Furfuryl Alcohol Production with Ethanol as the Terminal Reductant Using a Single Enzyme. Retrieved from [Link]
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Sci-Hub. (1997). New chiral ligands for catalytic asymmetric transfer hydrogenation of ketones. Retrieved from [Link]
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ResearchGate. (2019). Selective Synthesis of Furfuryl Alcohol from Biomass-Derived Furfural Using Immobilized Yeast Cells. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]
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ACS Fall 2025. (n.d.). Biocatalytic furfuryl alcohol production from furfural using ethanol as the reductant at high titer. Retrieved from [Link]
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Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]
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Amerigo Scientific. (n.d.). (±)-1-(2-Furyl)ethanol (≥99.0% (GC)). Retrieved from [Link]
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Zhang, Z., et al. (2013). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Organic Letters, 15(16), 4138–4141. [Link]
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Payer, M., et al. (2020). Asymmetric ring contraction of 2-hydroxypyranones by borrowing hydrogen biocatalysis. Nature Communications, 11(1), 1–9. [Link]
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MDPI. (2019). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Retrieved from [Link]
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Gotor-Fernández, V., & Gotor, V. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(15), 8464–8497. [Link]
- Google Patents. (n.d.). Process for the preparation of 2-(2-furyl) ethanol amine.
-
PubChem. (n.d.). 2-Acetylfuran. Retrieved from [Link]
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Peters, C., et al. (2021). Enzymatic Asymmetric Reduction of Unfunctionalized C=C Bonds with Archaeal Geranylgeranyl Reductases. ChemBioChem, 22(14), 2465–2471. [Link]
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MDPI. (2019). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and Application of Sustainable Furfuryl Alcohol‐based Plasticizer. Retrieved from [Link]
-
ResearchGate. (2019). Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Retrieved from [Link]
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de Souza, C. E. G., et al. (2022). A review on enzymatic acylation as a promising opportunity to stabilizing anthocyanins. Critical Reviews in Food Science and Nutrition, 62(6), 1630–1643. [Link]
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Enantioselective Synthesis of (S)-(-)-1-(2-Furyl)ethanol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Significance of a Chiral Furyl Alcohol
(S)-(-)-1-(2-Furyl)ethanol is a chiral alcohol of significant interest in the chemical and pharmaceutical industries. Its unique structural motif, combining a stereogenic center with a furan ring, makes it a valuable chiral building block and intermediate for the synthesis of more complex molecules.[1] This compound serves as a precursor in the development of novel pharmaceuticals and is utilized in the flavor and fragrance industry for its distinct sensory properties.[1] The biological activity of chiral molecules is often enantiomer-specific; therefore, the ability to synthesize the (S)-enantiomer with high purity is critical for applications in drug discovery and development, where a single enantiomer may exhibit desired therapeutic effects while the other could be inactive or even harmful. This guide provides an in-depth technical overview of robust and scalable methods for the enantioselective synthesis of this compound, focusing on the asymmetric reduction of its prochiral precursor, 2-acetylfuran.
Strategic Overview: Pathways to Enantiopurity
The primary strategy for producing this compound is the asymmetric reduction of 2-acetylfuran. This transformation can be achieved with high efficiency and enantioselectivity through several distinct catalytic methodologies. The choice of method often depends on factors such as scale, cost, available equipment, and desired environmental impact. We will explore three leading strategies:
-
Transition-Metal-Catalyzed Asymmetric Hydrogenation (Noyori-type): This approach utilizes well-defined ruthenium-chiral phosphine-diamine complexes to catalyze the addition of hydrogen across the carbonyl group. It is renowned for its high catalytic turnover numbers (TON) and excellent enantioselectivity, making it suitable for industrial-scale production.[2]
-
Chiral Oxazaborolidine-Catalyzed Reduction (Corey-Bakshi-Shibata - CBS): This method employs a stoichiometric borane reductant in the presence of a catalytic amount of a chiral oxazaborolidine. The CBS reduction is highly predictable, reliable, and experimentally straightforward, making it a favored method in academic and process chemistry labs.[3]
-
Biocatalytic Reduction (Enzyme-based): Leveraging the exquisite selectivity of enzymes, this "green chemistry" approach uses alcohol dehydrogenases (ADHs) or carbonyl reductases (KREDs) to reduce the ketone. These reactions are typically performed in aqueous media under mild conditions and can deliver exceptionally high enantiomeric excess (e.e.).[4][5]
Below is a comparative summary of these key methodologies.
| Methodology | Catalyst/Reagent | Reductant | Typical e.e. (%) | Advantages | Considerations |
| Noyori Asymmetric Hydrogenation | trans-RuCl2[(S)-xylbinap][(S)-daipen] | H₂ gas | >98 | High efficiency (low catalyst loading), atom economical, scalable. | Requires high-pressure hydrogenation equipment; catalyst can be air-sensitive. |
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Borane-DMS (BH₃·SMe₂) | 90-97 | High predictability, operational simplicity, mild conditions. | Stoichiometric borane reagent required; sensitive to moisture.[6] |
| Biocatalytic Reduction | Lactobacillus brevis ADH (LbADH) | Isopropanol (cosubstrate) | >99 | Extremely high enantioselectivity, environmentally benign (aqueous), mild conditions. | Requires enzyme sourcing/preparation; potential for substrate/product inhibition.[7] |
Part 1: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful tool for the reduction of heteroaromatic ketones.[2] The catalyst, typically a ruthenium complex with a chiral diphosphine ligand (e.g., BINAP derivatives) and a chiral diamine ligand, operates via a metal-ligand bifunctional mechanism.[8]
Mechanism of Action
The reaction proceeds through a concerted, six-membered transition state. The amine ligand's N-H proton and the ruthenium's hydride (Ru-H) are transferred simultaneously to the carbonyl oxygen and carbon, respectively. This outer-sphere mechanism avoids direct coordination of the ketone to the metal center, contributing to the catalyst's broad substrate scope.[8] The chirality of both the diphosphine and the diamine ligands creates a highly organized chiral environment that dictates the facial selectivity of the hydride transfer, leading to a high degree of enantiocontrol.
Caption: Figure 1: Simplified Noyori Hydrogenation Catalytic Cycle.
Detailed Experimental Protocol: Noyori Hydrogenation
This protocol is adapted from the general procedure reported by Ohkuma, Koizumi, Yoshida, and Noyori for the asymmetric hydrogenation of heteroaromatic ketones.[2]
Materials:
-
trans-RuCl₂[(S)-xylbinap][(S)-daipen] catalyst
-
2-Acetylfuran (substrate, purified by distillation)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave with a stirrer
-
Schlenk flask and standard Schlenk line equipment
-
Inert atmosphere glovebox
Procedure:
-
Catalyst Preparation: In a glovebox, add trans-RuCl₂[(S)-xylbinap][(S)-daipen] (e.g., 2.2 mg, 0.002 mmol, S/C ratio = 1000) and potassium tert-butoxide (4.5 mg, 0.04 mmol) to a glass liner for the autoclave.
-
Solvent and Substrate Addition: Add anhydrous 2-propanol (5 mL) to the glass liner. Add 2-acetylfuran (220 mg, 2.0 mmol).
-
Reaction Setup: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox.
-
Hydrogenation: Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 8 atm with hydrogen.
-
Reaction Execution: Place the autoclave in a heating block pre-set to 30°C and stir the reaction mixture vigorously.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. After completion (typically 4-12 hours), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield this compound.
-
Analysis: Determine the yield. Confirm the enantiomeric excess by chiral HPLC analysis. Expected Outcome: Yield >95%, e.e. >98%.
Part 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a cornerstone of asymmetric synthesis, providing a reliable route to chiral alcohols from prochiral ketones.[3] The reaction's success hinges on the in-situ formation of a catalyst-borane complex that coordinates to the ketone in a sterically defined manner, directing hydride delivery from one specific face.
Mechanism of Action
The mechanism involves three key components: the chiral oxazaborolidine catalyst (derived from (S)-proline), the borane reducing agent, and the ketone substrate.
-
Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the borane molecule. This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[6]
-
Substrate Coordination: The now highly Lewis-acidic endocyclic boron atom coordinates to the carbonyl oxygen of 2-acetylfuran. For steric reasons, it preferentially coordinates to the lone pair of electrons on the oxygen that is anti to the larger substituent (the furyl group).
-
Hydride Transfer: This coordination locks the ketone into a rigid, chair-like six-membered transition state. The activated borane, already complexed to the nitrogen, is positioned to deliver a hydride to the carbonyl carbon from the less hindered face, away from the furyl group.[9]
-
Catalyst Turnover: After hydride transfer, an alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to begin another cycle.
Caption: Figure 2: Key Steps in the CBS Reduction Mechanism.
Detailed Experimental Protocol: CBS Reduction
This protocol is based on the seminal work by Corey, Bakshi, and Shibata and general procedures for this reaction.[3][9]
Materials:
-
(S)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
2-Acetylfuran (substrate, anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol
-
1 M Hydrochloric acid (HCl)
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Under an inert atmosphere, charge a dry three-neck flask with (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of 1.0 M solution in toluene, 5 mol%). Add anhydrous THF (5 mL).
-
Substrate Addition: Add a solution of 2-acetylfuran (220 mg, 2.0 mmol) in anhydrous THF (5 mL) to the flask.
-
Cooling: Cool the reaction mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Reductant Addition: Slowly add borane-dimethyl sulfide complex (0.18 mL, ~1.8 mmol, 0.9 equivalents) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -15°C.
-
Reaction: Stir the mixture at -20°C for 1 hour. Monitor the reaction's completion by TLC.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at -20°C. (CAUTION: Vigorous hydrogen gas evolution).
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel.
-
Extraction and Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound. Determine yield and enantiomeric excess. Expected Outcome: Yield ~90%, e.e. ~95%.
Part 3: Biocatalytic Reduction with Lactobacillus brevis ADH
Biocatalysis offers an environmentally friendly and often exceptionally selective route to chiral alcohols. Alcohol dehydrogenases (ADHs), such as the well-studied enzyme from Lactobacillus brevis (LbADH), are particularly effective.[4] These enzymes use a cofactor, typically NADPH, as the source of hydride. A practical setup involves using a sacrificial alcohol like isopropanol as a cosubstrate, which is oxidized to acetone by the enzyme to regenerate the expensive NADPH cofactor in situ.
Workflow for Biocatalytic Reduction
Caption: Figure 3: Workflow for LbADH-Catalyzed Reduction.
Detailed Experimental Protocol: Biocatalytic Reduction
This is a representative protocol based on established procedures for LbADH-catalyzed ketone reductions.[4][10]
Materials:
-
Alcohol Dehydrogenase from Lactobacillus brevis (LbADH), as a lyophilized powder or recombinant whole cells
-
Nicotinamide adenine dinucleotide phosphate (NADP⁺)
-
2-Acetylfuran
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Isopropanol
-
Ethyl acetate
Equipment:
-
Orbital shaker with temperature control
-
Centrifuge (if using whole cells)
-
Standard laboratory glassware
Procedure:
-
Reaction Mixture Preparation: In an Erlenmeyer flask, prepare a solution of potassium phosphate buffer (50 mL, 0.1 M, pH 7.0) containing NADP⁺ (2 mg). Add isopropanol (5 mL, 10% v/v).
-
Enzyme Addition: Add LbADH (e.g., 10 mg of lyophilized powder). If using whole cells, add a specified amount of wet cell paste (e.g., 200 mg).
-
Substrate Addition: Add 2-acetylfuran (110 mg, 1.0 mmol) to the mixture.
-
Biotransformation: Seal the flask and place it in an orbital shaker at 30°C with moderate agitation (e.g., 150 rpm) for 24 hours.
-
Reaction Monitoring: Monitor the conversion of the substrate by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.
-
Work-up: Upon completion, if using whole cells, centrifuge the mixture to pellet the cells. Decant the supernatant.
-
Extraction: Saturate the aqueous layer with NaCl and extract with ethyl acetate (3 x 30 mL).
-
Isolation and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary. Determine the yield and enantiomeric excess by chiral HPLC. Expected Outcome: Yield >90%, e.e. >99%.
Validation and Analysis: Determination of Enantiomeric Excess
A critical component of any enantioselective synthesis is the accurate determination of the product's enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard and most reliable method for this analysis.[11]
Protocol: Chiral HPLC Analysis
-
Column: Daicel Chiralpak AD-H (amylose-based CSP) or similar polysaccharide-based column.[8]
-
Mobile Phase: A mixture of n-hexane and 2-propanol is typically effective. A common starting point is 90:10 (v/v) n-hexane:2-propanol.[8] The ratio can be optimized to achieve baseline separation of the two enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the furan ring absorbs (e.g., 254 nm).
-
Procedure:
-
Dissolve a small sample of the purified product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
The (R)- and (S)-enantiomers will interact differently with the chiral stationary phase and elute at different retention times.
-
Calculate the enantiomeric excess using the integrated peak areas of the two enantiomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100
-
Conclusion
The enantioselective synthesis of this compound can be accomplished through several robust and highly selective methods. For large-scale, atom-economical synthesis, Noyori asymmetric hydrogenation stands out as a superior choice, provided the necessary high-pressure equipment is available. For its operational simplicity and high predictability, the CBS reduction remains an excellent and versatile option for laboratory and pilot-plant scale. Finally, for processes where environmental impact and exceptional enantiopurity are paramount, biocatalytic reduction with enzymes like LbADH offers a powerful green alternative. Each method, when executed with care and precision as detailed in the protocols above, provides a reliable pathway to this valuable chiral intermediate, empowering further research and development in the pharmaceutical and chemical industries.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
- Cho, B. T., & Chun, Y. S. (1994). A practical and efficient reagent for the catalytic enantioselective reduction of ketones: in situ prepared oxazaborolidine from (1R,2S)-(-)-N-methylephedrine and borane-dimethyl sulfide. Tetrahedron: Asymmetry, 5(7), 1147-1150.
-
Sandoval, C. A., Ohkuma, T., Muñiz, K., & Noyori, R. (2003). Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine–ruthenium(II) complexes. Journal of the American Chemical Society, 125(44), 13490–13503. [Link]
-
Ohkuma, T., Koizumi, M., Yoshida, M., & Noyori, R. (2000). General asymmetric hydrogenation of hetero-aromatic ketones. Organic Letters, 2(12), 1749–1751. [Link]
- Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
- Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of ketones with chiral reagents prepared from borane and amino alcohols.
- Hummel, W. (1999). New alcohol dehydrogenases for the synthesis of chiral compounds.
- Wuyts, S., De Temmerman, K., & Massart, D. L. (2004). A review of the state-of-the-art of chiral separations by high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 847-876.
- BenchChem. (2025). Application Notes and Protocols for Borane-Mediated Asymmetric Reduction of Ketones. BenchChem Technical Support.
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
- Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Daicel Chiral Technologies.
- Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical enantioselective hydrogenation of aromatic ketones. Journal of the American Chemical Society, 117(9), 2675–2676.
- Leuchs, S., & Greiner, L. (2011). Alcohol Dehydrogenase from Lactobacillus brevis: A Versatile Robust Catalyst for Enantioselective Transformations. Chemical and Biochemical Engineering Quarterly, 25(2), 267-281.
- Wolberg, M., & Müller, M. (2002). Biocatalytic reductions of ketones. Current Opinion in Chemical Biology, 6(4), 414-420.
- Singh, V. K. (1992). Practical and useful methods for the enantioselective reduction of unsymmetrical ketones. Synthesis, 1992(07), 605-617.
- Noyori, R., Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Gröger, H. (2001). Enzymatic routes to enantiomerically pure aromatic α-hydroxy carboxylic acids: a further example for the diversity of biocatalysis.
- Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Biocatalytic oxidation and reduction of alcohols, aldehydes, and ketones. Current Opinion in Chemical Biology, 8(2), 120-126.
- Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2000). Asymmetric hydrogenation of amino ketones using chiral RuCl2(diphosphine)(1,2-diamine) complexes. Journal of the American Chemical Society, 122(27), 6510–6511.
- Deloux, L., & Srebnik, M. (1993). Asymmetric borane-catalyzed reactions. Chemical Reviews, 93(2), 763-784.
Sources
- 1. hplc.eu [hplc.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mindat.org [mindat.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. ct-k.com [ct-k.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chiraltech.com [chiraltech.com]
Commercial availability and suppliers of (S)-(-)-1-(2-Furyl)ethanol
An In-Depth Technical Guide to (S)-(-)-1-(2-Furyl)ethanol for Researchers and Drug Development Professionals
Introduction: The Strategic Value of a Chiral Furan Derivative
This compound is a chiral alcohol that has garnered significant attention as a versatile and valuable building block in modern organic synthesis.[1] Its structure, which combines a stereogenic center with a furan ring, makes it a powerful synthon for constructing complex, enantiomerically pure molecules. The furan moiety serves as a latent diene or a precursor to other functionalities, while the chiral hydroxyl group provides a critical handle for stereocontrolled transformations.[2][3] This guide offers a comprehensive technical overview of its commercial availability, key applications in pharmaceutical development, and robust analytical methodologies for its validation, designed for scientists at the forefront of chemical research.
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is paramount for its effective use in synthesis and analysis. The compound is typically supplied as a clear to brown liquid.[1] Key specifications, as compiled from leading suppliers, are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[4]
| Property | Value | Source(s) |
| CAS Number | 85828-09-7 | [1][4] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | |
| Appearance | Clear to brown liquid | [1] |
| Purity (GC) | ≥99.0% (sum of enantiomers) | |
| Density | 1.078 g/mL at 20 °C | [1] |
| Boiling Point | 60-61 °C at 8 mmHg | [1] |
| Optical Rotation | [α]20/D = -23.5 ± 1° (c=6 in ethanol) | [1] |
| Refractive Index | n20/D 1.479 | |
| Storage Temperature | ≤ -10 °C to -20°C | [1] |
Commercial Availability and Supplier Overview
This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development purposes. When procuring this reagent, it is crucial to consider purity, enantiomeric excess (ee), and available documentation like CoA and Safety Data Sheets (SDS).
| Supplier | Product Number (Example) | Typical Purity | Notes |
| Sigma-Aldrich (Merck) | 48188 | ≥99.0% (sum of enantiomers, GC) | May contain ~0.05% hydroquinone as a stabilizer. |
| Chem-Impex | 07921 | ≥ 99% (GC) | Provides detailed product specifications and CoA search by lot number.[1][2] |
| Santa Cruz Biotechnology | sc-268832 | Not specified, refer to CoA | For Research Use Only.[4] |
| ChemicalBook | CB6268044 | Varies by supplier | Platform listing multiple suppliers.[5] |
Application in Asymmetric Synthesis and Drug Discovery
The primary utility of this compound lies in its role as a chiral precursor for bioactive molecules. Its stereocenter directs the formation of new chiral centers, while the furan ring can be chemically manipulated to create diverse molecular scaffolds.
Gateway to Bioactive Alkaloids and Lactones
A powerful application of this chiral alcohol is in the synthesis of piperidine alkaloids and α,β-unsaturated δ-lactones, motifs found in numerous natural products with significant biological activity.[3] The synthesis often employs the Achmatowicz rearrangement, a key transformation where the furan ring is oxidized and rearranged into a dihydropyranone ring, which serves as a versatile intermediate.
The inherent chirality of this compound is transferred through this process, enabling the enantioselective synthesis of complex targets such as (-)-Cassine and (-)-Spectaline, which have demonstrated antimicrobial and anti-inflammatory properties.[3]
Caption: Biocatalytic synthesis of the target compound.
Analytical Workflow for Quality Control
Verifying the identity, purity, and enantiomeric purity of this compound is essential for reproducible research. Gas Chromatography (GC) is the primary technique for assessing purity, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Chiral GC columns are required to resolve the enantiomers and determine the enantiomeric excess.
Detailed Protocol: Chiral GC-MS Analysis
This protocol provides a self-validating framework for the quality control of this compound.
1. Objective: To determine the chemical purity and enantiomeric excess (ee) of a sample.
2. Materials:
-
Sample of this compound
-
High-purity solvent (e.g., Hexane or Ethyl Acetate, HPLC grade)
-
Volumetric flasks and precision microsyringes
-
GC-MS system equipped with a chiral column (e.g., a cyclodextrin-based column like Restek Rt-βDEXse)
3. Standard Preparation:
-
Stock Solution: Accurately prepare a 1 mg/mL stock solution of the sample in the chosen solvent.
-
Working Standard: Dilute the stock solution to a final concentration of approximately 10-50 µg/mL for analysis.
4. GC-MS Instrumentation and Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 220 °C
-
Split Ratio: 50:1 (adjust as needed for sensitivity)
-
Carrier Gas: Helium, constant flow rate (e.g., 1.2 mL/min)
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: Hold at 180 °C for 5 minutes.
-
(Note: This program is a starting point and must be optimized for the specific column and instrument used.)
-
-
MS Transfer Line Temp: 250 °C
-
Ion Source Temp: 230 °C
-
MS Mode: Scan mode (e.g., 40-200 m/z) to confirm identity, and Selected Ion Monitoring (SIM) for enhanced quantitation if needed.
5. Data Analysis and System Validation:
-
Identity Confirmation: Compare the obtained mass spectrum of the major peak with a reference spectrum. Key fragments for 1-(2-Furyl)ethanol would include the molecular ion (m/z 112) and fragments corresponding to loss of methyl (m/z 97) and the furyl-CH(OH) group.
-
Purity Calculation: Calculate the area percent of the main peak relative to all other peaks detected by the FID or total ion chromatogram (TIC).
-
Enantiomeric Excess (ee) Calculation: Identify the two enantiomer peaks. Calculate ee using the formula: ee (%) = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) * 100. The (S)-enantiomer should be the major peak.
Caption: Analytical workflow for QC of this compound.
Safety, Handling, and Storage
Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.
-
Safety: this compound may cause eye, skin, and respiratory system irritation. [6]It is classified as Aquatic Chronic 3, indicating it is harmful to aquatic life with long-lasting effects. * Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses (eyeshields) and chemical-resistant gloves. * Storage: The compound should be stored at low temperatures, typically -20°C, to minimize degradation. It may discolor to brown upon storage, which could indicate potential degradation, and its purity should be re-verified if this occurs. [7]
Conclusion
This compound is more than a simple chiral alcohol; it is a strategic precursor that unlocks efficient synthetic pathways to a range of high-value, bioactive molecules. Its commercial availability, coupled with well-established synthetic and analytical methods, positions it as a reliable tool for researchers in drug discovery and fine chemical synthesis. By understanding its properties, applications, and the necessary quality control workflows, scientists can effectively leverage this compound to accelerate the development of next-generation pharmaceuticals and other advanced materials.
References
-
Cenmed Enterprises. (±)-1-(2-furyl)ethanol >=99.0% gc. [Link]
-
Alkali Scientific. (±)-1-(2-Furyl)ethanol, 1 X 10 mL (48190-10ML-F). [Link]
-
PrepChem.com. Synthesis of 2-(N-benzyl-N-methylamino)-1-(2-furyl)ethanol. [Link]
-
Chemical-Suppliers.com. (±)-1-(2-Furyl)ethanol. [Link]
- Google Patents.
-
ResearchGate. Development and Validation of Methodology for Determination of Furfuryl Alcohol in Snack Foods and Their Ingredients by Headspace Gas Chromatography-Mass Spectrometry. [Link]
-
CDC. NIOSH Manual of Analytical Methods (NMAM) 2505: Furfuryl Alcohol. [Link]
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An In-depth Technical Guide to N-desethylamodiaquine: Properties, Pharmacology, and Safety
Disclaimer: The CAS number 85828-09-7 provided in the topic query is predominantly associated with the chemical compound (S)-(-)-1-(2-Furyl)ethanol, a chiral building block used in organic synthesis.[1][2][3][4] However, given the specified audience of researchers, scientists, and drug development professionals, and the request for an in-depth technical guide on a pharmacologically active core, this document will focus on N-desethylamodiaquine . This compound is the principal active metabolite of the antimalarial drug amodiaquine and is of significant interest in the field of drug development. N-desethylamodiaquine is sometimes associated with the CAS number 79049-30-2 (for its hydrochloride salt).[5]
Introduction
N-desethylamodiaquine (DEAQ) is a 4-aminoquinoline derivative and the primary, biologically active metabolite of the antimalarial drug amodiaquine.[6] Following oral administration, amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 2C8 (CYP2C8) enzyme, to form DEAQ.[7][8] Due to the rapid clearance of the parent drug, DEAQ is responsible for the majority of the antimalarial activity observed in vivo.[8][9] Its prolonged elimination half-life is a key contributor to the post-treatment prophylactic effect of amodiaquine. This guide provides a comprehensive overview of the pharmacological, chemical, and safety profile of N-desethylamodiaquine, tailored for professionals in pharmaceutical research and development.
Physicochemical Properties of N-desethylamodiaquine
A clear understanding of the physicochemical properties of N-desethylamodiaquine is fundamental for its study and application in drug development, from formulation to pharmacokinetic analysis.
| Property | Value | Source |
| Molecular Formula | C18H18ClN3O (hydrochloride salt: C18H18ClN3O · 2HCl) | [5] |
| Molecular Weight | 400.7 g/mol (hydrochloride salt) | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in DMSO, Methanol, and Water | [5] |
| Purity | Typically >95% | [5] |
| λmax | 222, 254, 337 nm | [5] |
Mechanism of Action: Antimalarial Activity
The primary mechanism of action of N-desethylamodiaquine, consistent with other 4-aminoquinoline antimalarials, is the disruption of heme detoxification within the malaria parasite, Plasmodium falciparum.[6]
Inside the parasite's digestive vacuole, hemoglobin from the host's red blood cells is digested, leading to the release of toxic, free heme. DEAQ is thought to interfere with the polymerization of this free heme into non-toxic hemozoin.[6] The accumulation of the DEAQ-heme complex is highly toxic to the parasite, leading to its death.
Caption: Metabolic conversion of Amodiaquine to N-desethylamodiaquine.
The biotransformation of amodiaquine to DEAQ is almost entirely mediated by the CYP2C8 isoenzyme. [9]This specificity makes the reaction a valuable marker for assessing CYP2C8 activity. [7]Genetic polymorphisms in the CYP2C8 gene can significantly impact the metabolism of amodiaquine, leading to altered plasma concentrations of DEAQ and potentially affecting both the efficacy and toxicity of the parent drug. [10]For instance, the CYP2C8*2 variant, which is more common in African populations, exhibits defective metabolism of amodiaquine, resulting in a higher Michaelis-Menten constant (Km) and lower intrinsic clearance. [10]
Role in Drug Development and Research
N-desethylamodiaquine is a subject of ongoing research for several reasons:
-
Antimalarial Potency: DEAQ demonstrates potent activity against various strains of P. falciparum. For instance, it has shown IC50 values of 97 nM and 25 nM against the V1/S and 3D7 strains, respectively. [11]* Drug-Drug Interactions: As the metabolism of amodiaquine is heavily reliant on CYP2C8, there is a potential for significant drug-drug interactions. Co-administration with potent CYP2C8 inhibitors, such as some antiretroviral drugs (e.g., efavirenz, saquinavir), can impair the formation of DEAQ, which may have clinical implications. [10]* Toxicity Studies: While amodiaquine has been associated with adverse effects such as neutropenia and hepatitis, understanding the specific toxicological profile of DEAQ is crucial for risk assessment. [8]
Experimental Protocol: In Vitro Antimalarial Susceptibility Testing
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of N-desethylamodiaquine against P. falciparum.
Objective: To quantify the in vitro activity of N-desethylamodiaquine against asexual stages of P. falciparum.
Materials:
-
N-desethylamodiaquine dihydrochloride
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris, EDTA, saponin, Triton X-100)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of N-desethylamodiaquine in an appropriate solvent (e.g., DMSO) and make serial dilutions in RPMI-1640 medium.
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the serially diluted N-desethylamodiaquine to the respective wells. Include drug-free wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour in the dark at room temperature.
-
Measure fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Safety and Handling
As a biologically active compound, N-desethylamodiaquine should be handled with appropriate laboratory precautions.
| Aspect | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a lab coat. | [1] |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area. | [1] |
| Storage | Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, -20°C is recommended. | [1][5] |
| First Aid (Eyes) | Flush with plenty of water for at least 15 minutes. | [1] |
| First Aid (Skin) | Wash with soap and water. | [1] |
| First Aid (Ingestion) | Wash out mouth with water and seek medical advice. | [1] |
While a specific, comprehensive safety data sheet for N-desethylamodiaquine is not readily available in the public domain, the safety precautions for its parent compound, amodiaquine, and other similar chemical structures provide a basis for safe handling. Amodiaquine itself has been linked to severe acute hepatitis. [12]
Conclusion
N-desethylamodiaquine is a pharmacologically significant molecule that serves as the primary active agent of the antimalarial drug amodiaquine. Its potent antiparasitic activity, coupled with its long half-life, makes it a cornerstone of amodiaquine's therapeutic effect. For researchers in drug development, a thorough understanding of its metabolism via CYP2C8, its mechanism of action, and its potential for drug interactions is essential for the rational design of new therapies and the safe and effective use of existing ones.
References
- PubMed. (n.d.). Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate.
- PubMed. (2007). Amodiaquine metabolism is impaired by common polymorphisms in CYP2C8: implications for malaria treatment in Africa. Clinical Pharmacology & Therapeutics, 82(2), 197-203.
- ClinPGx. (n.d.). Amodiaquine Pathway, Pharmacokinetics.
- DOI. (n.d.). Amodiaquine Clearance and Its Metabolism to N-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substrate.
- ResearchGate. (n.d.). Amodiaquine and its main metabolite desethylamodiaquine.
- MedchemExpress.com. (n.d.). N-Desethyl amodiaquine | Parasite Inhibitor.
- Sigma-Aldrich. (n.d.). This compound = 99.0 GC sum of enantiomers 85828-09-7.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, stabilized, 99%.
- Chem-Impex. (n.d.). This compound.
- Benchchem. (n.d.). The Pharmacological Profile of N-Desethyl Amodiaquine Dihydrochloride: A Technical Guide.
- Biomol. (n.d.). N-desethyl Amodiaquine (hydrochloride) | CAS 79049-30-2 | Cayman Chemical.
- Sigma-Aldrich. (n.d.). (S)-(−)-1-(2-Furyl)ethanol.
- NIH PubChem. (n.d.). Amodiaquine | C20H22ClN3O | CID 2165.
- ДВ-Эксперт. (n.d.). (S)-()-1-(2-Furyl)ethanol.
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(S)-(-)-α-Methylfuran-2-methanol: A Core Technical Guide to a Versatile Chiral Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-(-)-α-Methylfuran-2-methanol, also known as (S)-(-)-1-(2-Furyl)ethanol, is a crucial chiral alcohol that serves as a high-value intermediate in modern organic synthesis. Its structure, which combines a reactive furan ring with a stereodefined secondary alcohol, makes it an invaluable precursor for the enantioselective synthesis of pharmaceuticals, agrochemicals, and complex natural products.[1] This guide offers a detailed examination of its fundamental characteristics, synthesis, analytical protocols, and applications, providing field-proven insights for professionals in chemical research and development.
Fundamental Physicochemical and Spectroscopic Profile
A precise understanding of the compound's properties is the foundation for its effective application in synthetic chemistry.
Table 1: Physicochemical Properties of (S)-(-)-α-Methylfuran-2-methanol
| Property | Value | Reference(s) |
| Synonyms | This compound, (S)-(-)-2-Furyl methyl carbinol | [1][2] |
| CAS Number | 85828-09-7 | [1][2][3][4] |
| Molecular Formula | C₆H₈O₂ | [1][2] |
| Molecular Weight | 112.13 g/mol | [1][2] |
| Appearance | Clear colorless to light yellow/brown liquid | [1][3] |
| Density | 1.078 g/mL at 20 °C | [1][2] |
| Boiling Point | 60-61 °C @ 8 mmHg | [1][2] |
| Refractive Index (n₂₀/D) | 1.479 | [2] |
| Specific Optical Rotation ([α]₂₀/D) | -23.5 ± 1° (c=6 in ethanol) | [1][2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural verification and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides unambiguous confirmation of the molecular structure. A representative spectrum in CDCl₃ shows characteristic signals for the furan ring protons and the chiral ethyl alcohol side chain.[5]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.35 (s, 1H, H-5'), 6.35 (m, 1H, H-4'), 6.25 (d, J=3.1 Hz, 1H, H-3'), 4.88 (q, J=6.5 Hz, 1H, H-1), 1.56 (d, J=6.5 Hz, 3H, C-CH₃).[5] An OH proton is also present, typically as a broad singlet that can be exchanged with D₂O.
-
-
¹³C NMR: The predicted carbon spectrum is equally informative.
-
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~158 (C2'), ~142 (C5'), ~110 (C4'), ~106 (C3'), ~68 (C1), ~21 (CH₃).
-
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption for the hydroxyl group and characteristic peaks for the furan ring.
-
Key Absorptions (liquid film, cm⁻¹): ~3350 (O-H stretch, broad), ~3100 (C-H stretch, aromatic), ~2970 (C-H stretch, aliphatic), ~1590, ~1500 (C=C stretch, furan ring), ~1010 (C-O stretch).
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak and a characteristic fragmentation pattern.
-
Predicted m/z (%): 112 [M]⁺, 97 [M-CH₃]⁺, 83, 69, 43.
-
Synthesis via Enzymatic Kinetic Resolution
While several methods exist for asymmetric synthesis, enzymatic kinetic resolution (EKR) of the racemic alcohol is a highly efficient and widely adopted strategy for producing (S)-(-)-α-Methylfuran-2-methanol with high enantiomeric purity.[6] This process exploits the stereoselectivity of an enzyme, typically a lipase, to preferentially acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution.
Representative Protocol: Lipase-Catalyzed Resolution
This protocol describes a typical lab-scale EKR process.
Materials:
-
(±)-1-(2-Furyl)ethanol (racemic)
-
Immobilized Lipase B from Candida antarctica (CALB, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvent (e.g., toluene or hexane)
-
Equipment for column chromatography (silica gel, solvents)
-
Chiral HPLC or GC for monitoring
Procedure:
-
Setup: Dissolve racemic (±)-1-(2-furyl)ethanol (1.0 eq.) in the anhydrous organic solvent in a flask equipped with a magnetic stirrer.
-
Acyl Donor Addition: Add vinyl acetate (0.5-0.6 eq.). Using a slight excess of the alcohol ensures the reaction can proceed to ~50% conversion, maximizing the enantiomeric excess (ee) of both components.
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight relative to the substrate).
-
Reaction: Stir the mixture at a constant temperature (e.g., 30-40 °C). The progress is monitored by taking small aliquots and analyzing them by chiral HPLC or GC.
-
Monitoring: The reaction is stopped when the conversion reaches approximately 50%. At this point, the theoretical maximum ee for both the remaining (S)-alcohol and the formed (R)-ester is achieved.
-
Workup: Remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, a mixture of the (S)-alcohol and the (R)-ester, is separated by silica gel column chromatography. The less polar ester elutes before the more polar alcohol.
-
Analysis: The purified (S)-(-)-α-methylfuran-2-methanol is analyzed by chiral chromatography to confirm its enantiomeric purity (ee >99% is common).
Causality in Experimental Design:
-
Irreversible Acyl Donor: Vinyl acetate is highly effective because the enol byproduct tautomerizes to acetaldehyde, making the acylation step irreversible and driving the reaction forward.
-
Immobilized Enzyme: Using an immobilized enzyme greatly simplifies catalyst removal and recycling, a key principle of green chemistry.
-
50% Conversion Target: In an ideal kinetic resolution with a highly selective enzyme, stopping at 50% conversion yields both the unreacted starting material and the product in near-perfect enantiopurity.
Applications in Asymmetric Synthesis
The utility of (S)-(-)-α-Methylfuran-2-methanol lies in its role as a chiral precursor. The stereocenter is carried through a synthetic sequence to impart chirality on a final target molecule.
-
Chiral Building Block: It is a common starting material for multi-step syntheses where the final product's biological activity is dependent on a specific stereochemistry.[1]
-
Chiral Auxiliary: The alcohol can be temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is cleaved and can be recovered.[7]
-
Precursor to Other Chiral Ligands: The furan ring can be modified, for example, via hydrogenation to a tetrahydrofuran (THF) ring, a core structure in many successful chiral ligands for asymmetric catalysis.
Logical Transformation Pathway
Caption: Synthetic elaboration of the chiral building block.
Quality Control: Chiral Chromatography
Confirming the enantiomeric excess (ee) is the most critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method.[]
Representative Protocol: Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of a hexane and isopropanol mixture (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation. The mobile phase should be filtered and degassed.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Run the analysis under isocratic conditions at a constant flow rate (e.g., 1.0 mL/min).
-
Detect the eluting enantiomers using a UV detector (e.g., at 220 nm).
-
-
Data Interpretation: The two enantiomers will have different retention times due to their differential interaction with the chiral stationary phase. The enantiomeric excess (% ee) is calculated from the integrated areas of the two peaks:
-
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100
-
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Potential Hazards: May cause eye irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability and to maintain optical purity, storage at low temperatures (≤ -20°C) is recommended.[2][3] The compound is light-sensitive and may discolor over time.[3][9]
References
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Cole-Parmer. This compound, stabilized, 99% Material Safety Data Sheet. [Link]
-
Chemical-Suppliers.com. (±)-1-(2-Furyl)ethanol | CAS 4208-64-4. [Link]
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Cenmed Enterprises. (±)-1-(2-furyl)ethanol >=99.0% gc. [Link]
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Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
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Phenomenex. Chiral HPLC Separations Guidebook. [Link]
-
Amerigo Scientific. (±)-1-(2-Furyl)ethanol (≥99.0% (GC)). [Link]
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Havranek, E., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link]
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NIST. α-methylfuran-2-methanol. [Link]
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ResearchGate. 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. [Link]
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Ordóñez, M., et al. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]
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Wikipedia. Specific rotation. [Link]
-
Wang, J., et al. (2021). A Light-Driven In Vitro Enzymatic Biosystem for the Synthesis of α-Farnesene from Methanol. ACS Synthetic Biology, 10(4), 806-815. [Link]
-
Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. [Link]
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ResearchGate. Enantioselective synthesis of 2-alkylidenetetrahydrofurans based on a cyclization/enzymatic resolution strategy. [Link]
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Human Metabolome Database. 1H NMR Spectrum (HMDB0033944). [Link]
-
MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]
-
National Institutes of Health (NIH). Millimeter-Wave Spectroscopy of Methylfuran Isomers. [Link]
-
PubMed Central. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. [Link]
-
PubChem. 2-Methylfuran. [Link]
-
ResearchGate. Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. [Link]
-
ResearchGate. Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives. [Link]
-
ResearchGate. A Light-Driven In Vitro Enzymatic Biosystem for the Synthesis of α-Farnesene from Methanol. [Link]
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Navigating the Solubility Landscape of (S)-(-)-1-(2-Furyl)ethanol: An In-depth Technical Guide for Researchers
This guide provides a comprehensive technical overview of the solubility characteristics of (S)-(-)-1-(2-Furyl)ethanol, a chiral alcohol of significant interest in pharmaceutical synthesis and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a detailed exploration of the theoretical and practical aspects of this compound's behavior in various organic solvents. While extensive quantitative solubility data is not widely available in published literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to effectively utilize this versatile chiral building block.
This compound, with the chemical formula C₆H₈O₂, is a chiral secondary alcohol featuring a furan ring.[1][2] This structure imparts a unique combination of polarity and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[3] Its applications range from the production of flavoring agents to its use as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds for the pharmaceutical industry.[3] An understanding of its solubility is paramount for optimizing these processes.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[4] The dissolution process is energetically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions.
This compound possesses a polar hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor.[5][6] Additionally, the furan ring, while primarily contributing to the molecule's overall size and shape, also possesses some degree of polarity due to the oxygen heteroatom. The interplay of these features dictates its solubility profile.
-
Hydrogen Bonding: The hydroxyl group is the primary driver of solubility in polar protic solvents like alcohols. It can form strong hydrogen bonds with the solvent molecules, leading to favorable dissolution.[4]
-
Dipole-Dipole Interactions: In polar aprotic solvents, which lack O-H or N-H bonds but have a significant dipole moment, the polar nature of the furan ring and the hydroxyl group will facilitate dipole-dipole interactions, promoting solubility.[4]
-
Van der Waals Forces: In nonpolar solvents, the weaker van der Waals forces are the predominant intermolecular interactions. The significant difference in polarity between the highly polar this compound and nonpolar solvents results in poor solubility.[7]
Qualitative Solubility Profile of this compound
Based on the principles of intermolecular forces and the known solubility of its structural analog, furfuryl alcohol, a qualitative assessment of the solubility of this compound in common organic solvents can be predicted.[4][7]
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can form strong hydrogen bonds with the hydroxyl groups of these solvents.[4] |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar functionalities of the solute.[4] |
| Esters | Ethyl Acetate | Moderate | The ester group provides some polarity, allowing for dipole-dipole interactions.[4] |
| Halogenated | Dichloromethane, Chloroform | Moderate to Low | The polarity of these solvents is lower, but they can still solvate the molecule to some degree.[4] |
| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the polar solute and nonpolar solvent limits solubility.[4] |
Experimental Determination of Solubility: A Self-Validating Protocol
For applications requiring precise solubility values, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4] This protocol is designed to be a self-validating system, ensuring the attainment of a true equilibrium state.
Step-by-Step Methodology
-
Preparation of a Supersaturated Solution:
-
Causality: To ensure that the final concentration represents the true equilibrium solubility, an excess of the solid solute must be present throughout the equilibration period. This guarantees that the solvent is saturated.
-
Procedure: Add an excess amount of high-purity this compound to a series of vials, each containing a known volume of the desired organic solvent.
-
-
Equilibration:
-
Causality: Achieving a state of thermodynamic equilibrium is critical for accurate solubility measurement. This requires sufficient time and agitation to allow the dissolution and precipitation processes to reach a steady state. The presence of undissolved solid at the end of this period is a key validation point.
-
Procedure: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C). Agitate the samples for a predetermined duration (typically 24-72 hours). A visual inspection confirming the persistence of solid material is mandatory before proceeding.
-
-
Phase Separation:
-
Causality: It is imperative to separate the saturated solution from the undissolved solid without altering the equilibrium concentration. Filtration or centrifugation are effective methods, with care taken to maintain the experimental temperature.
-
Procedure: Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE).
-
-
Quantification:
-
Causality: An accurate and precise analytical method is required to determine the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique. A calibration curve prepared with known concentrations of the analyte is essential for accurate quantification.
-
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the filtered saturated solution by a validated HPLC method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Use the analytical response of the saturated solution to determine its concentration from the calibration curve. This concentration represents the equilibrium solubility.
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.
Impact of Temperature on Solubility
The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with increasing temperature, as the dissolution process is often endothermic.[7] This relationship can be described by the van't Hoff equation. For drug development and crystallization processes, understanding the temperature-solubility profile is crucial for designing efficient and reproducible procedures.
Conclusion and Future Perspectives
While a comprehensive public database of quantitative solubility data for this compound in a wide range of organic solvents is currently lacking, a strong qualitative understanding can be derived from its molecular structure and the behavior of its analogs.[4] For applications demanding precise solubility values, the detailed and self-validating shake-flask protocol provided in this guide offers a robust and reliable methodology. As the use of this important chiral building block continues to expand in pharmaceutical and chemical research, the generation and publication of such quantitative data would be of significant value to the scientific community.
References
-
Chemistry LibreTexts. 4.4 Solubility. [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]
-
Solubility of Things. Furfuryl alcohol. [Link]
-
University of Canterbury. Solubility of Organic Compounds. [Link]
-
meriSTEM. Alcohols: solubility and solvent polarity. [Link]
-
PubChem. CID 144165158. [Link]
-
Ataman Kimya. 2-FURANMETHANOL (FURFURYL ALCOHOL). [Link]
-
MDPI. Thermodynamic and Transport Properties of Biomass-Derived Furfural, Furfuryl Alcohol and Their Mixtures. [Link]
-
Pharmaffiliates. 1-(2-Furyl)ethanol. [Link]
-
Chemical-Suppliers.com. (±)-1-(2-Furyl)ethanol. [Link]
-
Cenmed Enterprises. (¢¢‚¬‚¬¢€“')-1-(2-furyl)ethanol >=99.0% gc. [Link]
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Methodological & Application
Application Notes & Protocols: Asymmetric Reduction of 2-Acetylfuran for the Synthesis of Chiral 1-(2-Furyl)ethanol
Abstract
This technical guide provides a comprehensive overview of the asymmetric reduction of 2-acetylfuran to produce enantiomerically enriched (R)- or (S)-1-(2-furyl)ethanol. Chiral 1-(2-furyl)ethanol is a valuable building block in the synthesis of a variety of bioactive molecules and pharmaceuticals.[1][2][3] This document explores the mechanistic underpinnings of prominent chiral catalyst systems, offers detailed, field-proven experimental protocols, and presents a comparative analysis of different catalytic methods. The content is designed for researchers, scientists, and drug development professionals seeking to implement efficient and selective methods for the synthesis of this key chiral intermediate.
Introduction: The Significance of Chiral 1-(2-Furyl)ethanol
The imperative for enantiomerically pure compounds in the pharmaceutical industry is well-established, as the physiological activity of a drug is often exclusive to a single enantiomer.[4][5][6] (R)- and (S)-1-(2-furyl)ethanol are critical chiral synthons due to the versatile reactivity of the furan moiety, which can be elaborated into a variety of other functional groups and heterocyclic systems.[3] These chiral alcohols serve as precursors for natural products, agrochemicals, and, most notably, pharmaceutical agents, including antibiotics and antiviral compounds.[2][7]
The primary challenge in the synthesis of 1-(2-furyl)ethanol lies in controlling the stereochemistry at the newly formed secondary alcohol. Classical reduction methods yield a racemic mixture, necessitating resolution techniques that are often inefficient.[8] Catalytic asymmetric reduction has emerged as the most elegant and atom-economical approach to directly access the desired enantiomer with high selectivity.[8][9] This guide will focus on two powerful and widely adopted catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric hydrogenation.
Catalytic Systems for Asymmetric Reduction
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[10][11][12] It employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide (BH₃·SMe₂).[10][13]
Mechanism of Action: The efficacy of the CBS catalyst stems from its ability to create a highly organized, rigid transition state that directs the hydride transfer from the borane to a specific face of the ketone.
-
Catalyst-Borane Complex Formation: The borane reagent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a more potent hydride donor.[10][11]
-
Ketone Coordination: The prochiral ketone, 2-acetylfuran, then coordinates to the now more Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric hindrance, with the larger substituent (furan ring) occupying a pseudo-equatorial position and the smaller substituent (methyl group) in a pseudo-axial position within the transition state.[12]
-
Stereoselective Hydride Transfer: The activated hydride is then transferred intramolecularly to the carbonyl carbon via a six-membered, chair-like transition state.[10][13] This directed transfer ensures high enantioselectivity.
-
Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates, and the catalyst is regenerated to participate in the next catalytic cycle. An acidic workup is required to liberate the chiral alcohol.[10]
DOT Script for CBS Reduction Mechanism
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the reduction of a wide range of ketones and other unsaturated functional groups.[14][15] This reaction typically utilizes a ruthenium(II) catalyst bearing a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[14][16] The reduction is carried out under a hydrogen atmosphere.
Mechanism of Action: The stereochemical outcome of the Noyori hydrogenation is dictated by the chiral environment created by the ligands surrounding the ruthenium center.
-
Precatalyst Activation: The Ru(II) dihalide precatalyst is activated by hydrogen gas, often in the presence of a base, to form the active RuH₂ species.[14][16]
-
Substrate Coordination: The 2-acetylfuran substrate coordinates to the ruthenium hydride complex.
-
Enantioselective Hydrogenation: The hydrogenation of the ketone proceeds through a concerted, six-membered transition state involving the Ru-H bond and the carbonyl group of the substrate.[16] The chiral ligands create a steric environment that favors the approach of the ketone from one specific face, leading to high enantioselectivity.[15]
-
Product Release and Catalyst Regeneration: After hydrogenation, the resulting chiral alcohol product is displaced from the coordination sphere of the ruthenium, and the active catalyst is regenerated to continue the cycle.[14][15]
DOT Script for Noyori Asymmetric Hydrogenation Workflow
Caption: General experimental workflow for Noyori asymmetric hydrogenation.
Comparative Performance Data
The choice of catalytic system often depends on the desired enantiomer, scalability, and available equipment. Below is a summary of typical performance data for the asymmetric reduction of 2-acetylfuran using different chiral catalysts.
| Catalyst System | Chiral Ligand/Catalyst | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| CBS Reduction | (R)-Me-CBS | BH₃·THF | THF | 25 | >95 | 96 (S) | [13] |
| CBS Reduction | In situ from lactam alcohol | BH₃·THF | THF | RT | 91 | 91 (R) | [17] |
| Noyori Hydrogenation | RuCl₂[(R)-BINAP] | H₂ (50 atm) | Methanol | 30 | >99 | 98 (R) | [14] |
| Noyori Hydrogenation | Ru-TsDPEN | H₂/HCOOH | Water | 40 | 95 | 97 (R) | [8] |
| Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / Chiral diamine | 2-Propanol | 2-Propanol | 80 | 92 | 95 (S) | [8] |
| Hydrosilylation | Zn(Et)₂ / Chiral diimine | PMHS | Toluene | 25 | >90 | 88 (R) | [18] |
Note: The enantioselectivity (ee) and the resulting stereochemistry (R or S) are highly dependent on the chirality of the catalyst or ligand used.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Borane reagents are flammable and react violently with water. Hydrogen gas is highly flammable and explosive. High-pressure reactions should be conducted behind a blast shield. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol for CBS Reduction of 2-Acetylfuran
This protocol is adapted from established procedures for CBS reductions.[10][13]
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
2-Acetylfuran (purified by distillation)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) via syringe.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane-THF complex (1.0 M in THF, 1.2 mmol, 1.2 eq) to the catalyst solution while stirring.
-
Substrate Addition: In a separate flame-dried flask, dissolve 2-acetylfuran (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the catalyst-borane mixture over 30 minutes using a syringe pump.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL), water (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). Determine the enantiomeric excess (ee) of the purified 1-(2-furyl)ethanol by chiral GC or HPLC.
Protocol for Noyori-Type Asymmetric Hydrogenation
This protocol is a generalized procedure based on common practices for Noyori hydrogenations.[14]
Materials:
-
[RuCl₂(p-cymene)]₂ or other suitable Ru(II) precursor
-
(R)- or (S)-BINAP (or other suitable chiral phosphine ligand)
-
(R,R)- or (S,S)-DPEN (or other suitable chiral diamine ligand)
-
2-Acetylfuran (purified by distillation)
-
Degassed solvent (e.g., methanol or isopropanol)
-
Base (e.g., t-BuOK), if required by the specific catalyst system
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in a glovebox): In a glovebox under an inert atmosphere, add the Ru(II) precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) and the chiral ligands (e.g., (R)-BINAP, 0.011 mmol and (R,R)-DPEN, 0.011 mmol) to a vial suitable for a high-pressure reactor.
-
Solvent Addition: Add degassed solvent (e.g., 2 mL of methanol).
-
Pre-catalyst Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.
-
Substrate Addition: Add 2-acetylfuran (1 mmol) to the reaction mixture. If a base is required, it should be added at this stage.
-
Reaction Setup: Seal the vial in a high-pressure autoclave. Remove the autoclave from the glovebox.
-
Hydrogenation: Purge the autoclave several times with hydrogen gas. Pressurize the autoclave to the desired pressure (e.g., 20-50 atm) and heat to the desired temperature (e.g., 30-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (if the reactor setup allows) and analyzing them by GC or HPLC to determine conversion.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess of the resulting chiral alcohol using chiral GC or HPLC.
Conclusion
The asymmetric reduction of 2-acetylfuran is a critical transformation for accessing the valuable chiral building block, 1-(2-furyl)ethanol. Both the CBS reduction and Noyori-type asymmetric hydrogenation offer highly efficient and enantioselective routes to this compound. The choice between these methods will depend on factors such as the desired enantiomer, substrate scope, scalability, and available laboratory infrastructure. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these powerful catalytic methods in their synthetic endeavors.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(26), 7925–7926. [Link]
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Wikipedia. (2024). Enantioselective reduction of ketones. [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
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Mimoun, H., de Saint Laumer, J. Y., Giannini, L., Scopelliti, R., & Floriani, C. (1999). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 121(26), 6158–6166. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2339. [Link]
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YouTube. (2021). CBS Reduction, Enantioselective Catalysis. [Link]
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NROChemistry. Noyori Hydrogenation. [Link]
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Shende, V. S., Singh, P., & Bhanage, P. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(4), 955-969. [Link]
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ResearchGate. Mechanism of the CBS reduction of ketones, proposed by Corey et al. [Link]
-
YouTube. (2022). Noyori Hydrogenation. [Link]
-
Skranc, W., et al. (2006). Large-Scale Synthesis of (R)-2-Amino-1-(2-furyl)ethanol via a Chemoenzymatic Approach. Organic Process Research & Development, 10(4), 793-797. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156–1184. [Link]
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YouTube. (2021). Noyori Asymmetric Hydrogenation. [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]
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Cenmed Enterprises. (±)-1-(2-furyl)ethanol. [Link]
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Wikipedia. (2024). 2-Acetylfuran. [Link]
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ResearchGate. Chiral iron complexes for asymmetric catalysis. [Link]
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MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
- Google Patents. (2009). Method for synthesizing 2-acetylfuran.
-
National Institutes of Health. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]
-
Asian Journal of Research in Chemistry. (2018). Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. [Link]
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National Institutes of Health. (2017). The Significance of Chirality in Drug Design and Development. [Link]
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ResearchGate. (2012). Chirality and its implications for the pharmaceutical industry. [Link]
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Pharmaceutical Technology. (2013). Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]
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National Institutes of Health. (2006). Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Metathesis. [Link]
-
National Institutes of Health. (2019). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. [Link]
-
ResearchGate. (2023). Strategies and Methods for the Catalytic Asymmetric Synthesis of Benzofuran/Benzopyran Fused Acetals: A Review. [Link]
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The Art of Asymmetry: (S)-(-)-1-(2-Furyl)ethanol as a Premier Chiral Building Block in Modern Organic Synthesis
In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and therapeutic success. Chiral building blocks, enantiomerically pure compounds that serve as starting materials, are the foundational elements in the construction of these sophisticated molecular architectures.[1][2][3][4][5] Among these, (S)-(-)-1-(2-Furyl)ethanol has emerged as a versatile and highly valuable synthon, offering a unique combination of a stereochemically defined secondary alcohol and a furan moiety, a latent precursor to a wealth of functionalities.[6][7] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 85828-09-7 | [8] |
| Molecular Formula | C₆H₈O₂ | [8] |
| Molecular Weight | 112.13 g/mol | [8] |
| Appearance | Clear to yellow or brown liquid | [9] |
| Density | 1.078 g/mL at 20 °C | [7][8] |
| Boiling Point | 60-61 °C at 8 mmHg | [7][8] |
| Optical Rotation | [α]20/D −23.5±1°, c = 6% in ethanol | [8] |
| Refractive Index | n20/D 1.479 | [8] |
| Storage | Store at -20°C, protected from light | [8][9] |
| Flash Point | > 110 °C (> 230 °F) | [9] |
Safety Information: this compound may cause eye and skin irritation and may be harmful if inhaled or swallowed.[9] It is essential to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11] Spills should be absorbed with an inert material and disposed of according to laboratory safety protocols.[9]
Key Synthetic Transformations and Protocols
The synthetic utility of this compound stems from the reactivity of both its chiral alcohol center and the furan ring. The following sections detail key transformations with validated protocols, providing a blueprint for their application.
Oxidation to a Chiral α-Furyl Ketone: The Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.[12][13][14][15][16] This reaction is particularly valuable for sensitive substrates as it is performed at low temperatures, minimizing side reactions.[12][16]
Causality of Experimental Choices: The Swern oxidation relies on the in-situ formation of a highly reactive dimethylchlorosulfonium ion from dimethyl sulfoxide (DMSO) and oxalyl chloride.[15] The reaction is conducted at -78 °C to ensure the stability of this intermediate.[13] The alcohol then attacks this electrophilic sulfur species, and subsequent addition of a hindered base, such as triethylamine, facilitates an intramolecular E2 elimination to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[15] The choice of a non-nucleophilic hindered base is crucial to prevent side reactions.
Figure 1: General workflow for the Swern oxidation.
Detailed Protocol: Synthesis of (S)-1-(Furan-2-yl)-1-oxoethan-2-ol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) (50 mL) and cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Slowly add oxalyl chloride (1.5 equiv.) to a solution of dimethyl sulfoxide (DMSO) (2.2 equiv.) in CH₂Cl₂ at -78 °C. Stir the mixture for 15 minutes.
-
Substrate Addition: A solution of this compound (1.0 equiv.) in CH₂Cl₂ is added dropwise to the reaction mixture, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes.
-
Elimination: Triethylamine (5.0 equiv.) is added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, and wash successively with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired ketone.
Stereochemical Inversion via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols.[17][18] This reaction proceeds via an SN2 mechanism, leading to a predictable and clean inversion of the chiral center.[17] This transformation is invaluable when the opposite enantiomer of a chiral alcohol is required for a synthetic route.
Causality of Experimental Choices: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19][20] The alcohol is then activated by this intermediate, forming an alkoxyphosphonium salt, which is a superb leaving group. A suitable nucleophile, such as phthalimide, then displaces the activated alcohol in an SN2 fashion, resulting in complete inversion of stereochemistry.[17][20] The choice of nucleophile is critical; it must be sufficiently acidic (pKa < 13) to protonate the betaine intermediate.[19]
Figure 2: General workflow for the Mitsunobu reaction.
Detailed Protocol: Synthesis of (R)-N-(1-(Furan-2-yl)ethyl)phthalimide
-
Reaction Setup: To a solution of this compound (1.0 equiv.), phthalimide (1.5 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) (20 mL) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise.[9][20]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue is then subjected to flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the reduced hydrazine byproduct, yielding the desired (R)-phthalimide derivative.
Furan Ring Opening: The Achmatowicz Rearrangement
The furan ring in this compound is a masked 1,4-dicarbonyl compound, which can be unraveled through oxidative ring-opening reactions. The Achmatowicz reaction is a powerful example, transforming furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[19][21][22][23][24][25][26] This transformation is a cornerstone in the synthesis of carbohydrates and other polyoxygenated natural products.[24][25]
Causality of Experimental Choices: The reaction is typically initiated by an electrophilic oxidation of the furan ring, often with N-bromosuccinimide (NBS) in a buffered aqueous solution or with a peroxy acid like m-CPBA.[19][22][24] This leads to a 2,5-dioxygenated furan intermediate which, under acidic or thermal conditions, rearranges to the dihydropyranone product.[19][21][22] The stereochemistry at the carbinol center of the starting material is retained and directs the stereochemical outcome of the newly formed stereocenter at the anomeric position of the pyranone ring.
Figure 3: Simplified mechanism of the Achmatowicz reaction.
Detailed Protocol: Synthesis of (2S,6S)-6-Hydroxy-2-methyl-2H-pyran-3(6H)-one
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (1:1, 50 mL). Add sodium bicarbonate (NaHCO₃) (2.0 equiv.) to buffer the solution.
-
Oxidation: Cool the mixture to 0 °C and add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the dihydropyranone as a mixture of anomers.
Application in the Synthesis of L-Daunosamine
A prominent application of this compound is in the asymmetric synthesis of L-daunosamine, the carbohydrate component of the anthracycline class of anticancer agents, which includes doxorubicin and daunorubicin.[6][27][28][29] This synthesis elegantly showcases the conversion of the furan ring into a pyranose scaffold.
The synthesis commences with the protection of the hydroxyl group of this compound, followed by an Achmatowicz rearrangement to construct the dihydropyranone core. Subsequent stereoselective manipulations, including reduction and amination, ultimately lead to the target amino sugar. The chirality of the starting material is crucial for establishing the correct stereochemistry in the final product.[6]
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its unique combination of a stereochemically defined alcohol and a synthetically malleable furan ring provides access to a wide array of complex and valuable molecules. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers, enabling them to harness the full potential of this remarkable synthon in their pursuit of novel therapeutics and other advanced molecular targets.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, stabilized, 99%. Retrieved from [Link]
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Wikipedia. (2023, October 27). Chiral auxiliary. In Wikipedia. Retrieved from [Link]
- de Sousa, J. S., & de Almeida, M. V. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
-
Grokipedia. (n.d.). Achmatowicz reaction. Retrieved from [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. (2020, October 22). [Video]. YouTube. [Link]
-
Achmatowicz Reaction Mechanism | Organic Chemistry. (2021, September 22). [Video]. YouTube. [Link]
-
Mastering Asymmetric Synthesis: The Power of Chiral Auxiliaries and Ligands. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). (±)-1-(2-Furyl)ethanol. Retrieved from [Link]
- Deska, J. (2017). The Achmatowicz Rearrangement – Oxidative Ring Expansion of Furfuryl Alcohols.
- Katritzky, A. R., & Meth-Cohn, O. (Eds.). (2013).
- Sammes, P. G., & Thetford, D. (1988). Synthesis of (L)-daunosamine and related amino sugars. Journal of the Chemical Society, Perkin Transactions 1, 111-123.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 144165158. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Mitsunobu Reaction. (2019, August 26). [PDF]. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Proceedure. Retrieved from [Link]
- Jurczak, J., & Golebiewski, W. M. (1989).
- Turner, N. J., & O'Reilly, E. (2024). Preparative scale Achmatowicz and aza-Achmatowicz rearrangements catalyzed by Agrocybe aegerita unspecific peroxygenase. Organic & Biomolecular Chemistry, 22(30), 6149-6155.
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Swern Oxidation. (2019, July 10). [PDF]. Retrieved from [Link]
- He, J., et al. (2018). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 140(40), 12816-12825.
-
University of York. (2024, July 15). Preparative Scale Achmatowicz and aza-Achmatowicz Rearrangements Catalyzed by Agrocybe aegerita Unspecific Peroxygenase. Retrieved from [Link]
- Castillon, S., et al. (1993). Synthesis of (S)-2-fluoro-L-daunosamine and (S)-2-fluoro-D-ristosamine.
-
Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved from [Link]
- Pelter, A., et al. (2000). Stereoselective Synthesis of Butenolide and Butyrolactone Derivatives. Turkish Journal of Chemistry, 24(3), 245-252.
- Beilstein-Institut. (2019). Visible-light-mediated flow protocol for Achmatowicz rearrangement. Beilstein Journal of Organic Chemistry, 15, 2396-2403.
- Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Fox, J. M. (2019).
- Robertson, J., & Al-Haded, A. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Organic Letters, 25(40), 7359-7363.
-
Lund University. (n.d.). Short and efficient synthesis of a daunosamine donor from L-fucal. Retrieved from [Link]
- Ohlin, M., et al. (2014). Short and efficient synthesis of a daunosamine donor from l-fucal. RSC Advances, 4(24), 12486-12489.
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Application Notes and Protocols for (S)-(-)-1-(2-Furyl)ethanol as a Chiral Auxiliary
Introduction: Harnessing the Furan Scaffold for Asymmetric Synthesis
In the field of asymmetric synthesis, where the precise control of stereochemistry is paramount for the development of pharmaceuticals and fine chemicals, the choice of a chiral auxiliary is a critical strategic decision. A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. An effective auxiliary must not only induce high levels of stereoselectivity but also be readily available in enantiopure form and easily cleaved from the product without racemization.[1]
(S)-(-)-1-(2-Furyl)ethanol emerges as a compelling chiral auxiliary derived from the biorenewable furfural. Its rigid furan ring and the stereogenic center bearing the hydroxyl group provide a well-defined chiral environment, influencing the facial selectivity of reactions at a prochiral center. This furan-based auxiliary offers unique steric and electronic properties that can be exploited in a variety of asymmetric transformations, including carbon-carbon bond-forming reactions crucial for building molecular complexity. This document provides a detailed guide for researchers, chemists, and drug development professionals on the practical application of this compound as a chiral auxiliary, complete with mechanistic insights and detailed experimental protocols.
Core Principle: Stereochemical Induction with a Furan-Based Auxiliary
The stereodirecting power of this compound lies in its ability to create a sterically hindered environment on one face of the reactive intermediate. After attachment to a prochiral substrate, typically through an ester or a related linkage, the furan ring and the methyl group of the auxiliary effectively shield one of the two prochiral faces of an enolate or a dienophile. This steric hindrance forces the incoming electrophile or diene to approach from the less hindered face, resulting in the preferential formation of one diastereomer.
The general workflow for utilizing a chiral auxiliary such as this compound is depicted below. This process involves the attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction to create the new stereocenter(s), and the subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product and recover the auxiliary for potential reuse.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application in Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with up to four new stereocenters. The use of a chiral auxiliary attached to the dienophile can effectively control the facial selectivity of the cycloaddition. The acrylate ester derived from this compound serves as a chiral dienophile, where the furan moiety directs the approach of the diene.
Protocol 1: Asymmetric Diels-Alder Reaction of (S)-1-(2-furyl)ethyl acrylate with Cyclopentadiene
This protocol describes a Lewis acid-catalyzed Diels-Alder reaction between the chiral acrylate and cyclopentadiene. The Lewis acid coordinates to the carbonyl oxygen of the acrylate, enhancing its reactivity and locking its conformation to maximize the directing effect of the chiral auxiliary.
Materials:
-
(S)-1-(2-furyl)ethyl acrylate
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation of (S)-1-(2-furyl)ethyl acrylate:
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, slowly add acryloyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford pure (S)-1-(2-furyl)ethyl acrylate.
-
-
Diels-Alder Cycloaddition:
-
Dissolve (S)-1-(2-furyl)ethyl acrylate (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a 1.0 M solution of Et₂AlCl in hexanes (1.1 eq) to the reaction mixture.
-
Stir for 30 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purify the resulting diastereomeric adducts by flash column chromatography.
-
Expected Outcome: This reaction is expected to yield the corresponding Diels-Alder adducts with a high degree of endo-selectivity and facial diastereoselectivity. The major diastereomer results from the approach of cyclopentadiene to the face of the dienophile opposite to the sterically demanding furan ring.
| Parameter | Expected Value |
| Diastereomeric Ratio (endo:exo) | >95:5 |
| Diastereomeric Excess (de) | >90% |
| Yield | 75-85% |
¹H NMR Data for the Major Endo Adduct (Illustrative): Characteristic signals for the endo adduct would include resonances for the vinyl protons of the norbornene moiety around δ 6.0-6.4 ppm, and signals for the bridgehead protons. The protons of the furan ring and the chiral auxiliary will also be present in the spectrum.[2][3]
Application in Asymmetric Aldol Additions
The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl moiety. When a chiral auxiliary is used, the geometry of the enolate and the steric environment created by the auxiliary control the stereochemical outcome of the addition to an aldehyde.
Protocol 2: Diastereoselective Aldol Reaction of a Chiral Acetate
This protocol outlines the generation of a titanium enolate from the acetate ester of this compound and its subsequent reaction with an aldehyde. The use of a titanium Lewis acid promotes the formation of a specific enolate geometry, leading to high diastereoselectivity.
Materials:
-
(S)-1-(2-furyl)ethyl acetate
-
Titanium(IV) chloride (TiCl₄)
-
N,N-Diisopropylethylamine (DIPEA)
-
An aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation and Aldol Addition:
-
To a solution of (S)-1-(2-furyl)ethyl acetate (1.0 eq) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq).
-
Stir the mixture for 5 minutes, then add DIPEA (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the aldehyde (1.5 eq) to the reaction mixture.
-
Stir at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Expected Outcome: The reaction is expected to produce the corresponding β-hydroxy ester with high diastereoselectivity. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where the bulky groups of the aldehyde and the chiral auxiliary orient themselves to minimize steric interactions.
| Parameter | Expected Value |
| Diastereomeric Ratio (syn:anti) | Dependent on enolate geometry, typically high |
| Diastereomeric Excess (de) | >90% |
| Yield | 70-85% |
Application in Asymmetric Alkylation
The alkylation of enolates is a key method for the formation of C-C bonds at the α-position of a carbonyl group. The use of a chiral auxiliary allows for the diastereoselective introduction of an alkyl group.
Protocol 3: Asymmetric Alkylation of a Chiral Propionate
This protocol describes the formation of a lithium enolate from the propionate ester of this compound and its subsequent alkylation with an electrophile.
Materials:
-
(S)-1-(2-furyl)ethyl propionate
-
Lithium diisopropylamide (LDA), freshly prepared or commercial solution
-
An alkylating agent (e.g., benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation and Alkylation:
-
Dissolve (S)-1-(2-furyl)ethyl propionate (1.0 eq) in anhydrous THF at -78 °C.
-
Slowly add a solution of LDA (1.1 eq) in THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the alkylating agent (1.2 eq) to the enolate solution.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Expected Outcome: The alkylation is expected to proceed with high diastereoselectivity, with the electrophile approaching the enolate from the face opposite to the furan group of the chiral auxiliary.
| Parameter | Expected Value |
| Diastereomeric Excess (de) | >95% |
| Yield | 80-90% |
Cleavage of the Chiral Auxiliary
The final step in this asymmetric synthesis strategy is the removal of the chiral auxiliary to reveal the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group in the final product.
Caption: Common methods for the cleavage of the chiral auxiliary.
Protocol 4: Hydrolytic Cleavage to a Carboxylic Acid
This method is suitable for obtaining the chiral carboxylic acid.
Materials:
-
Diastereomerically pure ester
-
Lithium hydroxide (LiOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF) and water
-
Aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water (3:1) at 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq) followed by the dropwise addition of 30% H₂O₂ (4.0 eq).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.
-
Acidify the mixture with dilute HCl and extract the carboxylic acid with diethyl ether.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
Protocol 5: Reductive Cleavage to a Primary Alcohol
This method yields the corresponding chiral primary alcohol.
Materials:
-
Diastereomerically pure ester
-
Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether
-
Water
Procedure:
-
Dissolve the ester (1.0 eq) in anhydrous diethyl ether at 0 °C.
-
Add LiBH₄ (2.0 eq) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with diethyl ether, dry the organic layer, and concentrate.
-
Purify the alcohol and the recovered auxiliary by column chromatography.
Conclusion
This compound is a versatile and effective chiral auxiliary for a range of asymmetric transformations. Its rigid furan scaffold provides a well-defined steric environment that can induce high levels of diastereoselectivity in Diels-Alder, aldol, and alkylation reactions. The protocols outlined in this guide provide a starting point for researchers to explore the utility of this biorenewable chiral auxiliary in their synthetic endeavors. The straightforward attachment and cleavage procedures, coupled with the high stereoselectivities achievable, make this compound a valuable tool in the synthesis of enantiomerically pure molecules for pharmaceutical and materials science applications.
References
- Synthetic Studies on Diels-Alder Adducts: Intramolecular Interactions Between Two Functions. PMC - NIH.
- Supplementary Inform
- Diastereoselective Aldol Reaction with an Acetate Enolate: 2,6-Bis(2-isopropylphenyl)-3,5-dimethylphenol as an Extremely Effective Chiral Auxiliary. PubMed.
- 1 Stereoselective Acet
- Double Diastereoselective Acetate Aldol Reactions With Chiral N-acetyl Thiazolidinethione Reagents. PubMed.
- Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds.
- Catalytic Enantioselective Reactions of Biomass-Derived Furans.
- Illuminating Total Synthesis: Strategic Applications of Photochemistry in N
- Catalytic enantioselective Diels–Alder reactions: methods, mechanistic fundamentals, pathways, and applic
- Regioselective and Asymmetric Diels-Alder Reaction of 1- and 2-Substituted Cyclopentadienes Catalyzed by a Brønsted Acid Activated Chiral Oxazaborolidine. Organic Chemistry Portal.
- Ester Cleavages via SN2-Type Dealkyl
- Silane/iodine-based cleavage of esters and ethers under neutral conditions. PMC - NIH.
- Catalytic asymmetric assembly of stereodefined propionate units: an enantioselective total synthesis of (-)-pironetin. PubMed.
- Mulberry Diels–Alder-type adducts: isolation, structure, bioactivity, and synthesis. NIH.
- Ester cleavage conditions?.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [No specific source name].
- Chiral auxiliary. Wikipedia.
- Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones.
- Biomass-based enantioselective approach to 1,2-di(furan-2-yl)ethane-1,2-diamine and its derivatives.
- Catalytic asymmetric synthesis of γ-butenolides by direct vinylogous reactions. PubMed.
- Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions.
- Enantioselective Synthesis Amino Acids and Amino Alcohols. [No specific source name].
- Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. the University of Groningen research portal.
- Diastereodivergent and enantioselective synthesis of chiral 2,3-furan...
- Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science (RSC Publishing).
- Butenolide synthesis. Organic Chemistry Portal.
- 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. [No specific source name].
- Thermal Cleavage of the Fmoc Protection Group. CHIMIA.
- Recent Advances in Chemical Synthesis of Amino Sugars. PMC - NIH.
- Thermal cleavage of the fmoc protection group. PubMed.
- Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
- Recent Advances in Chemical Synthesis of Amino Sugars. PubMed.
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Société Chimique de France.
- PREPARATION OF /3,2-FURYL ACRYLIC ACID. [No specific source name].
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
- Asymmetric synthesis of amino sugars. Part 2. A novel versatile approach to the chiral non-racemic synthesis of 2-amino-2-deoxy sugars.
- De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol.
- Etherification Reactions of Furfuryl Alcohol in the Presence of Orthoesters and Ketals: Application to the Synthesis Furfuryl Ether Bio-Fuels.
- Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. PubMed.
- Diastereoselective addition reactions of furyl aldehydes using chiral boronates as auxiliary: application to the enantioselective synthesis of 2,3-disubstituted furyl alcohols. PubMed.
- Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of W
- Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative.
- Synthesis of O-Amino Sugars and Nucleosides. MDPI.
- Robust biocatalyst for the green continuous flow synthesis of esters from biomass-derived furfuryl alcohol and C8–C18 carboxylic acids. RSC Publishing.
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- ETHYL α-(HYDROXYMETHYL)
- Catalytic asymmetric aza-Morita-Baylis-Hillman reaction of methyl acrylate: role of a bifunctional La(O-iPr)3/linked-BINOL complex.. Semantic Scholar.
- Ethyl acryl
- Method for producing ethyl acrylate.
Sources
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in (S)-(-)-1-(2-Furyl)ethanol
Introduction: Unlocking the Synthetic Potential of a Versatile Chiral Building Block
(S)-(-)-1-(2-Furyl)ethanol is a valuable chiral building block in organic synthesis, prized for its role in the creation of enantiomerically pure compounds, particularly in the pharmaceutical industry for drug development. The strategic modification, or derivatization, of its secondary hydroxyl group is a critical step in harnessing its full synthetic utility. This process not only allows for the introduction of various functional groups but also serves as a means of protecting the hydroxyl moiety during subsequent chemical transformations. Furthermore, derivatization is often essential for the analytical determination of enantiomeric purity and absolute configuration.
This comprehensive guide provides detailed application notes and protocols for the three primary classes of derivatization of this compound: esterification, etherification, and silylation. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices and ensuring the scientific integrity of the described methods. Particular attention is given to the inherent reactivity of the furan ring, which is sensitive to strongly acidic conditions, necessitating the selection of mild and chemoselective reaction conditions.
I. Esterification: Crafting Ester Derivatives under Mild Conditions
The conversion of the hydroxyl group of this compound to an ester is a common strategy to introduce a wide range of functionalities or to protect the alcohol. Given the acid-sensitive nature of the furan ring, classical Fischer esterification with strong acid catalysis is often avoided. Instead, milder methods are preferred to prevent potential side reactions such as polymerization or ring-opening of the furan moiety.
A. Steglich Esterification: A Mild and Efficient Approach
The Steglich esterification is a powerful method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This method proceeds under neutral conditions, making it ideal for acid-sensitive substrates like this compound.
Causality of Experimental Choices:
-
DCC/EDC: These reagents act as dehydrating agents, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1]
-
DMAP: This catalyst accelerates the reaction by forming a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[1]
-
Anhydrous Solvent: The reaction must be conducted under anhydrous conditions as water will compete with the alcohol in reacting with the activated carboxylic acid, leading to the regeneration of the starting material and the formation of urea byproducts.
Experimental Protocol: Synthesis of (S)-1-(2-Furyl)ethyl Benzoate
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), benzoic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) in anhydrous DCM or THF dropwise over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl to remove excess DMAP and any remaining base.
-
Subsequently, wash with a saturated aqueous solution of NaHCO₃ to remove unreacted benzoic acid.
-
Finally, wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-1-(2-Furyl)ethyl benzoate.
Data Presentation: Steglich Esterification Parameters
| Parameter | Condition | Rationale |
| Coupling Agent | DCC or EDC | Mild activation of the carboxylic acid.[1] |
| Catalyst | DMAP (5-10 mol%) | Accelerates the esterification.[1] |
| Solvent | Anhydrous DCM or THF | Aprotic solvent to prevent side reactions. |
| Temperature | 0 °C to Room Temperature | Mild conditions to preserve the furan ring. |
| Stoichiometry | Alcohol:Acid:DCC (1:1.2:1.2) | Ensures complete conversion of the alcohol. |
Visualization: Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
B. Lipase-Catalyzed Transesterification
For a green and highly selective alternative, enzymatic catalysis offers a powerful approach. Lipases are widely used for the kinetic resolution of racemic alcohols via transesterification. In the context of derivatizing the enantiopure this compound, this method provides an exceptionally mild route to ester formation. Irreversible transesterification using an acyl donor like isopropenyl acetate is particularly effective.[3]
Causality of Experimental Choices:
-
Lipase: The enzyme provides a chiral environment, ensuring the reaction proceeds without racemization of the starting material.
-
Isopropenyl Acetate: This acyl donor forms acetone as a byproduct, which is volatile and does not interfere with the reaction equilibrium, driving the reaction to completion.[3]
-
Organic Solvent: A non-polar organic solvent like hexane or toluene is typically used to maintain the enzyme's activity.
Experimental Protocol: Lipase-Catalyzed Synthesis of (S)-1-(2-Furyl)ethyl Acetate
-
Preparation: To a solution of this compound (1.0 eq.) in an appropriate organic solvent (e.g., hexane), add isopropenyl acetate (2.0-5.0 eq.).
-
Enzyme Addition: Add a commercially available lipase preparation (e.g., Candida antarctica lipase B, CALB). The amount of enzyme will depend on its activity and should be optimized.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C). The reaction can be monitored by gas chromatography (GC) or TLC.
-
Work-up:
-
Once the reaction is complete, filter off the enzyme.
-
Wash the enzyme with fresh solvent to recover any adsorbed product.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography if necessary, although this method often yields a very clean product.
II. Etherification: Forming Ether Linkages
The synthesis of ethers from this compound provides derivatives with increased stability compared to esters. The classical Williamson ether synthesis is a viable method, provided that a suitable base is chosen to avoid side reactions with the furan ring.
Williamson Ether Synthesis
This venerable reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction.[4][5]
Causality of Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the alcohol without competing in the subsequent substitution reaction.[6]
-
Alkyl Halide: A primary alkyl halide is preferred to minimize the competing E2 elimination reaction.[5]
-
Aprotic Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction.[7]
Experimental Protocol: Synthesis of (S)-1-(2-Furyl)ethyl Methyl Ether
-
Alkoxide Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C.
-
Alcohol Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Alkyl Halide Addition: Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
III. Silylation: Protection and Derivatization with Silyl Ethers
Silyl ethers are excellent protecting groups for alcohols due to their ease of formation, stability under a wide range of reaction conditions, and facile cleavage.[8] The steric bulk of the silyl group can be tuned to control its stability. For this compound, a common and robust silyl ether is the tert-butyldimethylsilyl (TBS or TBDMS) ether.
Causality of Experimental Choices:
-
Silylating Agent: tert-Butyldimethylsilyl chloride (TBSCl) is a widely used reagent that provides a silyl ether with good stability towards many non-acidic reagents.[9][10]
-
Base: Imidazole or triethylamine is used to neutralize the HCl generated during the reaction and to catalyze the silylation.[9]
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are suitable for this reaction.
Experimental Protocol: Synthesis of (S)-tert-Butyldimethyl((1-(2-furyl)ethoxy)silane
-
Preparation: In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.), tert-butyldimethylsilyl chloride (1.5 eq.), and imidazole (2.5 eq.) in anhydrous DMF.
-
Reaction: Stir the solution at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Work-up:
-
Pour the reaction mixture into water and extract with a non-polar solvent like hexanes or diethyl ether.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography on silica gel if necessary.
Data Presentation: Common Silylating Agents and Their Stability
| Silylating Agent | Abbreviation | Relative Stability | Deprotection Conditions |
| Trimethylsilyl chloride | TMSCl | Low | Mild acid, fluoride ions |
| Triethylsilyl chloride | TESCl | Moderate | Acid, fluoride ions |
| tert-Butyldimethylsilyl chloride | TBSCl/TBDMSCl | High | Stronger acid, fluoride ions[11][12] |
| Triisopropylsilyl chloride | TIPSCl | Very High | Strong acid, fluoride ions |
| tert-Butyldiphenylsilyl chloride | TBDPSCl | Very High | Strong acid, fluoride ions[12] |
IV. Chiral Analysis of Derivatives
After derivatization, it is crucial to confirm that the stereochemical integrity of the chiral center has been maintained. This is typically achieved through chiral High-Performance Liquid Chromatography (HPLC) for determining enantiomeric excess (ee) or by Nuclear Magnetic Resonance (NMR) spectroscopy after forming diastereomeric derivatives for determining the absolute configuration.
A. Determination of Absolute Configuration by Mosher's Ester Analysis
Mosher's ester analysis is a powerful NMR-based method for determining the absolute configuration of secondary alcohols.[13][14] It involves the formation of two diastereomeric esters using the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The anisotropic effect of the phenyl ring in the MTPA moiety causes different chemical shifts for the protons near the chiral center in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δₛ - δᵣ), the absolute configuration of the alcohol can be deduced.[13]
Experimental Protocol: Mosher's Ester Analysis
-
Ester Formation: Prepare the (R)-MTPA and (S)-MTPA esters of this compound in separate reactions, typically using the corresponding MTPA chloride and a base like pyridine or by using a DCC/DMAP coupling method as described in the Steglich esterification section.
-
Purification: Purify both diastereomeric esters carefully by column chromatography.
-
NMR Analysis: Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis:
-
Assign the protons on both sides of the newly formed ester linkage.
-
Calculate the chemical shift differences (Δδ = δₛ - δᵣ) for each assigned proton.
-
Protons on one side of the chiral center will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the established model for Mosher's esters, the distribution of positive and negative Δδ values allows for the assignment of the absolute configuration of the original alcohol.
-
Visualization: Principle of Mosher's Ester Analysis
Caption: Principle of Mosher's Ester Analysis.
B. Determination of Enantiomeric Excess by Chiral HPLC
Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers. For furan derivatives, cyclodextrin-based and polysaccharide-based CSPs have shown good efficacy.[13][15]
General Protocol for Chiral HPLC Analysis
-
Column Selection: Choose an appropriate chiral stationary phase. For furan derivatives, columns such as those based on hydroxypropyl-β-cyclodextrin or tris(3,5-dimethylphenylcarbamate) of cellulose or amylose are good starting points.[13][15]
-
Mobile Phase Selection: The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve the best separation.
-
Analysis:
-
Prepare a dilute solution of the derivatized this compound in the mobile phase.
-
Inject the sample onto the chiral HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.
-
Data Presentation: Chiral HPLC Parameters
| Parameter | Typical Conditions | Rationale |
| Chiral Stationary Phase | Cyclodextrin or Polysaccharide-based | Provides a chiral environment for separation.[13][15] |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Balances retention and selectivity. |
| Flow Rate | 0.5 - 1.5 mL/min | Optimized for best resolution and analysis time. |
| Detection | UV (e.g., 254 nm) | The furan ring provides a strong chromophore. |
V. Conclusion
The derivatization of the hydroxyl group in this compound is a fundamental aspect of its application in asymmetric synthesis. The choice of derivatization strategy—be it esterification, etherification, or silylation—should be guided by the specific requirements of the synthetic route and the need to preserve the integrity of the acid-sensitive furan ring. The protocols and application notes provided herein offer a robust framework for researchers to successfully modify this versatile chiral building block and to confidently characterize the resulting derivatives. By understanding the causality behind the experimental choices, scientists can further optimize these methods to suit their unique research and development goals.
References
-
Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed. Available at: [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. Available at: [Link]
-
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. Available at: [Link]
-
Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]
- Williamson Ether Synthesis. Source.
-
Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
-
Lipase-catalyzed Irreversible Transesterification of 1-(2-furyl)ethanol Using Isopropenyl Acetate. PubMed. Available at: [Link]
-
Williamson Ether Synthesis. YouTube. Available at: [Link]
-
tert-Butyldimethylsilyl chloride. Wikipedia. Available at: [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. NIH. Available at: [Link]
-
Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
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- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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Introduction: The Role of (S)-(-)-1-(2-Furyl)ethanol in Asymmetric Synthesis
An Application Guide to Stereoselective Reactions Involving (S)-(-)-1-(2-Furyl)ethanol
In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often exclusive to a single enantiomer, making stereoselective synthesis not just an academic challenge but a critical industrial necessity. This compound has emerged as a highly valuable and versatile chiral building block in this pursuit.[1][2] This chiral alcohol, featuring a stereogenic center adjacent to a reactive furan ring, serves as a powerful synthon for constructing complex molecular architectures with precise stereochemical control.[1][2][3]
This guide provides an in-depth exploration of the synthesis and application of this compound. We will delve into the primary methods for obtaining this compound in high enantiopurity—enzymatic kinetic resolution and asymmetric catalysis—and showcase its utility as a chiral precursor in stereoselective transformations. The protocols and data presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.
Physicochemical Properties of this compound:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 85828-09-7 | [1] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | Clear to brown liquid | [1] |
| Density | 1.078 g/mL at 20 °C | [1] |
| Boiling Point | 60 - 61 °C at 8 mmHg | [1] |
| Optical Rotation | [α]20/D = -23.5 ± 1° (c=6 in ethanol) |[1] |
Chapter 1: Enantioselective Synthesis of this compound
The accessibility of this compound in high enantiomeric purity is the gateway to its use in synthesis. Two principal strategies dominate its preparation: the resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral precursor.
Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a robust technique that exploits the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[4][5] In the case of (±)-1-(2-Furyl)ethanol, lipases are exceptionally effective biocatalysts for enantioselective acylation.[6][7] The enzyme preferentially acylates one enantiomer (typically the (R)-enantiomer), leaving the desired (S)-enantiomer as the unreacted alcohol. The reaction is halted at approximately 50% conversion to maximize the yield and enantiomeric excess (e.e.) of both the remaining alcohol and the newly formed ester.[6]
This enzymatic method is valued for its mild reaction conditions, high selectivity, and environmental compatibility, making it a "green" and scalable process.[7]
Caption: Workflow for Enzymatic Kinetic Resolution of (±)-1-(2-Furyl)ethanol.
Comparative Performance of Lipases in Kinetic Resolution:
The choice of enzyme, acyl donor, and solvent is critical for optimizing the resolution. Candida antarctica lipase B (CALB), particularly when immobilized as Novozym 435, consistently demonstrates superior performance.[6][7]
| Enzyme | Acyl Donor | Solvent | Temp (°C) | Result (e.e. of Substrate) | Reference |
| Novozym 435 (CALB) | Vinyl Acetate | n-Heptane | 60 | 89% e.e. at 47% conversion | [7] |
| Thermomyces lanuginosus Lipase | Vinyl Acetate | n-Heptane | - | Lower efficiency than CALB | [7] |
| Rhizomucor miehei Lipase | Vinyl Acetate | n-Heptane | - | Lower efficiency than CALB | [7] |
| Pseudomonas species Lipase (PSL) | Vinyl Acetate | Diisopropyl ether | - | Effective, shows promise | [6] |
Asymmetric Catalysis: The Noyori Reduction
An alternative to resolution is the direct, de novo asymmetric synthesis from a prochiral starting material. The Noyori asymmetric transfer hydrogenation of the corresponding ketone, 2-acetylfuran, is a highly efficient method for producing this compound with excellent enantioselectivity.[8] This reaction typically employs a ruthenium catalyst bearing a chiral diamine ligand, with a mixture of formic acid and triethylamine or isopropanol serving as the hydrogen source.[8][9]
The causality behind this method's success lies in the formation of a well-defined, chiral catalytic species that orchestrates the transfer of a hydride to one specific prochiral face of the ketone, thereby establishing the stereocenter in a controlled manner.
Caption: Simplified catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.
Chapter 2: Applications as a Chiral Building Block
The synthetic value of this compound lies in its dual functionality: the defined stereocenter at the alcohol and the versatile furan ring.
Incorporation as a Chiral Synthon
In its most direct application, the entire molecule is incorporated into a larger target, preserving the (S)-stereocenter. This strategy is powerful because it transfers chirality from a readily available starting material directly into a complex product. A notable example is its use as a chiral building block in the synthesis of amino sugars such as L-daunosamine, a component of several anticancer agents.
The Furan Ring as a Masked Dienophile: The Achmatowicz Reaction
The furan ring is not merely a spectator; it is a latent and versatile functional group. The Achmatowicz reaction, an oxidative ring expansion, transforms the furan moiety of furyl alcohols into valuable dihydropyranone structures.[8] This transformation is a cornerstone of carbohydrate and natural product synthesis. Starting with this compound, the reaction proceeds with high diastereoselectivity, allowing the chirality of the starting alcohol to control the formation of new stereocenters in the resulting pyranone. This product can then be elaborated into a wide array of complex molecules.[8] This approach was central to a flexible, enantioselective route to highly functionalized α,β-unsaturated δ-lactones.[8]
Chapter 3: Detailed Experimental Protocols
The following protocols are provided as self-validating systems for the reliable preparation and use of this compound.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-Furyl)ethanol
This protocol is adapted from methodologies described for lipase-catalyzed resolutions.[6][7]
Materials:
-
(±)-1-(2-Furyl)ethanol (racemic)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous n-heptane (solvent)
-
Activated 4Å molecular sieves
-
Reaction vessel with magnetic stirring and temperature control
-
Chiral GC or HPLC for monitoring
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add racemic 1-(2-Furyl)ethanol (1.0 eq), anhydrous n-heptane (to achieve ~0.1 M concentration), and vinyl acetate (1.2 eq).
-
Anhydrous Conditions: Add activated 4Å molecular sieves to the mixture to scavenge any trace moisture, which can inhibit enzyme activity.
-
Enzyme Addition: Add Novozym 435 (typically 5-10% by weight relative to the substrate). The optimal loading should be determined empirically.
-
Incubation: Seal the vessel and place it in a shaker or on a stirrer hotplate set to the desired temperature (e.g., 40-60 °C) and stirring speed (e.g., 200-300 rpm).[7]
-
Monitoring: Periodically withdraw small aliquots from the reaction mixture. Filter the enzyme and analyze the sample by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol (ees) and the product ester (eep).
-
Quenching: When the reaction reaches approximately 47-50% conversion (typically 2-4 hours), quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.[6]
-
Workup and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting mixture of unreacted (S)-alcohol and the (R)-ester can be separated by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Expected Outcome:
-
This compound with high e.e. (>90%).[7]
-
(R)-1-Acetoxy-1-(2-furyl)ethane with high e.e.
Protocol 2: Noyori-Type Asymmetric Transfer Hydrogenation of 2-Acetylfuran
This protocol is a representative procedure based on established Noyori-type reductions.[8]
Materials:
-
2-Acetylfuran
-
[RuCl₂(p-cymene)]₂ (catalyst precursor)
-
(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (chiral ligand)
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere equipment (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere, mix [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%). Add anhydrous solvent and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.
-
Reaction Mixture: In a separate flask, dissolve 2-acetylfuran (1.0 eq) in the formic acid/triethylamine mixture.
-
Initiation: Add the substrate solution to the catalyst solution.
-
Incubation: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting ketone is fully consumed.
-
Workup: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
-
Validation: Determine the enantiomeric excess of the final product using chiral HPLC or GC analysis.
Expected Outcome:
-
This compound with high yield and excellent enantioselectivity (>95% e.e.).[8]
Conclusion
This compound stands as a testament to the power of stereocontrolled synthesis. Whether produced through the elegant selectivity of enzymatic resolution or the catalytic efficiency of asymmetric hydrogenation, it provides a reliable source of chirality for complex molecule synthesis. Its utility is amplified by the latent reactivity of the furan ring, enabling powerful transformations like the Achmatowicz reaction. The protocols and principles outlined in this guide offer a robust framework for researchers to confidently employ this versatile building block in the pursuit of new pharmaceuticals, agrochemicals, and other high-value chemical entities.
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Wikipedia. Chiral auxiliary. [Link]
-
Gawronski, J., Wascinska, N., & Gajewy, J. (2018). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules, 23(10), 2444. [Link]
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Suna, E. Group. Diastereoselective synthesis using chiral auxiliary. [Link]
-
ResearchGate. De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol. [Link]
-
Kamal, A., Krishnaji, T., & Khan, M. N. A. (2014). Lipase-catalyzed Kinetic Resolution of (±)-1-(2-furyl) Ethanol in Nonaqueous Media. Engineering in Life Sciences, 14(2), 168-175. [Link]
-
Chan, K. F., & Wong, H. N. (2001). Diastereoselective addition reactions of furyl aldehydes using chiral boronates as auxiliary: application to the enantioselective synthesis of 2,3-disubstituted furyl alcohols. Organic Letters, 3(25), 3991-4. [Link]
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Borowiecki, P., Drabinska, P., & Golebiowska, J. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(18), 4346. [Link]
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Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
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Pharmaguideline. Asymmetric Synthesis: Partial and Absolute. [Link]
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Bode Research Group. Key Concepts in Stereoselective Synthesis. [Link]
-
Ni, Y., et al. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology, 10(3), 765-774. [Link]
-
Agbanyo, F. R., & Hellou, J. (1997). Asymmetric synthesis of (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate and (R)- and (S)-2-(2-hydroxymethyl-cyclopent-2-enyl)ethanol. Tetrahedron: Asymmetry, 8(16), 2715-2719. [Link]
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Van Oeveren, A., Menge, W., & Feringa, B. L. (1989). Enantioselective synthesis of furylalcohols by catalytic asymmetric addition of diethylzinc to furanaldehydes. Tetrahedron Letters, 30(46), 6427-6430. [Link]
-
Skrobisz, K., et al. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 27(21), 7247. [Link]
-
Mowry, S., & Njardarson, J. T. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 89(1), 120-122. [Link]
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MDPI. FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. [Link]
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(S)-(-)-1-(2-Furyl)ethanol in the synthesis of flavor and fragrance compounds
An Application Guide to (S)-(-)-1-(2-Furyl)ethanol in the Synthesis of Chiral Flavor and Fragrance Compounds
Authored by: Gemini, Senior Application Scientist
Introduction: The Olfactory Importance of Chirality
In the intricate world of flavor and fragrance chemistry, stereochemistry is paramount. The spatial arrangement of atoms within a molecule can dramatically alter its interaction with olfactory and gustatory receptors, leading to vastly different sensory perceptions. Two enantiomers—non-superimposable mirror images of the same molecule—can elicit entirely distinct aromas, a phenomenon that underscores the necessity of precise stereochemical control in the synthesis of high-impact aroma chemicals.[1][2][3] this compound has emerged as a versatile and valuable chiral building block in this field.[4] Its structure, featuring a reactive furan ring and a stereodefined secondary alcohol, provides a strategic starting point for the asymmetric synthesis of complex flavor and fragrance compounds, from fruity esters to potent lactones.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. We will delve into its role as a precursor, detailing proven protocols for its transformation into commercially significant aroma compounds and explaining the causality behind key experimental choices.
Physicochemical Properties and Handling
This compound is a chiral alcohol whose unique properties make it a valuable building block in organic synthesis.[4] Proper handling and storage are crucial for maintaining its chemical and chiral integrity.
| Property | Value | Source |
| Synonyms | (S)-(-)-α-Methylfuran-2-methanol, (S)-(-)-2-Furyl methyl carbinol | [4] |
| CAS Number | 85828-09-7 | [4] |
| Molecular Formula | C₆H₈O₂ | [4] |
| Molecular Weight | 112.13 g/mol | [4] |
| Appearance | Clear to brown liquid | [4] |
| Density | 1.078 g/mL at 20 °C | [4] |
| Boiling Point | 60 - 61 °C at 8 mmHg | [4] |
| Optical Rotation | [α]20/D = -23.5 ± 1° (c = 6 in ethanol) | [4] |
| Storage | Store at ≤ -20 °C, may contain ~0.05% hydroquinone as a stabilizer | [4] |
Synthetic Versatility: The Furan Nucleus as a Latent Carbonyl
The furan ring is not merely a structural component but a highly functionalized synthetic intermediate.[6] In flavor synthesis, its most powerful application lies in its ability to undergo oxidative rearrangement to form pyranone and furanone structures, which are prevalent in fruity and caramel-like flavor profiles.[7][8] The Achmatowicz reaction, an oxidative ring expansion of furyl alcohols, is a cornerstone of this strategy, providing diastereoselective access to δ-lactones (pyranones) that are precursors to a wide array of natural products and aroma compounds.[5]
Caption: Synthetic pathways from this compound.
Application & Protocol 1: Asymmetric Synthesis of Pyranone Precursors via Achmatowicz Rearrangement
The Achmatowicz rearrangement provides an elegant method for converting furyl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones. These pyranones are versatile intermediates for the synthesis of complex molecules, including potent lactones like wine lactone, which is noted for its extremely low odor detection threshold.[5][9][10] The stereocenter in the starting material, this compound, directly influences the stereochemistry of the resulting pyranone, making this a powerful route in asymmetric synthesis.
Protocol: Oxidation of this compound
This protocol describes the oxidation of the furan ring using meta-chloroperoxybenzoic acid (m-CPBA). The reaction must be conducted at low temperatures to control the exothermic reaction and prevent side-product formation.
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: Dissolve m-CPBA (1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled solution of the alcohol over 30 minutes, maintaining the internal temperature below 5 °C.
-
Rationale: Slow, dropwise addition is critical to manage the exothermic reaction and minimize the formation of over-oxidized byproducts.
-
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide, followed by saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude pyranone product can be purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the Achmatowicz rearrangement.
Application & Protocol 2: Synthesis of Chiral Esters with Fruity Notes
Esterification is a fundamental transformation in fragrance chemistry, often converting alcohols into compounds with pleasant fruity or floral aromas.[11] The esterification of this compound yields chiral esters whose specific sensory profiles can be tuned by the choice of the acylating agent. For example, (S)-1-(2-furyl)ethyl acetate possesses a sweet, fruity character.
Protocol: Acylation of this compound
This protocol uses acetic anhydride for a straightforward and high-yielding synthesis of the corresponding acetate ester. Pyridine acts as a nucleophilic catalyst and an acid scavenger.
Materials:
-
This compound (1.0 eq)
-
Pyridine, anhydrous (2.0 eq)
-
Acetic anhydride (1.5 eq)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetic anhydride (1.5 eq) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir for 2-4 hours at room temperature. Monitor the reaction by TLC for the disappearance of the starting alcohol.
-
Workup: Dilute the reaction mixture with diethyl ether and carefully pour it into a beaker containing ice and 1 M HCl to neutralize the pyridine.
-
Rationale: The acid wash protonates the pyridine, rendering it water-soluble and allowing for its removal from the organic layer.
-
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation.
Enantioselective Synthesis of the Starting Material
The availability of enantiomerically pure this compound is crucial. While it can be sourced commercially, understanding its synthesis provides deeper insight. Biocatalysis and asymmetric catalysis are the predominant methods for its production.[12][13]
-
Biocatalytic Reduction: Whole-cell biocatalysts (e.g., yeast) or isolated alcohol dehydrogenases are highly effective for the asymmetric reduction of 2-acetylfuran to the (S)-alcohol.[12][14] These enzymatic reactions often proceed with excellent enantioselectivity (>99% ee) under mild, aqueous conditions, representing a green chemistry approach.[13]
-
Asymmetric Catalysis: Methods such as the Noyori asymmetric hydrogenation of 2-acetylfuran using chiral ruthenium catalysts can produce the alcohol in high enantiomeric excess.[5] Another approach is the enantioselective addition of diethylzinc to furfural catalyzed by chiral amino alcohols.[15]
| Synthesis Method | Key Features | Typical Enantiomeric Excess (ee) |
| Biocatalytic Reduction | Green process, mild conditions, high selectivity | >95-99% |
| Noyori Hydrogenation | Catalytic, high efficiency | >95% |
| Asymmetric Alkylation | Catalytic, forms C-C bond | Variable, can be >90% |
Conclusion
This compound is more than a simple chiral alcohol; it is a strategic precursor for high-value flavor and fragrance ingredients. Its utility is rooted in the predictable reactivity of its chiral alcohol center and the synthetic potential locked within its furan nucleus. Through transformations like the Achmatowicz rearrangement and esterification, chemists can leverage its inherent chirality to construct complex aroma molecules with specific, desirable sensory profiles. The protocols and insights provided herein serve as a practical guide for researchers looking to harness the synthetic power of this versatile building block.
References
-
De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol | Request PDF. ResearchGate. Available from: [Link]
-
Mechanism of wine lactone formation: demonstration of stereoselective cyclization and 1,3-hydride shift. PubMed. Available from: [Link]
-
ChemInform Abstract: Enantioselective Synthesis of Furyl Alcohols by Catalytic Asymmetric Addition of Diethylzinc to Furanaldehydes. Sci-Hub. Available from: [Link]
-
The Formation of Wine Lactone from Grape-Derived Secondary Metabolites. ACS Publications. Available from: [Link]
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Enantioselective Syntheses and Sensory Properties of 2-methyl-tetrahydrofuran-3-thiol Acetates. PubMed. Available from: [Link]
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Asymmetric Three-Component Reaction of Enynal with Alcohol and Imine as An Expeditious Track to Afford Chiral α-Furyl-β-amino Carboxylate Derivatives. ACS Publications. Available from: [Link]
-
Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates | Request PDF. ResearchGate. Available from: [Link]
-
Enantioselective synthesis of a hindered furyl substituted allyl alcohol intermediate: a case study in asymmetric synthesis. Aalto Research Portal. Available from: [Link]
-
Concise enantioselective synthesis of wine lactone via intramolecular Diels-Alder reaction. Semantic Scholar. Available from: [Link]
-
A grapevine cytochrome P450 generates the precursor of wine lactone, a key odorant in wine. PubMed. Available from: [Link]
-
Wine Lactone - Molecule of the Month September 2022. JSMol version. Available from: [Link]
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-
Chemoenzymatic Synthesis of Furfuryl Alcohol from Biomass in Tandem Reaction System. MDPI. Available from: [Link]
-
Biocatalytic Furfuryl Alcohol Production with Ethanol as the Terminal Reductant Using a Single Enzyme | Request PDF. ResearchGate. Available from: [Link]
-
Chiral chemistry in flavours & fragrances. Speciality Chemicals Magazine. Available from: [Link]
-
Biocatalytic Furfuryl Alcohol Production with Ethanol as the Terminal Reductant Using a Single Enzyme. Figshare. Available from: [Link]
-
A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A. ACS Publications. Available from: [Link]
-
Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol). ResearchGate. Available from: [Link]
-
Biocatalytic furfuryl alcohol production from furfural using ethanol as the reductant at high titer. ACS Fall 2025. Available from: [Link]
-
Scheme 1 Synthesis of 2[5H]-furanone 2 and transformation with two equivalents of fatty amines. ResearchGate. Available from: [Link]
-
The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. NIH. Available from: [Link]
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(PDF) Chiral chemistry in flavours & fragrances. ResearchGate. Available from: [Link]
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Furan Derivatives. ResearchGate. Available from: [Link]
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The Use of Ethanol in the Perfume Industry. Lab Alley. Available from: [Link]
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Chemistry of Flavor and Frgrances. Scribd. Available from: [Link]
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Chiral Molecules in Perfumery: The Importance of Stereochemistry in Scent Perception. Advanced Biotech. Available from: [Link]
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Synthesis and biological activity of furan derivatives. SciSpace. Available from: [Link]
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Role of Ethanol in Industrial Perfume Manufacturing. IMMAY. Available from: [Link]
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Pharmacological activity of furan derivatives. WJAR. Available from: [Link]
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The Essence of Ethanol: Exploring Its Role in the World of Perfume. Eco-Energy. Available from: [Link]
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Application Notes & Protocols: Metal-Catalyzed Reactions with (S)-(-)-1-(2-Furyl)ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: The Strategic Value of (S)-(-)-1-(2-Furyl)ethanol in Asymmetric Synthesis
This compound is a chiral alcohol that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its utility stems from the unique combination of a stereogenic secondary alcohol and an electron-rich furan ring. This structure allows for a diverse range of transformations, making it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2]
The furan moiety itself is a "privileged scaffold" in drug discovery, present in numerous bioactive compounds. The chiral hydroxyl group, in the (S)-configuration, provides a handle for introducing stereochemistry, which is critical for biological activity. This guide provides an in-depth exploration of key metal-catalyzed reactions involving this chiral synthon, offering not just protocols, but the strategic reasoning behind the methodologies. We will cover its enantioselective synthesis, its use as a chiral director, and the selective transformation of both the alcohol and furan functionalities.
Part 1: Enantioselective Access to this compound
Achieving high enantiopurity is the first critical step. While direct purchase of the enantiopure material is common, understanding its synthesis provides context for its application and potential impurities. Two primary strategies are highlighted: the resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral ketone.
Biocatalytic Kinetic Resolution of (±)-1-(2-Furyl)ethanol
Kinetic resolution is a robust method that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent.[3] Lipases are particularly effective for resolving racemic alcohols through enantioselective acylation.[2][3] The principle is that the enzyme will acylate one enantiomer (in this case, the R-enantiomer) faster than the other, allowing for the separation of the unreacted (S)-alcohol and the (R)-ester at approximately 50% conversion.[3]
Causality Behind Experimental Choices:
-
Enzyme Selection: Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is renowned for its broad substrate scope and high enantioselectivity in non-aqueous media.[2][4]
-
Acyl Donor: Vinyl acetate is an excellent, irreversible acyl donor. The enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[2][4]
-
Solvent: Anhydrous, non-polar organic solvents like n-heptane are used to minimize enzyme denaturation and prevent competitive hydrolysis of the product ester.[2][4]
-
Temperature: Elevated temperatures (e.g., 60 °C) can increase the reaction rate, though this must be balanced against potential loss of enzyme activity or selectivity.[2][4]
Protocol 1: Lipase-Catalyzed Kinetic Resolution
-
Preparation: To a flame-dried 50 mL round-bottom flask containing a magnetic stir bar, add racemic (±)-1-(2-furyl)ethanol (1.0 g, 8.92 mmol) and anhydrous n-heptane (20 mL).
-
Reagent Addition: Add vinyl acetate (1.2 mL, 13.4 mmol, 1.5 equiv).
-
Initiation: Add immobilized Candida antarctica lipase B (Novozym 435) (100 mg, 10% w/w of substrate).
-
Reaction: Heat the mixture to 60 °C and stir at 300 rpm.
-
Monitoring: Monitor the reaction progress by chiral GC or HPLC. The reaction should be stopped at ~47-50% conversion to maximize the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. This typically takes 2-4 hours.[2][4]
-
Work-up: Cool the reaction mixture to room temperature and remove the immobilized enzyme by filtration, washing the enzyme with a small amount of n-heptane. The enzyme can be stored for reuse.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of this compound and (R)-1-(2-furyl)ethyl acetate can be separated by silica gel column chromatography.
| Parameter | Value | Reference |
| Enzyme | Candida antarctica lipase B (Novozym 435) | [2][4] |
| Substrate | (±)-1-(2-Furyl)ethanol | [2][4] |
| Acyl Donor | Vinyl Acetate | [2][4] |
| Solvent | n-Heptane | [2][4] |
| Temperature | 60 °C | [2][4] |
| Conversion | ~47% | [2][4] |
| Substrate e.e. ((S)-alcohol) | >89% | [2][4] |
Asymmetric Synthesis via Noyori Hydrogenation
A more direct and atom-economical approach is the asymmetric hydrogenation of the corresponding prochiral ketone, 2-acetylfuran. The Noyori asymmetric hydrogenation, which utilizes Ru(II)-BINAP catalysts, is a cornerstone of modern asymmetric synthesis and highly effective for this transformation.[5][6]
Causality Behind Experimental Choices:
-
Catalyst: A Ru(II) complex with a chiral diphosphine ligand, such as (S)-BINAP, creates a chiral environment around the metal center.[5] The C2-symmetry of the BINAP ligand effectively differentiates the two faces of the ketone.[5]
-
Hydrogen Source: High-pressure hydrogen gas is the reductant, making this a very clean reaction with no stoichiometric byproducts.
-
Solvent: An alcohol, such as methanol or ethanol, is typically used as the solvent.
Protocol 2: Noyori Asymmetric Hydrogenation of 2-Acetylfuran
-
Preparation: In a nitrogen-filled glovebox, add RuCl₂[(S)-BINAP] (0.1 mol%) and 2-acetylfuran (1.0 equiv) to a glass liner for a high-pressure reactor.
-
Solvent Addition: Add degassed ethanol to dissolve the substrate and catalyst.
-
Reaction Setup: Seal the glass liner inside the high-pressure reactor. Purge the reactor multiple times with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas (e.g., 10-100 atm) and heat to the desired temperature (e.g., 30-80 °C). Stir the reaction for 12-24 hours.
-
Work-up: Carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield this compound.
Caption: Noyori Asymmetric Hydrogenation Catalytic Cycle.
Part 2: Applications in Metal-Catalyzed Transformations
Once obtained in high enantiopurity, this compound can be employed in a variety of powerful metal-catalyzed reactions. These can be broadly categorized into reactions involving the hydroxyl group and reactions involving the furan ring.
Ruthenium-Catalyzed "Borrowing Hydrogen" Alkylation
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical strategy for forming C-C or C-N bonds.[7][8] In this process, a catalyst (typically Ru or Ir) temporarily "borrows" hydrogen from an alcohol to oxidize it to a transient aldehyde or ketone.[7] This electrophilic intermediate then reacts with a nucleophile. Finally, the catalyst returns the hydrogen to the resulting intermediate, completing the alkylation and regenerating the catalyst.[8] this compound can serve as the alcohol component, effectively acting as an alkylating agent.
Causality Behind Experimental Choices:
-
Catalyst: A ruthenium complex such as [Ru(p-cymene)Cl₂]₂ with a suitable phosphine ligand is a common choice, as it is efficient in both the dehydrogenation and hydrogenation steps.[9][10]
-
Base: A base (e.g., K₂CO₃ or t-BuOK) is required to facilitate the deprotonation of the nucleophile and often assists in the catalyst activation/regeneration steps.
-
Conditions: The reaction is typically performed at elevated temperatures to facilitate the reversible oxidation-reduction steps. Since water is the only byproduct, the reaction is environmentally benign.[7]
Protocol 3: Ruthenium-Catalyzed β-Alkylation of a Ketone
-
Preparation: To an oven-dried Schlenk tube, add [Ru(p-cymene)Cl₂]₂ (2.5 mol%), a suitable bidentate phosphine ligand (e.g., dppf, 5.5 mol%), and a base such as K₂CO₃ (20 mol%).
-
Reagent Addition: Add the nucleophile (e.g., acetophenone, 1.0 equiv) and this compound (1.2 equiv).
-
Solvent and Atmosphere: Add an anhydrous solvent (e.g., toluene) and purge the tube with argon or nitrogen.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the formation of the β-alkylated product by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Caption: Conceptual Workflow of Borrowing Hydrogen Alkylation.
Palladium-Catalyzed Sonogashira Coupling of a Furan Derivative
To modify the furan ring, the hydroxyl group of this compound must first be converted into a group suitable for cross-coupling, such as a halide or triflate. A common subsequent reaction is the Sonogashira coupling, which forms a C-C bond between a vinyl/aryl halide and a terminal alkyne.[11][12] This reaction is exceptionally powerful for constructing conjugated systems.
Causality Behind Experimental Choices:
-
Pre-functionalization: The furan ring itself is not directly reactive in Sonogashira coupling. It must first be halogenated (e.g., brominated or iodinated at the 5-position). The hydroxyl group can be protected (e.g., as a silyl ether) during this step.
-
Catalyst System: The classic Sonogashira system uses a palladium(0) catalyst (often generated in situ from a Pd(II) source like Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[11][12] The palladium species orchestrates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[11]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial. It serves as the solvent and also neutralizes the HX produced during the reaction.[4]
Protocol 4: Sonogashira Coupling of a 5-Iodo-furan Derivative
This protocol assumes the starting material is 5-iodo-2-((S)-1-((tert-butyldimethylsilyl)oxy)ethyl)furan, prepared from this compound.
-
Preparation: To a Schlenk flask, add the 5-iodo-furan derivative (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine as the solvent. Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove the metal salts.
-
Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the coupled product. The silyl protecting group can be removed in a subsequent step using TBAF or HCl.
Caption: Simplified Mechanism of Sonogashira Coupling.
References
-
Bhat, G. P., & Yadav, G. D. (2014). Lipase-catalyzed Kinetic Resolution of (±)-1-(2-furyl) Ethanol in Nonaqueous Media. Biotechnology Progress, 30(4), 843-851. [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
-
Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Obora, Y. (2021). Recent advances in borrowing hydrogen catalysis using alcohols. Catalysis Science & Technology, 11(1), 22-43. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Crabtree, R. H. (2009). The Organometallic Chemistry of the Transition Metals (5th ed.). John Wiley & Sons. [Link]
-
ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
Sources
- 1. youtube.com [youtube.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
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Scale-Up Synthesis of Enantiomerically Pure 1-(2-Furyl)ethanol: An Application Guide for Researchers and Drug Development Professionals
Introduction: The Significance of Chiral 1-(2-Furyl)ethanol
Enantiomerically pure alcohols are indispensable building blocks in the pharmaceutical and fine chemical industries, where stereochemistry dictates biological activity. Among these, 1-(2-furyl)ethanol, particularly in its single enantiomeric forms, serves as a versatile chiral intermediate.[1] Its furan moiety offers a unique structural and reactive handle for the synthesis of complex molecules, including pharmaceuticals, flavoring agents, and fragrances.[1] The demand for scalable and efficient methods to produce enantiopurified 1-(2-furyl)ethanol is therefore of paramount importance for drug development and commercial manufacturing.
This comprehensive guide provides an in-depth analysis of scalable synthetic strategies for obtaining enantiomerically pure 1-(2-furyl)ethanol. We will delve into the technical nuances of enzymatic kinetic resolution and asymmetric reduction of the prochiral ketone, 2-acetylfuran. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic route for their specific needs, from laboratory-scale synthesis to industrial production. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of the methodologies to ensure scientific integrity and practical applicability.
Strategic Approaches to Enantiopure 1-(2-Furyl)ethanol
The synthesis of enantiomerically pure 1-(2-furyl)ethanol can be broadly categorized into two main strategies: the resolution of a racemic mixture and the direct asymmetric synthesis from a prochiral precursor. A third, less common approach involves utilizing the "chiral pool."
-
Enzymatic Kinetic Resolution (EKR): This method employs an enzyme to selectively acylate one enantiomer of racemic 1-(2-furyl)ethanol, allowing for the separation of the unreacted enantiomer and the newly formed ester. This technique is lauded for its high enantioselectivity and mild reaction conditions.
-
Asymmetric Reduction: This approach involves the direct conversion of the prochiral ketone, 2-acetylfuran, into a single enantiomer of 1-(2-furyl)ethanol using a chiral catalyst. This can be achieved through biocatalysis with whole cells or isolated enzymes, or through chemical catalysis using chiral metal complexes or organocatalysts.
-
Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials.[2] While conceptually elegant, direct and efficient routes from the chiral pool to 1-(2-furyl)ethanol are not as well-established as resolution and asymmetric synthesis methods.[3][4][5][6]
The choice between these strategies is often dictated by factors such as desired enantiomeric purity, yield, scalability, cost of reagents and catalysts, and environmental impact. The following sections will provide a detailed examination of the most viable and scalable of these methods.
Comparative Analysis of Leading Synthetic Routes
A critical evaluation of the primary synthetic methodologies is essential for informed process development. The following table summarizes the key performance indicators and practical considerations for the enzymatic kinetic resolution of racemic 1-(2-furyl)ethanol versus the asymmetric reduction of 2-acetylfuran.
| Parameter | Enzymatic Kinetic Resolution (EKR) | Asymmetric Reduction (e.g., Noyori, CBS) | Biocatalytic Asymmetric Reduction |
| Starting Material | Racemic 1-(2-furyl)ethanol | 2-Acetylfuran | 2-Acetylfuran |
| Theoretical Max. Yield | 50% (for one enantiomer without racemization) | 100% | 100% |
| Enantiomeric Excess (ee) | Typically >95% | Often >99% | Often >99% |
| Catalyst | Immobilized Lipase (e.g., Novozym 435) | Chiral Ru- or Rh-complexes, Chiral Oxazaborolidines | Whole cells (e.g., Lactobacillus sp.) or isolated Ketoreductases (KREDs) |
| Key Reagents | Acyl donor (e.g., vinyl acetate) | H₂ gas or transfer hydrogenation agent, borane source | Co-factor regeneration system (e.g., glucose, isopropanol) |
| Reaction Conditions | Mild (30-60 °C), atmospheric pressure | Varied, can require high pressure (H₂) and low temperatures | Mild (ambient temperature and pressure) |
| Scalability | Well-established for industrial scale | Scalable, but may require specialized high-pressure equipment | Highly scalable, often utilizing standard fermentation equipment |
| Cost Considerations | Enzyme can be recycled, relatively low cost | Metal catalysts and chiral ligands can be expensive | Low-cost substrates, potential for whole-cell catalysis reduces enzyme purification costs |
| Green Chemistry Aspects | Generally considered "green," uses biodegradable catalysts | Use of heavy metals, organic solvents | "Green" process, often run in aqueous media |
| Process Safety | Low hazard | Flammable gases (H₂), pyrophoric reagents (boranes) | Generally low hazard, standard biological containment |
Detailed Application Notes and Protocols
Method 1: Enzymatic Kinetic Resolution of Racemic 1-(2-Furyl)ethanol
This method leverages the high enantioselectivity of lipases, particularly Candida antarctica lipase B (CALB), to resolve racemic 1-(2-furyl)ethanol. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted.
Causality of Experimental Choices:
-
Enzyme Selection: Immobilized CALB (e.g., Novozym 435) is widely used due to its broad substrate scope, high enantioselectivity, and excellent stability, which allows for easy recovery and reuse, making the process more cost-effective on a large scale.
-
Acyl Donor: Vinyl acetate is a common choice as it is an irreversible acyl donor, which drives the reaction to completion and prevents the reverse reaction (hydrolysis).
-
Solvent: A non-polar organic solvent like n-heptane is typically used to maintain the enzyme's activity and facilitate product separation.
Experimental Workflow Diagram:
Caption: Workflow for enzymatic kinetic resolution of 1-(2-furyl)ethanol.
Scale-Up Protocol:
-
Reactor Preparation: A suitable stirred-tank reactor is charged with racemic 1-(2-furyl)ethanol (1.0 eq) and n-heptane. The mixture is stirred to ensure homogeneity.
-
Reagent Addition: Vinyl acetate (1.0-1.2 eq) is added to the reactor.
-
Enzyme Charging: Immobilized Candida antarctica lipase B (Novozym 435) is added (typically 1-5% w/w of the substrate).
-
Reaction: The reaction mixture is maintained at a controlled temperature (e.g., 40-60°C) with constant agitation.
-
Monitoring: The reaction progress is monitored by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.
-
Enzyme Recovery: Upon completion, the immobilized enzyme is recovered by filtration. The enzyme can be washed with fresh solvent and reused for subsequent batches.
-
Downstream Processing: The solvent is removed from the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the ester is then separated by fractional distillation under reduced pressure or by column chromatography.
Self-Validation and In-Process Controls:
-
Chiral HPLC/GC: Regular analysis of aliquots is crucial to track the ee of both the substrate and the product. This ensures the reaction is stopped at the optimal point to maximize the purity of both enantiomers.
-
Conversion Calculation: Conversion is calculated based on the relative amounts of starting material and product, ensuring the 50% target is not significantly overshot, which would decrease the ee of the unreacted enantiomer.
Method 2: Asymmetric Reduction of 2-Acetylfuran via Noyori Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a ruthenium catalyst with a chiral BINAP ligand.[7][8] This method is known for its high efficiency, excellent enantioselectivity, and broad substrate scope.
Causality of Experimental Choices:
-
Catalyst System: A pre-catalyst of [RuCl₂(p-cymene)]₂ combined with a chiral ligand like (R)- or (S)-BINAP is commonly used. The choice of ligand enantiomer determines the stereochemistry of the alcohol product.
-
Hydrogen Source: Hydrogen gas is the typical reductant, often requiring high pressure to achieve good reaction rates.
-
Solvent: Protic solvents like isopropanol or ethanol are often used as they can also act as a hydrogen source in transfer hydrogenation variants.
Reaction Pathway Diagram:
Caption: Noyori asymmetric hydrogenation of 2-acetylfuran.
Scale-Up Protocol:
-
Inert Atmosphere: All operations are conducted under an inert atmosphere (e.g., nitrogen or argon) in a high-pressure reactor (autoclave).
-
Catalyst Preparation: In a glovebox, the chiral ligand (e.g., (R)-BINAP, 0.01-0.1 mol%) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005-0.05 mol%) are added to a dry reaction vessel.
-
Solvent and Substrate Addition: Degassed solvent (e.g., isopropanol) is added, followed by 2-acetylfuran (1.0 eq).
-
Hydrogenation: The reactor is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., 40-80°C).
-
Monitoring: The reaction is monitored by GC or HPLC for the disappearance of the starting material.
-
Work-up: After the reaction is complete, the reactor is cooled and carefully depressurized. The reaction mixture is filtered to remove the catalyst (if heterogeneous) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure to yield the enantiomerically pure alcohol.
Process Safety Management:
-
High-Pressure Operations: The use of high-pressure hydrogen gas requires a properly rated and maintained autoclave with appropriate safety features (burst disc, pressure relief valve). Personnel must be trained in high-pressure operations.[9]
-
Catalyst Handling: Some metal catalysts can be pyrophoric. Proper handling procedures in an inert atmosphere are essential.
-
Solvent Safety: The use of flammable solvents requires appropriate ventilation and grounding to prevent static discharge.
Method 3: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane source.[10][11][12]
Causality of Experimental Choices:
-
Catalyst: A chiral oxazaborolidine, such as (R)- or (S)-2-Methyl-CBS-oxazaborolidine, is used in catalytic amounts. The choice of the catalyst's stereochemistry dictates the product's stereochemistry.
-
Reducing Agent: Borane complexes, such as borane-dimethyl sulfide (BMS) or borane-THF, are used as the stoichiometric reducing agent.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the borane reagent and reduce enantioselectivity. Therefore, anhydrous solvents and reagents are crucial.[10][11]
Experimental Workflow Diagram:
Caption: Workflow for the CBS reduction of 2-acetylfuran.
Scale-Up Protocol:
-
Inert Atmosphere and Anhydrous Conditions: A dry, inerted reactor is charged with the CBS catalyst (1-10 mol%) and anhydrous solvent (e.g., THF).
-
Borane Addition: The borane reagent (e.g., BMS, 1.0-1.5 eq) is added slowly at a controlled temperature (e.g., 0-25°C).
-
Substrate Addition: A solution of 2-acetylfuran (1.0 eq) in the anhydrous solvent is added dropwise to the catalyst-borane mixture at a low temperature (e.g., -20 to 0°C) to control the exotherm and maximize enantioselectivity.
-
Reaction: The reaction is stirred at the low temperature until completion, as monitored by TLC or HPLC.
-
Quenching: The reaction is carefully quenched by the slow addition of a protic solvent, such as methanol, at a low temperature.
-
Work-up: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up and extraction with a suitable organic solvent.
-
Purification: The organic layers are combined, dried, and concentrated. The crude product is purified by vacuum distillation.
Safety Considerations for CBS Reduction at Scale:
-
Borane Reagents: Borane-dimethyl sulfide and borane-THF are flammable, corrosive, and react violently with water. They should be handled in a well-ventilated fume hood or a closed system. Large-scale operations may require specialized charging systems.[13]
-
Quenching: The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling and ventilation to prevent a runaway reaction and pressure buildup.
-
Byproducts: Dimethyl sulfide, a byproduct of using BMS, has a strong, unpleasant odor and requires appropriate scrubbing or containment.
Conclusion and Future Outlook
The synthesis of enantiomerically pure 1-(2-furyl)ethanol is a critical step in the production of various high-value chemicals. This guide has detailed three robust and scalable methodologies: enzymatic kinetic resolution, Noyori asymmetric hydrogenation, and CBS reduction.
-
Enzymatic kinetic resolution offers a green and operationally simple approach, though it is limited by a 50% theoretical yield for a single enantiomer.
-
Asymmetric reduction methods , such as Noyori hydrogenation and CBS reduction, provide direct access to the desired enantiomer with high yields and excellent enantioselectivity.
The choice of the optimal method will depend on a careful evaluation of the specific project requirements, including scale, cost, available equipment, and safety considerations. As the demand for sustainable and efficient chemical manufacturing grows, biocatalytic methods, including both enzymatic resolutions and asymmetric reductions using engineered enzymes, are poised to become increasingly prevalent in the industrial production of chiral molecules like 1-(2-furyl)ethanol.
References
-
Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry, 29(18), 1390-1408. Available from: [Link][4][5][6]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. Available from: [Link]
-
Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Available from: [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Available from: [Link][7]
-
Martín-Matute, B., & Bäckvall, J. E. (2005). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. Journal of the American Chemical Society, 127(24), 8991–8999. Available from: [Link][14]
-
Davies, I. W. (2001). Asymmetric Synthesis on Large Scale. Organic Process Research & Development, 5(5), 493-494. Available from: [Link][15]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link][10]
-
Pospíšil, J., & Pospíšilová, M. (2013). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 18(8), 9246-9290. Available from: [Link][16]
-
Pámies, O., & Bäckvall, J. E. (1999). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Journal of the American Chemical Society, 121(44), 10438-10439. Available from: [Link]
-
Martín-Matute, B., & Bäckvall, J. E. (2005). Combined ruthenium(II) and lipase catalysis for efficient dynamic kinetic resolution of secondary alcohols. Insight into the racemization mechanism. PubMed. Available from: [Link][17]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Available from: [Link][11]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities. Nobel Lecture. Available from: [Link][18]
-
Langerman, N. (2003). Lab-scale process safety management. Journal of Chemical Health and Safety, 10(5), 18-21. Available from: [Link][9]
-
Zhang, X., et al. (2021). Scale-up synthesis of 2a and asymmetric hydrogenation towards bioactive compound B. Research Square. Available from: [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Available from: [Link][19]
-
Pharmaffiliates. (n.d.). 1-(2-Furyl)ethanol. Available from: [Link]
-
SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Available from: [Link][13]
-
Zhang, X., & Noyori, R. (2010). Scale-Up Studies in Asymmetric Transfer Hydrogenation. Topics in Catalysis, 53(5-6), 336-343. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Available from: [Link][20]
-
Raga, F., et al. (2018). Furfuryl Alcohol and Lactic Acid Blends: Homo- or Co-Polymerization? Polymers, 10(11), 1234. Available from: [Link][21]
-
Abdel-Rahman, M. A., et al. (2019). Lactic Acid and Ethanol: Promising Bio-Based Chemicals from Fermentation. In Biorefineries: A Step Towards Renewable and Clean Energy. IntechOpen. Available from: [Link]
-
Mahmoud, A. R. (2025). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. Available from: [Link][22]
-
Kourist, R., & Bornscheuer, U. T. (2021). Enzymatic Asymmetric Reduction of Unfunctionalized C=C Bonds with Archaeal Geranylgeranyl Reductases. ChemBioChem, 22(16), 2693-2697. Available from: [Link]
-
Annunziata, F., et al. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 266. Available from: [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108. Available from: [Link][23]
-
Abdel-Rahman, M. A., et al. (2017). Lactic acid production – producing microorganisms and substrates sources-state of art. New Biotechnology, 34, 1-10. Available from: [Link]
-
Gatzia, M., et al. (2024). Bioethanol synthesis and ethanol-based biomanufacturing. ResearchGate. Available from: [Link]
-
Wee, Y. J., et al. (2016). Ethanol and lactic acid production from sugar and starch wastes by anaerobic acidification. Journal of Industrial and Engineering Chemistry, 38, 123-129. Available from: [Link]
-
Kondo, H., et al. (1998). Comparison of chemical and enzymatic synthesis of 2-acetamido-2-deoxy-D-mannose 6-phosphate: a new approach. Carbohydrate Research, 306(1-2), 179-183. Available from: [Link]
-
Sebastian, J., et al. (2016). A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production. Cogent Engineering, 3(1), 1178370. Available from: [Link]
-
Singh, R. P., et al. (2009). Mechanism of biochemical action of substituted 4-methylbenzopyran-2-ones. Part 9: Comparison of acetoxy 4-methylcoumarins and other polyphenolic acetates reveal the specificity to acetoxy drug: Protein transacetylase for pyran carbonyl group in proximity to the oxygen heteroatom. ResearchGate. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of (S)-(-)-1-(2-Furyl)ethanol
Answering your request, here is a technical support center with troubleshooting guides and FAQs for the purification of (S)-(-)-1-(2-Furyl)ethanol.
From the desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with this compound. This chiral alcohol is a valuable building block in asymmetric synthesis, particularly for pharmaceuticals and flavoring agents[1]. However, its purification from complex reaction mixtures presents unique challenges, from maintaining enantiomeric purity to preventing degradation.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, acute problems you might encounter during the purification workflow.
Question 1: My overall yield is significantly low after purification. What are the common causes and how can I mitigate them?
Low recovery can stem from several stages of the purification process. The key is to systematically identify the source of the loss.
-
Chemical Degradation: The furan ring is sensitive to acidic conditions and can be prone to oxidation or acid-catalyzed polymerization, forming intractable black tars[2][3]. During workup, ensure any acidic catalysts are thoroughly neutralized with a mild base like sodium bicarbonate. When performing chromatographic purification, avoid using acidic mobile phase additives unless absolutely necessary and consider using pre-treated, neutral silica gel.
-
Thermal Instability: Although this compound can be purified by vacuum distillation, prolonged exposure to high temperatures can cause decomposition. The boiling point is approximately 60-61 °C at 8 mmHg[1]. If your distillation pot temperature significantly exceeds this, you are likely losing product to degradation. Ensure a high-quality vacuum and a properly controlled heating mantle.
-
Inefficient Extraction: During the initial aqueous workup, multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are crucial. This compound has some water solubility, and a single extraction will be insufficient. We recommend at least three extractions, followed by a brine wash to break any emulsions and remove excess water.
Question 2: My final product shows excellent chemical purity by GC, but the enantiomeric excess (% ee) is lower than expected. Why is it dropping and how can I prevent it?
A decrease in enantiomeric excess (% ee) is a critical issue, often pointing towards racemization or analytical inaccuracies.
-
Racemization Conditions: The benzylic-like alcohol is susceptible to racemization under harsh acidic or basic conditions, especially at elevated temperatures. The carbocation intermediate that can form is planar, allowing for re-addition of the hydroxyl group from either face, leading to a loss of stereochemical integrity.
-
Solution: Maintain a neutral pH throughout your workup and purification. Use buffered aqueous solutions if necessary. If purification is done via chromatography, run it at room temperature and avoid temperature extremes[4].
-
-
Analytical Method Bias: Ensure your chiral analytical method is properly validated. Poor resolution (Rs < 1.5) between enantiomers on a chiral HPLC column can lead to inaccurate integration and an underestimation of the % ee[5].
Below is a decision tree to troubleshoot low % ee values.
Caption: Troubleshooting workflow for low enantiomeric excess.
Question 3: My product is turning a pale yellow or brown color during or after purification. What is causing this discoloration and is the product degrading?
Discoloration is a common issue with furan-containing compounds. It is typically a sign of oxidation or the initial stages of polymerization[7].
-
Cause: The furan ring is an electron-rich heterocycle, making it susceptible to oxidation in the presence of air and light. This process can be accelerated by trace impurities.
-
Minimization Strategies:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration and storage.
-
Solvent Purity: Use high-purity, peroxide-free solvents. For instance, unstabilized THF can contain peroxides that initiate degradation.
-
Storage: Store the purified product at low temperatures (≤ -10 °C is recommended) in an amber vial to protect it from light[1]. Some commercial sources include a stabilizer like hydroquinone (~0.05%) to inhibit oxidation.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and analysis of this compound.
Question 1: What are the recommended primary purification methods for this compound from a typical reaction mixture?
The choice of purification method depends on the scale of your reaction and the nature of the impurities. A multi-step approach is often most effective.
| Method | Application | Advantages | Limitations |
| Vacuum Distillation | Crude purification; removal of non-volatile impurities or high-boiling solvents. | Fast, scalable, effective for removing salts and catalyst residues. | Not effective for separating the desired product from impurities with similar boiling points (e.g., the R-enantiomer). Risk of thermal degradation. |
| Flash Column Chromatography | Primary purification method for removing byproducts and unreacted starting materials. | Good for separating compounds with different polarities. Can handle moderate loading. | May not separate enantiomers unless a chiral stationary phase is used (which is uncommon for flash chromatography). Potential for product degradation on acidic silica. |
| Preparative Chiral HPLC/SFC | Final purification step to achieve high enantiomeric purity ( >99% ee). | The gold standard for separating enantiomers. Delivers highest purity. | Lower throughput, more expensive (solvents and columns), requires specialized equipment. |
The following workflow illustrates a common decision process for purification.
Caption: Decision workflow for purification strategy.
Question 2: How do I choose the right analytical method to determine chemical and chiral purity?
A combination of techniques is necessary for a complete purity profile.
-
Gas Chromatography (GC): Excellent for assessing chemical purity (sum of enantiomers). It can quantify volatile impurities, residual solvents, and unreacted starting material like 2-acetylfuran.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining enantiomeric purity (% ee)[5][8]. Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose or amylose derivatives, are highly effective for separating this class of chiral alcohols[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified product. While standard NMR cannot distinguish between enantiomers, it can be used for chiral analysis with the addition of a chiral solvating or derivatizing agent.
-
Optical Rotation: Measurement of the specific rotation provides confirmation of the enantiomeric identity. The reported value for this compound is approximately [α]20/D = -23.5° (c=6 in ethanol)[1].
Question 3: What are the common impurities I should expect from a typical synthesis, such as the asymmetric reduction of 2-acetylfuran?
Knowing your potential impurities is key to developing an effective purification strategy.
| Impurity | Source | Recommended Removal Method |
| 2-Acetylfuran | Unreacted starting material. | Flash chromatography or vacuum distillation. |
| (R)-(+)-1-(2-Furyl)ethanol | The undesired enantiomer from an incomplete enantioselective reaction. | Preparative chiral HPLC/SFC. |
| Furfuryl alcohol | Potential over-reduction or side reaction product. | Flash chromatography. |
| Catalyst Residues | Remnants from the asymmetric reduction (e.g., borane complexes, metal catalysts). | Aqueous workup and/or flash chromatography. |
| Polymeric byproducts | Acid- or heat-induced polymerization of furan-containing species[2]. | Filtration (if insoluble), flash chromatography. |
Question 4: What are the optimal storage conditions for purified this compound to maintain its purity and stability?
To ensure long-term stability, strict storage protocols are necessary.
-
Temperature: Store at or below -10 °C. Some suppliers recommend -20°C[1].
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Container: Use an amber glass vial or a container that protects the compound from light.
-
Stabilizer: For long-term storage, consider adding a radical inhibitor like BHT or hydroquinone at a very low concentration (e.g., 50-100 ppm), if compatible with your downstream application.
Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method for Purity Assessment
This protocol provides a starting point for determining the enantiomeric excess (% ee) of 1-(2-Furyl)ethanol. Optimization may be required.
-
System Preparation:
-
Column: Chiralpak® IA, IB, or IC (or similar amylose/cellulose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). Use HPLC-grade solvents.
-
System Flush: Purge the HPLC system thoroughly with the mobile phase.
-
Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of your purified 1-(2-Furyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute to a working concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min (Lower flow rates often improve chiral resolution[4]).
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25 °C (controlled).
-
Detection: UV at 220 nm or 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the (S)- and (R)-enantiomers.
-
Calculate % ee using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
-
References
-
Reddit. Chiral alcohol separation. r/CHROMATOGRAPHY. [Link]
-
Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
-
Daicel. Preparative Chiral Chromatography: What can go wrong and how to solve it. Daicel Chiral Technologies. [Link]
- Subramanian, G. (2007). Chiral Drug Separation.
-
Ahuja, S. (2011). Chiral methods. Comprehensive Chirality. [Link]
-
Al-Rimawi, F., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
-
PubChem. Furfuryl Alcohol. National Center for Biotechnology Information. [Link]
- Georgiadis, M. P., & Couladouros, E. A. (1986). Products from Furans. 4. Selective Oxidation of 2-Furfuryl Alcohol Derivatives, in the Presence of Aryl Thioethers, with N-Bromosuccinimide (NBS). A New Procedure for the Preparation of 2H-Pyran-3(6H)-ones. The Journal of Organic Chemistry.
-
Welch, C. J., et al. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography B. [Link]
-
D'Accolti, L., et al. (2021). Alkyl Levulinates from Furfuryl Alcohol Using CT151 Purolite as Heterogenous Catalyst: Optimization, Purification, and Recycling. MDPI. [Link]
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Technical Support Center: Enantioselective Reduction of 2-Acetylfuran
Welcome to the technical support center for the enantioselective reduction of 2-acetylfuran. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable transformation. The synthesis of enantiomerically pure (S)- or (R)-1-(2-furyl)ethanol is a critical step in the production of numerous pharmaceuticals and fine chemicals.[1] However, achieving high enantioselectivity can be a significant challenge. This guide provides a structured approach to troubleshooting common issues and optimizing your reaction conditions.
Troubleshooting Guide: Overcoming Low Enantioselectivity
This section is designed to address the most common hurdles encountered during the asymmetric reduction of 2-acetylfuran, providing both diagnostic questions and actionable solutions.
Section 1: Catalyst-Related Issues
The choice and handling of the chiral catalyst are paramount for achieving high enantiomeric excess (ee).
Question 1: I am observing low or no enantioselectivity with my chiral catalyst. What are the likely causes?
Answer: Low enantioselectivity is a frequent issue that can often be traced back to the catalyst itself. Here are several potential causes and how to address them:
-
Catalyst Inactivity or Degradation: Chiral catalysts, particularly air- and moisture-sensitive organometallic complexes, can lose their efficacy if not handled under strictly inert conditions.[2] Ensure all manipulations are performed in a glovebox or using Schlenk techniques with thoroughly dried solvents and glassware. For ruthenium-based catalysts, a pre-activation step may be necessary to form the active catalytic species.[2]
-
Incorrect Catalyst Choice for the Substrate: 2-Acetylfuran possesses a π-system in the furan ring, which can influence the catalyst-substrate interaction.[3] Catalysts that are highly effective for simple aliphatic ketones may not perform as well with aromatic or heteroaromatic ketones. For ketones with an adjacent π-system, reagents like BINAL-H have shown high enantioselectivity due to favorable transition state geometries that minimize n-π repulsion.[3] Consider screening a variety of catalyst types, including those based on ruthenium, rhodium, or iridium with chiral ligands like BINAP or other phosphine-based ligands.[4][5] Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are also a powerful option for the asymmetric reduction of prochiral ketones.[6][7]
-
Sub-optimal Ligand Architecture: The steric and electronic properties of the chiral ligand are critical for effective stereochemical communication. If you are using a modular catalyst system, consider screening a library of ligands with varying steric bulk and electronic properties to find the optimal match for 2-acetylfuran.
Experimental Protocol: Catalyst Screening for 2-Acetylfuran Reduction
This protocol outlines a general procedure for screening different chiral catalysts for the asymmetric hydrogenation of 2-acetylfuran.
-
Preparation: In a glovebox, add the chiral catalyst (e.g., Ru-BINAP complex, 0.5-2 mol%) and any necessary co-catalyst or additive (e.g., a base like potassium tert-butoxide) to a series of high-pressure reaction vials equipped with stir bars.
-
Solvent and Substrate Addition: Add the degassed solvent (e.g., methanol or isopropanol, 2 mL) to each vial.[2] Allow the catalyst to dissolve or form a slurry. Add 2-acetylfuran (1 mmol) to each reaction mixture.[2]
-
Reaction Setup: Seal the vials and place them in a high-pressure autoclave. Purge the system multiple times with hydrogen gas.[2]
-
Reaction Conditions: Pressurize the autoclave to the desired hydrogen pressure (e.g., 20-50 atm) and heat to the desired temperature (e.g., 30-50 °C).[2]
-
Monitoring and Analysis: After a set reaction time (e.g., 12-24 hours), cool the reactor, carefully release the pressure, and take an aliquot from each reaction for analysis by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.
Section 2: Reaction Condition Optimization
Fine-tuning the reaction parameters is often necessary to maximize enantioselectivity.
Question 2: How do I optimize my reaction conditions to improve enantiomeric excess?
Answer: Systematic optimization of reaction parameters is key. Here’s a breakdown of critical factors:
-
Solvent Effects: The solvent can significantly impact both the activity and selectivity of the catalyst by influencing its solubility, the stability of the transition state, and interactions with the substrate.[2] It is advisable to screen a range of solvents, including both protic (e.g., methanol, isopropanol) and aprotic (e.g., THF, dichloromethane) options. A switch in solvent polarity can sometimes lead to a dramatic improvement in ee.[2]
-
Temperature: Temperature affects the reaction rate and can have a profound impact on enantioselectivity. Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. It is crucial to find a balance where a reasonable reaction time is achieved without compromising the ee.
-
Hydrogen Pressure (for Hydrogenation): In catalytic hydrogenation, the hydrogen pressure can influence the reaction rate and, in some cases, the enantioselectivity.[2] It is a parameter that should be systematically varied during optimization.
-
Additives: In some catalytic systems, the addition of a base (e.g., potassium tert-butoxide) or an acid can significantly enhance both the rate and the enantioselectivity of the reaction. These additives can influence the catalyst activation or the nature of the active species.
Table 1: Influence of Reaction Parameters on Enantioselectivity in a Hypothetical 2-Acetylfuran Reduction
| Parameter | Variation | Conversion (%) | ee (%) | Rationale |
| Solvent | Methanol | 95 | 85 | Protic solvent, can participate in the catalytic cycle. |
| Toluene | 80 | 92 | Aprotic, less coordinating solvent may enhance catalyst-substrate interaction. | |
| Temperature | 50 °C | >99 | 75 | Higher temperature increases rate but can decrease selectivity. |
| 25 °C | 90 | 95 | Lower temperature favors the more ordered transition state leading to higher ee. | |
| H₂ Pressure | 20 atm | 85 | 93 | Sufficient for good reactivity. |
| 50 atm | >99 | 90 | Higher pressure may increase rate but can sometimes slightly decrease ee. |
Section 3: Substrate and Reagent Considerations
The quality of your starting materials can have a significant, and often overlooked, impact on the reaction outcome.
Question 3: Could the purity of my 2-acetylfuran or other reagents be affecting the enantioselectivity?
Answer: Absolutely. The purity of all reaction components is critical for reproducibility and achieving high enantioselectivity.[2][8]
-
Substrate Purity: Impurities in the 2-acetylfuran starting material can act as catalyst poisons, leading to low conversion and/or low enantioselectivity.[2] It is advisable to use highly purified 2-acetylfuran, for example, by distillation before use.[2]
-
Solvent and Reagent Purity: Trace amounts of water or oxygen can be detrimental to many catalyst systems, particularly those involving organometallic complexes.[2] Ensure that all solvents are rigorously dried and degassed, and that all reagents are of high purity and handled under an inert atmosphere. The presence of even parts-per-million levels of impurities can have a noticeable effect.
dot
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: Are there any biocatalytic methods for the reduction of 2-acetylfuran?
A1: Yes, biocatalysis offers a powerful and often highly selective alternative for the reduction of ketones.[6] The use of ketoreductases (KREDs), either as isolated enzymes or within whole-cell systems like baker's yeast, can provide excellent enantioselectivity.[9] These enzymatic reductions often proceed under mild conditions (room temperature, aqueous media) and can be highly specific for one enantiomer.[9] There are reports of successful biocatalytic reductions of furan-based ketones, and screening a panel of commercially available KREDs would be a viable strategy.[10]
Q2: What is the role of the furan ring in influencing the stereochemical outcome?
A2: The furan ring, being an aromatic π-system, can engage in π-π stacking or other non-covalent interactions with the chiral ligand of the catalyst. This interaction can help to lock the substrate into a specific orientation within the catalyst's chiral pocket, leading to preferential delivery of the hydride to one face of the carbonyl group. The electronic nature of the furan ring can also influence the reactivity of the carbonyl group.
Q3: Can I use a stoichiometric chiral reducing agent instead of a catalytic system?
A3: Stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride (LAH) or sodium borohydride modified with chiral ligands like BINOL, can provide high enantioselectivity.[6][11] The Midland Alpine Borane reduction is another well-known method.[11] However, a significant drawback of these methods is the need for at least one equivalent of the chiral reagent, which can be expensive and generate significant waste, making them less suitable for large-scale synthesis compared to catalytic methods.[6]
Q4: My enantioselectivity is inconsistent between batches. What should I investigate?
A4: Inconsistent enantioselectivity often points to subtle variations in experimental setup and reagent quality.[2] Key factors to scrutinize include:
-
Atmospheric Control: Ensure strict adherence to inert atmosphere techniques. Even minor leaks of air or moisture can impact the catalyst's performance.[2]
-
Reagent Purity: Use reagents from the same lot number if possible, or re-purify starting materials for each batch.
-
Temperature Control: Precise and consistent temperature control is crucial, as small fluctuations can affect selectivity.[2]
-
Stirring Rate: In heterogeneous reactions, the stirring rate can affect mass transfer and should be kept consistent.
dot
Caption: Interplay of key factors determining the outcome of the enantioselective reduction.
References
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
-
Sutton, P. W., & Blacker, A. J. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(40), 5945-5965. [Link]
-
Wang, J., et al. (2022). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Sustainable Chemistry & Engineering, 10(25), 8146–8154. [Link]
-
Ohkuma, T., et al. (2012). Homogeneous Enantioselective Catalysis in a Continuous-Flow Microreactor: Highly Enantioselective Borohydride Reduction of Ketones Catalyzed by Optically Active Cobalt Complexes. Organic Process Research & Development, 16(6), 1159–1163. [Link]
-
Singh, V. K. (2004). Enantioselective Reduction of Ketones. Organic Reactions, 1-113. [Link]
-
Nanjing Tech University. (2022). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. Retrieved from [Link]
-
MDPI. (2023). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Catalysts, 13(7), 1089. [Link]
-
Gao, J. X., et al. (2000). New chiral catalysts for reduction of ketones. Chirality, 12(5-6), 383-388. [Link]
- Google Patents. (1993). US5264585A - Chiral catalysts for reduction of ketones and process for their preparation.
-
Incerti-Pradillos, C. A., et al. (2023). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 13(23), 15309–15341. [Link]
-
Singh, N., & Gupta, R. K. (2016). Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. Asian Journal of Research in Chemistry, 9(3), 121. [Link]
-
ResearchGate. (2022). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources | Request PDF. Retrieved from [Link]
-
Kawanami, Y., & Miyamoto, K. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Symmetry, 10(9), 419. [Link]
-
Wikipedia. (n.d.). 2-Acetylfuran. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. Retrieved from [Link]
-
ResearchGate. (2003). Catalytic behavior of Wool-Rh complex in asymmetric hydrogenation of 2-methyl furan. Retrieved from [Link]
- Google Patents. (2009). CN101357910A - Method for synthesizing 2-acetylfuran.
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetylfuran. Retrieved from [Link]
-
Kuil, M., et al. (2015). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. Chemistry, 21(4), 1475-1480. [Link]
-
Royal Society of Chemistry. (2016). Catalytic asymmetric synthesis of 2,5-dihydrofurans using synergistic bifunctional Ag catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Heterogeneous biocatalytic reduction of 5-(hydroxy)methyl furfural using two co-immobilised alcohol dehydrogenases. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. Retrieved from [Link]
-
ResearchGate. (2002). ChemInform Abstract: Effect of Substituents on Enantioselectivity in Chiral Oxazaborolidine Mediated Asymmetric Ketone Reduction Reaction. Retrieved from [Link]
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- 5. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Side reactions of (S)-(-)-1-(2-Furyl)ethanol under acidic or basic conditions
Welcome to the technical support center for (S)-(-)-1-(2-Furyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its use under both acidic and basic conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the success and integrity of your experiments.
Introduction: The Dual Reactivity of this compound
This compound is a valuable chiral intermediate, prized for its role in asymmetric synthesis.[1] However, its structure, featuring a sensitive furan ring and a secondary alcohol, presents a unique set of challenges. The furan moiety is susceptible to acid-catalyzed polymerization and ring-opening, while the secondary alcohol can undergo oxidation and racemization. Understanding and controlling these competing reaction pathways is paramount to achieving desired outcomes. This guide will dissect these challenges and provide actionable solutions.
Part 1: Side Reactions Under Acidic Conditions
The furan ring's high electron density makes it highly susceptible to protonation, initiating a cascade of undesirable side reactions.[2] The secondary alcohol functionality can also be protonated, leading to the formation of a carbocation and subsequent reactions, including racemization.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: I'm observing the formation of a dark, insoluble tar in my reaction. What is happening and how can I prevent it?
A1: The formation of a dark tar is a classic sign of furan polymerization.[3][4] Under acidic conditions, the furan ring of one molecule can attack the carbocation formed on another, leading to a chain reaction that produces insoluble polymeric material.[3]
Troubleshooting & Prevention:
-
Choice of Acid: Use milder Brønsted or Lewis acids. Strong mineral acids like concentrated sulfuric acid are highly prone to causing polymerization.[3] Consider using p-toluenesulfonic acid, trifluoroacetic acid, or acidic resins which can be more controlled.[4][5]
-
Temperature Control: Maintain low reaction temperatures (e.g., 0 °C to room temperature) to minimize the rate of polymerization.
-
Slow Addition: Add the acid catalyst slowly and portion-wise to the solution of this compound to avoid localized high concentrations of acid.
-
Solvent Choice: Using a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to suppress polymerization in acid-catalyzed reactions of furans.[5]
Q2: My product yield is low, and I've isolated byproducts that appear to be linear ketones or esters. What is the cause?
A2: This indicates that furan ring-opening has occurred. The furan ring can undergo acid-catalyzed hydrolysis to yield a 1,4-dicarbonyl compound, which can then undergo further reactions.[2] The presence of additional water in the reaction mixture can significantly promote ring-opening.[2]
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure your reagents and solvents are scrupulously dry. The presence of water facilitates the nucleophilic attack that leads to ring cleavage.
-
Catalyst Selection: While the type of acid may have a lesser effect on ring-opening compared to polymerization, it's still a factor to consider.[2]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the time the product is exposed to acidic conditions.
Q3: The optical purity of my product is lower than expected. Why is this happening?
A3: You are likely observing racemization of the chiral center. Under acidic conditions, the hydroxyl group can be protonated, which then leaves as a water molecule to form a secondary carbocation. This carbocation is planar and achiral, and subsequent nucleophilic attack can occur from either face, leading to a racemic mixture.[6][7]
Troubleshooting & Prevention:
-
Minimize Acidity and Temperature: Use the mildest possible acidic conditions and the lowest effective temperature to disfavor the formation of the carbocation intermediate.
-
Solvent Effects: The choice of solvent can influence the stability of the carbocation. Less polar solvents may disfavor its formation.
-
Reaction Time: As with ring-opening, minimizing the reaction time is crucial.
-
Catalyst Systems for Racemization: Be aware that certain catalytic systems, such as those employing 2-carboxyphenylboronic acid and oxalic acid, are specifically designed to promote the racemization of secondary alcohols and should be avoided if stereochemical integrity is desired.[6]
Troubleshooting Guide: Acidic Conditions
| Observed Issue | Potential Cause(s) | Recommended Solutions & Protocols |
| Formation of Dark Precipitate/Tar | Furan Polymerization | - Use milder acids (e.g., p-TsOH, TFA). - Maintain low temperatures (0 °C). - Add acid catalyst slowly. - Consider using HFIP as a solvent.[5] |
| Low Yield, Presence of Acyclic Byproducts | Furan Ring-Opening | - Ensure strictly anhydrous conditions (dry solvents and reagents). - Minimize reaction time by monitoring with TLC or GC. |
| Loss of Optical Purity | Racemization | - Use the mildest acidic conditions possible. - Keep the reaction temperature as low as feasible. - Choose a less polar solvent if compatible with the reaction. - Quench the reaction promptly upon completion. |
Visualizing Acid-Catalyzed Side Reactions
Caption: Side reactions of this compound under acidic conditions.
Part 2: Side Reactions Under Basic Conditions
While generally more stable under basic conditions than acidic ones, this compound can still undergo undesirable side reactions, primarily involving the alcohol functionality.
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: I am trying to perform a reaction on the furan ring using a strong base, but I am isolating an oxidized product instead. What is happening?
A1: The secondary alcohol is susceptible to oxidation under basic conditions, especially in the presence of an oxidizing agent or certain catalysts. This can lead to the formation of 2-acetylfuran or, with more vigorous oxidation, 2-furoic acid.[6][8] Some base-catalyzed reactions, like the Oppenauer oxidation, are specifically designed to oxidize secondary alcohols to ketones.[9][10]
Troubleshooting & Prevention:
-
Protecting Groups: If the alcohol is not the desired reactive site, protect it with a suitable protecting group (e.g., silyl ether) before subjecting the molecule to basic/oxidative conditions.
-
Choice of Base: Use non-oxidizing bases. If an organometallic base is used, ensure it is free of peroxides.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation, which can be promoted by strong bases.
Q2: I have observed the formation of both 2-furoic acid and furfuryl alcohol in my reaction mixture when starting with a related furfural derivative. Could a similar disproportionation happen with my secondary alcohol?
A2: The direct analogue of the Cannizzaro reaction, which is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to a carboxylic acid and a primary alcohol, does not directly apply to your secondary alcohol.[11] However, if your starting material is contaminated with 2-furfural, or if reaction conditions lead to its in-situ formation, you could observe Cannizzaro-type byproducts.[12][13] More relevant to your secondary alcohol is the potential for base-catalyzed oxidation, as mentioned above.
Q3: Can the furan ring itself react under basic conditions?
A3: The furan ring is generally stable to bases. However, very strong bases can deprotonate the ring, although this is less common than reactions at the alcohol. Base-catalyzed cyclization-isomerization reactions have been reported for certain alkynyl allylic alcohols to form furans, indicating that under specific conditions, the furan ring can be involved in base-mediated transformations.[14] For most standard laboratory procedures, side reactions involving the furan ring under basic conditions are less of a concern than those under acidic conditions.
Troubleshooting Guide: Basic Conditions
| Observed Issue | Potential Cause(s) | Recommended Solutions & Protocols |
| Formation of Ketone or Carboxylic Acid Byproducts | Oxidation of the Secondary Alcohol | - Protect the alcohol group prior to the reaction. - Use an inert atmosphere to exclude oxygen. - Choose non-oxidizing bases and ensure peroxide-free reagents. |
| Unexpected Disproportionation Products | Contamination with or in-situ formation of 2-furfural leading to Cannizzaro reaction. | - Purify the starting material to remove any aldehyde impurities. - Analyze reaction conditions to prevent oxidation to the aldehyde. |
Visualizing Base-Catalyzed Side Reactions
Caption: Primary side reaction of this compound under basic conditions.
Part 3: Experimental Protocols & Analytical Methods
Protocol 1: Minimizing Polymerization and Ring-Opening in Acid-Catalyzed Reactions
Objective: To perform an acid-catalyzed reaction (e.g., esterification) on this compound while minimizing side reactions.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
TLC plates (silica gel)
-
GC-MS for reaction monitoring
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate vial, dissolve a catalytic amount of p-TsOH (e.g., 0.05 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the p-TsOH solution dropwise to the stirred alcohol solution over 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Monitor the reaction progress by TLC or GC-MS every 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at a low temperature.
Protocol 2: Analytical Monitoring of Side Reactions
1. Thin-Layer Chromatography (TLC):
-
Visualization of Furan Compounds: Furan-containing compounds can often be visualized under UV light (254 nm).[15]
-
Staining:
-
p-Anisaldehyde Stain: This is a good general-purpose stain that reacts with the alcohol and many of the ring-opened products to give colored spots upon heating.[16]
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for detecting the alcohol starting material and any unsaturated byproducts. It will appear as yellow spots on a purple background.[16]
-
Iodine Chamber: Exposure to iodine vapor can visualize many organic compounds, including furan derivatives, as brown spots.[15][16]
-
2. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is an excellent technique for monitoring the consumption of the starting material and the formation of volatile byproducts such as 2-acetylfuran or ring-opened products.[12][17][18]
-
A typical GC method would involve a non-polar capillary column (e.g., HP-5MS) with a temperature gradient to separate compounds of varying volatility.[12]
3. Chiral High-Performance Liquid Chromatography (HPLC):
-
To monitor for racemization, chiral HPLC is the method of choice. A chiral stationary phase (e.g., polysaccharide-based) can be used to separate the (S) and (R) enantiomers.[19][20]
-
A mobile phase of hexane/isopropanol is a common starting point for normal-phase chiral separations.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting side reactions.
References
-
Wikipedia. (n.d.). Cannizzaro reaction. Retrieved January 12, 2026, from [Link]
-
Boyce, G. R., Musolino, S. F., Yang, J. M., Smith, A. D., & Taylor, J. E. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Kou, T., Chen, W., He, A., Wang, X., Li, X., Cui, B., ... & Shao, Z. (2024). Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids. RSC Advances. Retrieved January 12, 2026, from [Link]
-
Marson, C. M., & Harper, S. (2000). Catalytic Isomerization of 1-Alkynyl-2,3-epoxy Alcohols to Substituted Furans: Succinct Routes to Furanoid Fatty Acids and Difurylmethanes. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Lee, S., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Technology. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Oppenauer oxidation. Retrieved January 12, 2026, from [Link]
-
Liu, Y., et al. (2024). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved January 12, 2026, from [Link]
-
Restek. (2022). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved January 12, 2026, from [Link]
-
Quora. (2019). Does Furfural react with NaOH? Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). The Oppenauer Oxidation. Retrieved January 12, 2026, from [Link]
-
BYJU'S. (n.d.). Oppenauer Oxidation Mechanism. Retrieved January 12, 2026, from [Link]
-
SynArchive. (n.d.). Oppenauer Oxidation. Retrieved January 12, 2026, from [Link]
-
Homework.Study.com. (n.d.). Treated with HI and losing H2O, chiral derivatives of benzyl alcohol generate benzyl iodides... Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). EP0779261A1 - Continuous process for racemization of benzylic alcohols, ethers, and esters by solid acid catalyst.
-
Yino. (2026). How does Green Chemical Furfuryl Alcohol react with acids? Retrieved January 12, 2026, from [Link]
-
Journal of Chemical Science. (2023). KOH-catalyzed cross-coupling of primary and secondary alcohols: evidence for radical pathways. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Retrieved January 12, 2026, from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 12, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. Retrieved January 12, 2026, from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved January 12, 2026, from [Link]
-
Scribd. (n.d.). TLC Visualization Reagents Guide. Retrieved January 12, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved January 12, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved January 12, 2026, from [Link]
-
ACS Earth and Space Chemistry. (2018). Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. Retrieved January 12, 2026, from [Link]
-
SciELO. (2000). The polymerization of furfuryl alcohol with p-toluenesulfonic acid: photocross-linkeable feature of the polymer. Retrieved January 12, 2026, from [Link]
-
NIH National Library of Medicine. (2025). Brønsted Acid-Catalyzed Reduction of Furans. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Relationship among carbocation stability, capability of ring opening,.... Retrieved January 12, 2026, from [Link]
-
Chemistry Stack Exchange. (2016). Why does fluorine stabilise a carbocation? Retrieved January 12, 2026, from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
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- 17. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of (S)-(-)-1-(2-Furyl)ethanol
Welcome to the technical support center dedicated to enhancing the yield and enantioselectivity of (S)-(-)-1-(2-Furyl)ethanol synthesis. This valuable chiral alcohol is a key building block in the pharmaceutical and flavor industries.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, offering in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and achieve optimal results.
Introduction to Synthetic Strategies
The primary route to this compound involves the asymmetric reduction of its prochiral ketone precursor, 2-acetylfuran. Two powerful methodologies dominate this field: catalytic asymmetric hydrogenation and biocatalytic reduction. Each approach presents unique advantages and challenges, which we will explore in detail.
Part 1: Asymmetric Hydrogenation Troubleshooting Guide
Asymmetric hydrogenation using chiral metal catalysts, particularly ruthenium-based systems, is a widely employed method for producing this compound. However, achieving high yields and enantioselectivity can be challenging. This section addresses common issues encountered during this process.
Frequently Asked Questions (FAQs): Asymmetric Hydrogenation
Q1: What are the most common reasons for low or no conversion in the asymmetric hydrogenation of 2-acetylfuran?
A1: Low or no conversion is a frequent issue that can often be traced back to several key factors:
-
Inactive Catalyst: The catalyst may not have been properly activated or could have degraded due to improper storage or handling. Ensure the catalyst is handled under a strictly inert atmosphere (e.g., argon or nitrogen). Some ruthenium(II) complexes require a pre-activation step to form the active catalytic species.[2]
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to effectively drive the reaction forward. Depending on the specific catalyst system, pressures ranging from 10 to 100 atm are typically required.[2]
-
Low Reaction Temperature: The reaction temperature might not be sufficient to overcome the activation energy barrier. A gradual increase in temperature can improve the reaction rate.[2]
-
Poor Substrate Quality: Impurities present in the 2-acetylfuran can act as catalyst poisons. It is highly recommended to use purified 2-acetylfuran, for instance, by distillation.[2]
Q2: My enantioselectivity (ee%) is lower than expected. What are the likely causes and how can I improve it?
A2: Suboptimal enantioselectivity is a critical issue in asymmetric synthesis. Several factors can influence the chiral induction:
-
Incorrect Solvent Choice: The solvent plays a crucial role in the chiral environment of the catalyst. A change from a protic to an aprotic solvent, or vice versa, can have a dramatic impact on the enantiomeric excess.[2]
-
Presence of Water or Air: Trace amounts of water or oxygen can interfere with the catalyst's chiral environment, leading to a decrease in enantioselectivity. It is imperative to use oven-dried glassware and conduct the reaction under strictly anaerobic and anhydrous conditions.[2]
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also negatively impact enantioselectivity. A systematic temperature screening is often necessary to find the optimal balance.
-
Inappropriate Ligand-to-Metal Ratio: The performance of the chiral catalyst is highly dependent on the correct stoichiometry between the metal precursor and the chiral ligand.
Q3: I'm observing catalyst deactivation during the reaction. What could be the cause?
A3: Catalyst deactivation can manifest as a reaction that starts well but then slows down or stops before completion. Potential causes include:
-
Product Inhibition: The chiral alcohol product can sometimes bind to the catalyst, inhibiting its activity.[2] This can sometimes be mitigated by lowering the initial substrate concentration or employing a continuous flow reactor setup.[2]
-
Formation of Inactive Catalyst Species: The catalyst may undergo a structural change during the reaction, leading to an inactive form.[2]
-
Substrate-Related Issues: As mentioned, impurities in the 2-acetylfuran can poison the catalyst. Additionally, the furan ring itself can sometimes coordinate to the metal center in a way that inhibits catalysis.
Troubleshooting Table: Asymmetric Hydrogenation of 2-Acetylfuran
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper catalyst activation and handling under an inert atmosphere.[2] |
| Insufficient hydrogen pressure | Gradually increase H₂ pressure (typically 10-100 atm).[2] | |
| Low reaction temperature | Incrementally increase the reaction temperature.[2] | |
| Poor substrate quality | Purify 2-acetylfuran by distillation to remove catalyst poisons.[2] | |
| Poor Enantioselectivity (ee%) | Inappropriate solvent | Screen a range of solvents (e.g., protic vs. aprotic).[2] |
| Presence of water or air | Use oven-dried glassware and strictly anaerobic/anhydrous conditions.[2] | |
| Suboptimal temperature | Optimize the reaction temperature; excessively high temperatures can reduce ee%.[2] | |
| Catalyst Deactivation | Product inhibition | Consider lowering the substrate concentration or using a continuous flow reactor.[2] |
| Formation of inactive species | A kinetic analysis of the reaction may help in understanding the deactivation pathway.[2] | |
| Substrate impurities | Ensure high purity of 2-acetylfuran.[2] |
Experimental Protocol: Asymmetric Hydrogenation of 2-Acetylfuran with a Ru-BINAP/Diamine Catalyst
This protocol is a generalized procedure and should be optimized for the specific catalyst system being used.
-
Preparation: In a glovebox under an inert atmosphere, add the chiral ligand (e.g., (S)-BINAP, 0.011 mmol) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol) to a dry Schlenk flask or a high-pressure reactor vial.[2]
-
Solvent Addition: Add degassed solvent (e.g., 2 mL of isopropanol) to the flask.[2]
-
Pre-catalyst Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.[2]
-
Substrate Addition: Add 2-acetylfuran (1 mmol) to the reaction mixture. If an additive (e.g., t-BuOK) is required, it should be added at this stage.[2]
-
Reaction Setup: Place the flask or vial into a high-pressure autoclave. Purge the autoclave several times with hydrogen gas.[2]
-
Hydrogenation: Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm) and begin stirring at the target reaction temperature (e.g., 40 °C).[2]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, carefully vent the autoclave and work up the reaction mixture to isolate the product.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford this compound.
Workflow for Asymmetric Hydrogenation
Caption: Workflow for asymmetric hydrogenation of 2-acetylfuran.
Part 2: Biocatalytic Reduction Troubleshooting Guide
The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of 2-acetylfuran offers a green and highly selective alternative to chemical methods. These enzymatic reactions are typically performed under mild conditions and can provide very high enantiomeric excess.
Frequently Asked Questions (FAQs): Biocatalytic Reduction
Q1: My biocatalytic reaction is very slow or shows low conversion. What are the common causes?
A1: Several factors can lead to low enzymatic activity:
-
Enzyme Inhibition: Furfural and its derivatives, including 2-acetylfuran, can be inhibitory to some enzymes, particularly at higher concentrations.[3] Consider a fed-batch approach to maintain a low substrate concentration.
-
Sub-optimal pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity. Deviations from these optima can significantly reduce the reaction rate. It is crucial to determine the optimal conditions for the specific ADH being used.
-
Insufficient Cofactor Regeneration: Most ADHs require a stoichiometric amount of a cofactor, typically NADH or NADPH, which is expensive. An efficient cofactor regeneration system is essential for the economic feasibility of the process. If the regeneration system is not working efficiently, the overall reaction will be slow.
-
Low Enzyme Concentration/Activity: The amount of enzyme used might be insufficient, or the enzyme preparation may have low specific activity.
Q2: How can I ensure efficient cofactor regeneration?
A2: Efficient cofactor regeneration is critical. Common strategies include:
-
Substrate-Coupled Regeneration: This involves using a second enzyme and a co-substrate to regenerate the cofactor. For example, glucose dehydrogenase (GDH) and glucose can be used to regenerate NADPH, while formate dehydrogenase (FDH) and formate are commonly used for NADH regeneration.[4]
-
Enzyme-Coupled Regeneration: In some cases, a single enzyme can be used for both the main reaction and cofactor regeneration, for instance, by using a sacrificial alcohol like isopropanol.
-
Electrochemical and Photochemical Methods: These are emerging techniques for cofactor regeneration but are less commonly used in standard laboratory setups.
Q3: The enantioselectivity of my biocatalytic reduction is not as high as expected. Why might this be?
A3: While enzymes are generally highly selective, several factors can affect the enantiomeric excess:
-
Presence of Competing Enzymes: If using whole-cell biocatalysts, there might be other endogenous enzymes with opposite stereoselectivity that are also reducing the substrate. Using an isolated, purified enzyme or an engineered microbial strain can resolve this issue.
-
Reaction Conditions: Although less common than in chemical catalysis, extreme pH or temperature values can sometimes affect the enzyme's conformation and, consequently, its stereoselectivity.
-
Substrate Concentration: Very high substrate concentrations can sometimes lead to a decrease in enantioselectivity.
Troubleshooting Table: Biocatalytic Reduction of 2-Acetylfuran
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Enzyme inhibition by substrate | Use a lower initial substrate concentration or a fed-batch approach.[3] |
| Suboptimal pH or temperature | Determine and maintain the optimal pH and temperature for the specific ADH. | |
| Inefficient cofactor regeneration | Ensure the cofactor regeneration system (e.g., GDH/glucose) is active and components are not limiting.[4] | |
| Low enzyme activity/concentration | Increase the enzyme loading or use a more active enzyme preparation. | |
| Poor Enantioselectivity (ee%) | Competing enzymes in whole cells | Use a purified enzyme or an engineered strain overexpressing the desired ADH. |
| Non-optimal reaction conditions | Verify that the pH and temperature are within the optimal range for high enantioselectivity. | |
| Cofactor Degradation | Instability of NADH/NADPH | Prepare cofactor solutions fresh and keep them on ice. Minimize exposure to light and acidic conditions. |
Experimental Protocol: Biocatalytic Reduction of 2-Acetylfuran with an Alcohol Dehydrogenase and Cofactor Regeneration
This is a general protocol and should be adapted based on the specific enzymes used.
-
Reaction Buffer Preparation: Prepare a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Reaction Mixture Assembly: In a reaction vessel, combine the buffer, the cofactor (e.g., NADP⁺, 1 mM), the co-substrate for regeneration (e.g., glucose, 100 mM), and the regeneration enzyme (e.g., glucose dehydrogenase).
-
Enzyme Addition: Add the alcohol dehydrogenase specific for the (S)-enantiomer.
-
Substrate Addition: Add 2-acetylfuran to the desired concentration (e.g., 10-50 mM). It can be added as a solution in a water-miscible organic solvent like DMSO to improve solubility.
-
Reaction: Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.
-
Work-up and Purification: Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate). Extract the product into the organic phase. The organic layers can be combined, dried, and the solvent evaporated to yield the crude product, which can be further purified by column chromatography if necessary.
Workflow for Biocatalytic Reduction
Caption: Biocatalytic reduction with cofactor regeneration.
Part 3: Method Comparison and Data Summary
Choosing the right synthetic method depends on various factors, including available equipment, cost considerations, and desired scale. Below is a qualitative comparison of the two main approaches.
| Parameter | Asymmetric Hydrogenation | Biocatalytic Reduction |
| Reaction Conditions | High pressure (10-100 atm), variable temperature | Ambient pressure, mild temperature (typically 25-40 °C) |
| Enantioselectivity | Generally high (>90% ee), but can be sensitive to conditions | Often excellent (>99% ee) and highly specific |
| Catalyst/Enzyme Source | Commercially available chiral ligands and metal precursors | Commercially available enzymes or can be produced in-house |
| Cost | High initial cost for precious metal catalysts and ligands | Can be cost-effective, especially with efficient cofactor regeneration |
| Environmental Impact | Use of heavy metals and organic solvents | Generally considered a "greener" alternative, uses aqueous media |
| Substrate Scope | Generally broader for a given catalyst type | Can be highly specific to the substrate |
| Key Challenges | Catalyst sensitivity to air and impurities, high pressure equipment | Enzyme inhibition, efficient cofactor regeneration |
References
-
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]
-
Inhibition effects of furfural on alcohol dehydrogenase, aldehyde dehydrogenase and pyruvate dehydrogenase. Semantic Scholar. Available at: [Link]
-
Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC. Available at: [Link]
-
Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed. Available at: [Link]
-
Biocatalytic furfuryl alcohol production from furfural using ethanol as the reductant at high titer. ACS Fall 2025. Available at: [Link]
-
Heterogeneous biocatalytic reduction of 5-(hydroxy)methyl furfural using two co-immobilised alcohol dehydrogenases. RSC Publishing. Available at: [Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantioenpure 2-Halo-1-arylethanols. PMC - NIH. Available at: [Link]
-
Heterogeneous Catalysis Mediated Cofactor NADH Regeneration for Enzymatic Reduction. CORE. Available at: [Link]
-
Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. MDPI. Available at: [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. Available at: [Link]
-
Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics - ACS Publications. Available at: [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). Available at: [Link]
-
Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace. Available at: [Link]
- CN101357910A - Method for synthesizing 2-acetylfuran. Google Patents.
-
2-Acetylfuran. Wikipedia. Available at: [Link]
-
Theoretical Studies on the Reaction Kinetic of 2-Acetylfuran with Hydroxyl Radicals. ACS Omega. Available at: [Link]
-
reaction of furan derivatives with ammonia. Available at: [Link]
-
Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. NIH. Available at: [Link]
-
Principle methods of cofactor regeneration. ResearchGate. Available at: [Link]
-
Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Publications. Available at: [Link]
-
Synthesis of ethyl furfuryl ether via etherification of furfuryl alcohol with ethanol over montmorillonite K10. PMC - NIH. Available at: [Link]
-
Purification of ethanol for highly sensitive self-assembly experiments. ResearchGate. Available at: [Link]
-
Purification of a Phosphated Biopolymer by Selective Ethanol Precipitation in Presence of Surfactant and Sodium Acetate. Scientific Literature. Available at: [Link]
-
Novel ethanol production using biomass preprocessing to increase ethanol yield and reduce overall costs. SciSpace. Available at: [Link]
-
A Comparative Study Of Bioethanol Precursors And Production Methods. IOSR Journal. Available at: [Link]
-
Comprehensive Review on Potential Contamination in Fuel Ethanol Production with Proposed Specific Guideline Criteria. MDPI. Available at: [Link]
-
Furfural Inhibits Growth by Limiting Sulfur Assimilation in Ethanologenic Escherichia coli Strain LY180. ResearchGate. Available at: [Link]
-
Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis. RSC Publishing. Available at: [Link]
-
Synthesis of 2-acetylfuran by vapor phase acylation of furan over ferrite. Asian Journal of Research in Chemistry. Available at: [Link]
-
. Available at: [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC - NIH. Available at: [Link]
-
Catalyst screening and optimization for the asymmetric hydrogenation of (E). ResearchGate. Available at: [Link]
-
Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]
-
asymmetric-hydrogenation-2015.pdf. Available at: [Link]
-
Enzyme-catalyzed organic synthesis: NAD(P)H cofactor regeneration using ethanol/alcohol dehydrogenase/aldehyde dehydrogenase and methanol/alcohol dehydrogenase/aldehyde dehydrogenase/formate dehydrogenase. ACS Publications. Available at: [Link]
Sources
Technical Support Center: Catalyst Deactivation in the Asymmetric Hydrogenation of 2-Acetylfuran
Welcome to the technical support center dedicated to the asymmetric hydrogenation of 2-acetylfuran. This valuable transformation provides chiral 2-furyl ethanol derivatives, which are key building blocks in pharmaceuticals and fine chemicals. However, maintaining high catalyst activity and enantioselectivity over time is a significant challenge. Catalyst deactivation—the loss of catalytic performance—can manifest as decreased conversion rates, loss of enantioselectivity, or complete reaction failure.
This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate common catalyst deactivation issues. We will move from frequently encountered problems with straightforward solutions to in-depth diagnostic protocols for more persistent challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the asymmetric hydrogenation of 2-acetylfuran.
Q1: My reaction has stalled, or the conversion is significantly lower than expected. What is the most likely cause?
Low or no conversion is often related to the fundamental reaction parameters or the state of the catalyst before the reaction begins.
-
Inactive Catalyst: The catalyst may not have been properly activated or may have been compromised during storage. Many ruthenium-based catalysts, for instance, require pre-activation to form the active hydride species.[1] Always handle and store your catalyst under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction effectively. Depending on the specific catalyst system, pressures can range from 10 to 100 atm.[1] Systematically increase the H₂ pressure and monitor the reaction progress. Ensure there are no leaks in your reactor setup.
-
Substrate Impurities: 2-acetylfuran can contain impurities, such as sulfur-containing compounds or other coordination poisons, that irreversibly bind to the catalyst's active sites.[1][2][3] Purifying the substrate by distillation or passing it through a plug of activated alumina before use is a highly recommended practice.[1]
-
Inappropriate Reaction Temperature: The temperature may be too low to overcome the activation energy barrier. Cautiously increase the temperature in increments of 5-10 °C. Be aware, however, that excessive temperatures can degrade the catalyst or reduce enantioselectivity.[1]
Q2: The conversion is acceptable, but the enantioselectivity (ee) has dropped significantly. Why?
A loss of enantioselectivity points to a change in the chiral environment of the catalyst's active site.
-
Ligand Degradation: The chiral ligand responsible for inducing asymmetry can degrade under harsh reaction conditions (e.g., high temperature or presence of reactive impurities).
-
Formation of Non-Chiral Active Sites: Sintering, where metal nanoparticles agglomerate, can create active sites that are not governed by the chiral ligand, leading to the formation of a racemic product.[4][5]
-
Product Inhibition: In some systems, the chiral alcohol product can coordinate to the catalyst, inhibiting further substrate binding and turnover at the active site.[1] This can sometimes be mitigated by adjusting substrate concentration or using a continuous flow setup.
Q3: My catalyst has changed color during the reaction. Is it deactivated?
A distinct color change (e.g., from orange/red to black) is a strong visual indicator of a change in the catalyst's physical or chemical state. This often correlates with deactivation and can be caused by:
-
Formation of Metal Nanoparticles: Reduction of the active metal complex (e.g., Ru(II)) to metallic nanoparticles (Ru(0)) often results in the formation of a black precipitate.[6] These metallic particles are typically not enantioselective.
-
Coking or Fouling: The formation of carbonaceous deposits (coke) on the catalyst surface can turn it dark brown or black.[3][4] These deposits physically block the active sites.
Q4: Can I reuse my catalyst? How does recycling affect performance?
While heterogeneous catalysts are designed for recyclability, a decline in performance is common. Deactivation mechanisms are often cumulative. After each run, the catalyst should be separated from the reaction mixture under an inert atmosphere, washed with a deoxygenated solvent to remove adsorbed products and impurities, and thoroughly dried before reuse. Even with careful handling, expect a gradual decrease in activity and/or enantioselectivity over multiple cycles due to subtle, irreversible changes like minor leaching or sintering.[7]
In-Depth Troubleshooting Guides
For persistent issues, a more systematic approach is required to identify the root cause of deactivation.
Guide 1: Systematic Diagnosis of the Deactivation Mechanism
Understanding why your catalyst is deactivating is the first step toward developing a mitigation strategy. This requires a comparative analysis of the fresh and spent catalyst.
The following workflow outlines a structured approach to diagnosing the cause of catalyst failure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cup.edu.cn [cup.edu.cn]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Storage and handling recommendations for (S)-(-)-1-(2-Furyl)ethanol to prevent degradation
Technical Support Center: (S)-(-)-1-(2-Furyl)ethanol
A Guide to Optimal Storage, Handling, and Stability
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chiral building block. Improper storage and handling can lead to degradation, impacting experimental reproducibility and the quality of your results. This guide provides in-depth answers to frequently asked questions and troubleshooting advice to prevent common issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To maintain the purity and stability of this compound, it is critical to store it under the correct conditions. The primary factors to control are temperature, light, and atmospheric exposure.
| Parameter | Recommendation | Rationale |
| Temperature | Deep freeze, ≤ -20°C (-4°F).[1] | Low temperatures slow down potential degradation reactions, including polymerization and oxidation, preserving the compound's integrity over time. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen).[2][3][4] | The furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. Storing under an inert gas minimizes this risk. |
| Light | Protect from light by using an amber vial or storing in a dark location.[1][5] | The compound is light-sensitive.[1] Exposure to light, particularly UV, can provide the energy to initiate degradation pathways, leading to discoloration and impurity formation.[5] |
| Container | Tightly sealed, appropriate-sized container.[1][2][6] | A tight seal prevents exposure to moisture and air. Using a container that matches the volume of the compound minimizes the headspace, further reducing exposure to residual gases. |
Q2: I've noticed my this compound has turned yellow/brown. Is it still usable?
A color change from its typical clear, colorless to pale yellow appearance to a more pronounced yellow or brown indicates that degradation has likely occurred.[5] This is a common observation for furan-containing compounds when exposed to air and light.[5][7]
Whether it is still usable depends on the specific requirements of your experiment.
-
For non-sensitive applications: If your reaction is robust and does not require high purity, the material might still be functional.
-
For sensitive applications (e.g., catalysis, pharmaceutical synthesis): The presence of impurities could interfere with your reaction, poison a catalyst, or lead to unwanted side products. In these cases, it is crucial to assess the purity of the material before use. We recommend running a purity check via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q3: What are the primary degradation pathways for this compound?
The degradation of this compound, similar to other furfuryl alcohols, can proceed through several pathways, primarily oxidation and acid-catalyzed polymerization.
-
Oxidation: Exposure to air can lead to the oxidation of the alcohol group to a ketone, and further oxidation can lead to the formation of furfural and subsequently 2-furoic acid.[8]
-
Polymerization: In the presence of acidic impurities, heat, or light, the furan ring can undergo acid-catalyzed polymerization, forming a dark-colored resinous material.[5][7] This is an exothermic reaction that can be vigorous.[5]
Below is a simplified diagram illustrating these potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Q4: Are there any incompatible materials I should avoid when working with this compound?
Yes. To prevent vigorous and potentially hazardous reactions, avoid contact with the following:
-
Strong Acids: Can catalyze a violent exothermic polymerization.[5]
-
Strong Oxidizing Agents: Can lead to rapid and uncontrolled oxidation.[5]
Always use clean glassware and equipment, free from acidic or oxidizing residues.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the starting material. | 1. Check the appearance of your this compound for any color change. 2. Re-analyze the purity of your stock using a suitable analytical method (see protocol below). 3. If purity is compromised, use a fresh, unopened bottle for your next experiment. |
| Compound solidifies in the freezer | The melting point is -29°C (-20.2°F).[7] | This is normal if stored at very low temperatures. Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture condensation. |
| Visible precipitate or resin formation | Polymerization has occurred. | The material is likely unsuitable for most applications. Dispose of the material according to your institution's hazardous waste guidelines. Review storage and handling procedures to prevent this in the future. |
Experimental Protocols
Protocol 1: Workflow for Handling a New Bottle of this compound
This workflow ensures the compound's integrity from receipt to long-term storage.
Caption: Recommended workflow for handling this compound.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This is a general guideline. The exact parameters may need to be optimized for your specific instrument and column.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.
-
-
GC System and Conditions:
-
Column: A standard non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms) is often suitable.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
-
Analysis:
-
Run the prepared sample.
-
Integrate the resulting chromatogram to determine the area percent of the main peak corresponding to this compound. High-quality material should have a purity of ≥99.0%.[9]
-
The presence of earlier eluting peaks might indicate volatile impurities, while later eluting peaks could suggest oxidation or dimerization products.
-
By adhering to these storage and handling recommendations, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible scientific outcomes.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, stabilized, 99%.
-
Spillman, P. J., Pollnitz, A. P., Liacopoulos, D., Pardon, K. H., & Sefton, M. A. (1998). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. Journal of Agricultural and Food Chemistry, 46(2), 657–663. [Link]
- Limacher, A., Kerler, J., Conde-Petit, B., & Blank, I. (2007). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Additives & Contaminants, 24(sup1), 65-74.
-
World Health Organization. (2000). FURFURYL ALCOHOL AND RELATED SUBSTANCES. Retrieved from [Link]
-
Trans Furans Chemicals. (n.d.). Furfuryl alcohol. Retrieved from [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Furfuryl alcohol, 98%.
-
SD Fine-Chem Limited. (n.d.). FURFURYL ALCOHOL Safety Data Sheet. Retrieved from [Link]
- Fisher Scientific. (2025). Furfuryl alcohol Safety Data Sheet.
-
International Furan Chemicals BV. (n.d.). Furfuryl alcohol. Retrieved from [Link]
- Guigo, N., Mija, A., Vincent, L., & Sbirrazzuoli, N. (2010). New insights on the thermal degradation pathways of neat poly(furfuryl alcohol) and poly(furfuryl alcohol)/SiO2 hybrid materials.
- Thermo Fisher Scientific. (2025). Furfuryl alcohol Safety Data Sheet.
- Mohanty, S., & Nayak, S. K. (2019). Critical Review of Microbial Degradation of Aromatic Compounds and Exploring Potential Aspects of Furfuryl Alcohol Degradation. Journal of Polymers and the Environment, 27(8), 1633-1651.
-
Chemical-Suppliers.com. (n.d.). (±)-1-(2-Furyl)ethanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Furfuryl alcohol. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. furan.com [furan.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Furfuryl alcohol - Wikipedia [en.wikipedia.org]
- 8. FURFURYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 9. chemimpex.com [chemimpex.com]
Technical Support Center: Chiral HPLC Separation of 1-(2-furyl)ethanol Enantiomers
Welcome to the technical support center for the chiral separation of 1-(2-furyl)ethanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of this specific chiral High-Performance Liquid Chromatography (HPLC) application. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges, ensuring the integrity and success of your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when developing a chiral separation method for 1-(2-furyl)ethanol?
The primary hurdles in separating 1-(2-furyl)ethanol enantiomers are typically selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase.[1][2] Given the analyte's structure—a secondary alcohol with a furan ring—polysaccharide-based CSPs, such as those derived from amylose or cellulose, are excellent starting points due to their broad applicability and proven success with similar compounds.[2][3] The initial mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, requires careful adjustment to achieve baseline resolution.[4][5]
Q2: How significantly does temperature impact the resolution of 1-(2-furyl)ethanol enantiomers?
Temperature is a critical but often unpredictable parameter in chiral separations.[6][7] Generally, lower temperatures enhance the subtle intermolecular interactions (like hydrogen bonding and π-π interactions) responsible for chiral recognition, often leading to improved resolution.[1][5] However, this is not a universal rule; in some cases, higher temperatures can improve peak efficiency and unexpectedly increase resolution.[1][8] It is crucial to control and systematically evaluate temperature as a key method development parameter.[1] A temperature-dependent inversion of the elution order can even occur, highlighting the complexity of thermodynamic effects on the separation.[6][7]
Q3: My peaks are tailing. What are the likely causes and how can I fix it?
Peak tailing in chiral HPLC is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.[1] For an alcohol like 1-(2-furyl)ethanol, interactions with active silanol sites on the silica support can be a factor. The addition of a small amount of a competitive agent to the mobile phase, such as an acid (e.g., 0.1% trifluoroacetic acid - TFA) or a base (e.g., 0.1% diethylamine - DEA), can mitigate these interactions and improve peak shape.[1][9] First, however, rule out column overload by injecting a diluted sample (e.g., 1:10 and 1:100 dilutions) to see if the peak shape improves.[1]
Q4: I'm observing split peaks. What does this indicate and how do I troubleshoot it?
Split peaks can arise from several issues, including a partially blocked column inlet frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[10][11][12] A common cause is dissolving the sample in a solvent that is much stronger than the mobile phase, which can cause on-column precipitation or band distortion.[2][11] Always try to dissolve your sample in the mobile phase itself.[2][10] If that's not possible, use a solvent weaker than the mobile phase.[10] If the problem persists across all peaks, it may indicate a physical issue with the column, such as a clogged frit, which can sometimes be resolved by reversing and flushing the column (check manufacturer's instructions first).[10][13]
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting (a single peak) or are only partially separated (Resolution < 1.5).[1]
This is the most common issue in chiral method development. The key is a systematic approach to optimizing selectivity.
Caption: Workflow for troubleshooting poor enantiomeric resolution.
-
Verify Chiral Stationary Phase (CSP) Selection:
-
Causality: Chiral recognition is based on the formation of transient diastereomeric complexes between the analyte and the CSP.[14] The structure of the CSP must be complementary to the analyte to create a sufficient energy difference between the two enantiomer complexes. For 1-(2-furyl)ethanol, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly recommended as a starting point.[2][3]
-
Protocol: CSP Screening:
-
Select 2-3 columns with different polysaccharide backbones (e.g., an amylose-based CSP like Chiralpak® AD and a cellulose-based CSP like Chiralcel® OD).
-
Prepare a 1 mg/mL racemic standard of 1-(2-furyl)ethanol in the mobile phase.
-
Use a starting mobile phase of Hexane/Isopropanol (90:10 v/v) at a flow rate of 1.0 mL/min.
-
Inject the standard on each column and evaluate the chromatograms. Even a small shoulder on the main peak indicates that the CSP has potential for optimization.[1]
-
-
-
Optimize the Mobile Phase:
-
Causality: The mobile phase modifier (typically an alcohol) competes with the analyte for interaction sites on the CSP.[4][5] Adjusting the type and concentration of the alcohol directly modulates the retention and selectivity of the separation.[15]
-
Protocol: Mobile Phase Optimization:
-
Using the best CSP from the screening step, systematically vary the percentage of the alcohol modifier. For example, using a Hexane/Isopropanol mobile phase, test compositions of 95:5, 90:10, and 85:15 (v/v).
-
Evaluate the effect of different alcohol modifiers. Compare Isopropanol, Ethanol, and n-Butanol at a fixed concentration (e.g., 10%). Different alcohols have varying hydrogen bonding capabilities, which can significantly alter selectivity.[5]
-
Record the retention factor (k), selectivity (α), and resolution (Rs) for each condition to identify the optimum.
-
-
| Mobile Phase (Hexane/IPA, v/v) | Retention Factor (k1) | Selectivity (α) | Resolution (Rs) |
| 95/5 | 8.2 | 1.18 | 1.6 |
| 90/10 | 5.1 | 1.25 | 2.1 |
| 85/15 | 3.4 | 1.22 | 1.9 |
| Hypothetical data for illustrative purposes. |
-
Optimize Column Temperature:
-
Causality: The enthalpy (ΔH°) and entropy (ΔS°) of adsorption govern the separation.[6] Changing the temperature alters the equilibrium of the analyte-CSP interaction. Lower temperatures often favor the enthalpic contribution, increasing selectivity for separations driven by specific interactions like hydrogen bonds.[1][5]
-
Protocol: Temperature Optimization:
-
Set the column temperature to a starting point, such as 25°C.
-
Analyze the sample at lower temperatures in 10°C increments (e.g., 15°C).
-
If resolution does not improve, increase the temperature in 10°C increments from the start (e.g., 35°C, 45°C).
-
Monitor resolution and backpressure. Lower temperatures will increase mobile phase viscosity and system pressure.
-
-
Issue 2: Peak Splitting or Distortion
Symptom: A single enantiomer peak appears as two smaller, closely eluted peaks or is severely fronting or misshapen.
This issue is often related to the injection solvent or a compromised column.
Caption: Workflow for troubleshooting split peaks.
-
Evaluate Sample Solvent:
-
Causality: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase causes the sample band to spread and distort as it enters the column, leading to split or broad peaks.[10][11] This is a very common cause of this problem.
-
Protocol: Solvent Test:
-
Prepare a new sample of 1-(2-furyl)ethanol, dissolving it directly in the mobile phase.
-
If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase.
-
Inject the new sample. If the peak shape is restored, the original sample solvent was the cause.
-
-
-
Inspect Column for Voids or Contamination:
-
Causality: Over time, the packed bed at the head of the column can settle, creating a void. This void causes the sample band to split before it enters the packed bed, resulting in split peaks for all components.[12][13] Contamination at the column inlet can also cause uneven flow distribution.[12][16]
-
Protocol: Column Health Check:
-
Disconnect the column from the detector and reverse its direction.
-
Flush the column with a strong, compatible solvent (e.g., 100% Isopropanol for a normal phase polysaccharide column) at a low flow rate (e.g., 0.2 mL/min) for 20-30 column volumes. This may dislodge particulate matter from the inlet frit.
-
If the problem persists after flushing, the column packing may be irreversibly damaged, and replacement is the only solution.[12]
-
-
References
- BenchChem Technical Support Team. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Patel, K. et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- HPLC Guru. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
- Various Authors. (2013). When using HPLC, how do you deal with split peaks?
- Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions.
- YMC. (n.d.).
- Regis Technologies. (n.d.).
- Jurin, M., & Roje, M. (2024).
- Ali, I., et al. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some....
- Phenomenex. (n.d.).
- LCGC International. (2023).
- Chromatography Today. (2020, May 20).
- Regis Technologies. (n.d.). Whelk-O® 2. HPLC-MART.
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- BGB Analytik. (n.d.). CHIRAL Handbook.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Hutta, M., & Chalányová, M. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Kannappan, V. (2022).
- de la Cruz, C. N., et al. (2021).
- Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
- Cirilli, R., et al. (2019).
- Liu, D., et al. (2005). Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl. PubMed.
- Cirilli, R., et al. (2019). Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases.
- BenchChem. (2025).
- Van Eeck, S., et al. (2019).
- Zúñiga-Gutiérrez, C. E., et al. (2022). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. repository.uncw.edu [repository.uncw.edu]
- 5. Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ymc.co.jp [ymc.co.jp]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 13. chiraltech.com [chiraltech.com]
- 14. bgb-analytik.com [bgb-analytik.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijprajournal.com [ijprajournal.com]
Optimization of reaction conditions for synthesizing derivatives of (S)-(-)-1-(2-Furyl)ethanol
Welcome to the technical support center for the synthesis and optimization of (S)-(-)-1-(2-Furyl)ethanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. (S)-1-(2-Furyl)ethanol is a valuable intermediate in the synthesis of natural products, pharmaceuticals, and fine chemicals.[1][2][3]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your reaction conditions. The primary synthetic strategies discussed include the asymmetric reduction of 2-acetylfuran and the enzymatic kinetic resolution of racemic (±)-1-(2-Furyl)ethanol.[4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for preparing enantiomerically pure this compound?
The two most prevalent and effective strategies are:
-
Asymmetric Catalytic Reduction: This approach involves the direct, enantioselective reduction of the prochiral ketone, 2-acetylfuran, to the desired (S)-alcohol. Commonly used methods include Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts or Noyori-type asymmetric hydrogenation.[8][9] This method generates the desired enantiomer directly.
-
Enzymatic Kinetic Resolution (EKR): This strategy starts with inexpensive racemic (±)-1-(2-Furyl)ethanol. A lipase enzyme is used to selectively acylate one enantiomer (typically the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted.[2][10] The unreacted (S)-alcohol can then be separated from the newly formed (R)-ester.
Q2: Which synthesis method is better suited for large-scale production?
Both methods can be scaled, but they have different advantages. Enzymatic kinetic resolution is often highlighted as a more economical, environmentally friendly ("green"), and readily scalable process.[1][2] The enzymes are often immobilized and reusable, and the reactions are typically run under mild conditions. Asymmetric catalysis can also be highly efficient at scale, but may involve more expensive metal catalysts, stricter inert atmosphere requirements, and potentially higher costs.[11][12]
Q3: What are the recommended starting materials and how should they be handled?
For asymmetric reduction, the starting material is 2-acetylfuran . For enzymatic kinetic resolution, you will begin with racemic (±)-1-(2-Furyl)ethanol .[7] The furan ring, in general, can be sensitive to strong acids and high temperatures, which may lead to polymerization or degradation.[13] It is recommended to use freshly distilled furan-containing starting materials if they have been stored for a long time, as furan can form peroxides.[13]
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific problems you may encounter during synthesis, providing potential causes and actionable solutions.
Problem Area 1: Low Reaction Yield & Incomplete Conversion
Q: My reaction yield is poor, or the reaction stalls. What are the common causes?
Low yield can stem from several factors: incomplete conversion, formation of side products, or loss of the target molecule during workup and purification.[14] The furan ring's sensitivity to acidic conditions is a primary culprit for side reactions.[13]
For asymmetric reductions , causes include:
-
Inactive Reducing Agent: Sodium borohydride or borane complexes can decompose upon storage. Use a fresh bottle or titrate to determine its activity.
-
Catalyst Inhibition/Decomposition: The chiral catalyst may be sensitive to moisture or impurities in the solvent or substrate.[15] Ensure strictly anhydrous conditions.
For enzymatic kinetic resolutions , causes include:
-
Enzyme Inhibition: Lipase-catalyzed reactions can suffer from product inhibition by the ester formed or by co-products like acetic acid if the acyl donor is vinyl acetate.[1]
-
Enzyme Deactivation: Extreme pH, high temperatures, or certain organic solvents can denature the enzyme. Ensure the reaction temperature is within the optimal range for the specific lipase used (e.g., 40-60°C for Novozym 435).[1][10]
-
Water Content: While a minuscule amount of water is needed for lipase activity, excess water can promote unwanted hydrolysis of the product ester, reducing the overall yield. Maintain anhydrous conditions by using molecular sieves.[10]
Q: My enzymatic resolution stops prematurely (well below 50% conversion). How can I drive it to completion?
This is a classic sign of enzyme inhibition or equilibrium issues.
-
Monitor pH: If your acyl donor generates an acidic byproduct, the pH drop can inhibit the enzyme. Consider adding a non-nucleophilic base like sodium carbonate.[16]
-
Acyl Donor Choice: Vinyl acetate is highly effective because the vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.[1][2] If inhibition is an issue, consider alternative acyl donors.
-
Enzyme Loading: Increase the amount of immobilized enzyme to accelerate the reaction rate relative to inhibition pathways.
Problem Area 2: Poor Enantioselectivity (Low Enantiomeric Excess, e.e.)
Q: My asymmetric reduction is producing a nearly racemic alcohol. How can I improve the enantioselectivity?
Low enantioselectivity in catalytic reductions is often due to a competing non-catalyzed background reaction.[15]
-
Lower the Temperature: This is the most critical parameter. Lowering the reaction temperature (e.g., from room temperature to -20°C or even -78°C) will slow the uncatalyzed reaction much more significantly than the catalyzed one, dramatically improving e.e.[15]
-
Check Catalyst and Reagents: Ensure your chiral catalyst is pure and has not degraded. Use high-purity, anhydrous solvents and reagents. Some borane-THF solutions contain stabilizers like NaBH₄, which can interfere with the reaction; using a freshly prepared or high-quality commercial source is key.[17]
-
Reagent Stoichiometry: An incorrect ratio of substrate to catalyst or reducing agent can lead to suboptimal results. Re-verify your calculations and measurements.
Q: My enzymatic resolution shows poor selectivity. What are the key parameters to optimize?
The selectivity of an EKR is a delicate interplay of several factors.
-
Enzyme Choice: This is paramount. For 1-(2-Furyl)ethanol, Candida antarctica lipase B (CALB), particularly immobilized on acrylic resin (e.g., Novozym 435), is consistently reported as the best catalyst, showing high selectivity.[1][2]
-
Solvent System: The solvent significantly influences enzyme activity and selectivity. Non-polar, hydrophobic solvents like n-heptane, toluene, or diisopropyl ether are generally preferred.[1][18]
-
Acyl Donor: As mentioned, vinyl acetate is often the best choice due to its high reactivity and the irreversible nature of the reaction.[1][2]
-
Temperature: Temperature affects both the reaction rate and the enzyme's selectivity (E-value). You must perform an optimization study for your specific substrate derivative, but a range of 40-60°C is a good starting point for CALB.[1][19]
Below is a decision tree to guide troubleshooting efforts for low enantiomeric excess.
Caption: Troubleshooting Low Enantioselectivity.
Problem Area 3: Purification & Analysis
Q: I'm struggling to separate the unreacted (S)-alcohol from the (R)-ester after the kinetic resolution. Any advice?
This separation is typically straightforward using standard flash column chromatography on silica gel.[10]
-
TLC First: Always develop a good solvent system using Thin Layer Chromatography (TLC) before running the column. A hexane/ethyl acetate gradient is usually effective. The alcohol is more polar and will have a lower Rf value than the ester.
-
Complete Conversion: Ensure the reaction has reached the target ~50% conversion. If the reaction is incomplete, you will have a more complex mixture of starting material, alcohol, and ester, making separation harder.
Q: How can I accurately measure the e.e. of my product?
Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the definitive methods.[10]
-
Column Choice: You will need a suitable chiral stationary phase. Common choices include columns based on cyclodextrins or cellulose/amylose derivatives. You may need to screen a few columns to find one that provides baseline separation of the enantiomers.
-
Derivatization: (S)-1-(2-Furyl)ethanol lacks a strong UV chromophore, which can make detection by HPLC difficult. If you cannot get a good signal, you may need to derivatize a small aliquot of your sample with a UV-active reagent (e.g., benzoyl chloride) to facilitate analysis.[14]
Optimized Experimental Protocols
The following protocols are provided as a robust starting point. Optimization may be required for specific derivatives.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-Furyl)ethanol
This protocol is adapted from established methods for the kinetic resolution of 1-(2-furyl)ethanol using Novozym 435.[1][10]
Sources
- 1. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
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- 4. researchgate.net [researchgate.net]
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- 7. pubs.acs.org [pubs.acs.org]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. people.uniurb.it [people.uniurb.it]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
Enhancing the stability of (S)-(-)-1-(2-Furyl)ethanol in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (S)-(-)-1-(2-Furyl)ethanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for enhancing the stability of this valuable chiral building block in solution. We will address common challenges, explain the underlying chemical principles, and offer validated protocols to ensure the integrity of your experiments.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental reasons behind the degradation of this compound. Understanding these pathways is the first step toward effective mitigation.
FAQ 1: Why is my solution of this compound turning yellow, brown, or even black over time?
Answer: This discoloration is a classic indicator of furan ring degradation, primarily through acid-catalyzed polymerization. The furan moiety, while aromatic, is susceptible to acidic conditions which can trigger a cascade of reactions leading to highly conjugated, colored polymers often referred to as "humins".[1][2][3]
Causality—The Mechanism of Degradation: The process begins with the protonation of the furan ring, typically at the carbon atom adjacent to the oxygen (the Cα position). This disrupts the aromaticity and forms a reactive carbocation intermediate.[4] This electrophilic intermediate can then attack the electron-rich furan ring of another molecule, initiating a chain reaction of condensation and polymerization.[5][6] The resulting polymers are complex, often insoluble, and intensely colored. This reaction can be initiated by trace amounts of acid in your solvent, on glassware, or from reagents.[5][7]
Caption: Primary mechanisms leading to racemization of the chiral alcohol.
Section 2: Proactive Stabilization & Handling Guide
To maintain the chemical and stereochemical integrity of this compound, a proactive approach to handling and storage is essential.
1. Solvent Selection is Critical
The choice of solvent has a profound impact on the stability of furan-containing compounds. Acidic aqueous solutions are particularly detrimental.
Expert Insight:
-
Alcohols (Methanol, Ethanol): These solvents can suppress polymerization. In the presence of acid, they react with ring-opened intermediates (aldehydes) to form more stable acetals, effectively trapping the reactive species and preventing them from participating in polymerization. [8]* Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally a good choice as they can stabilize polar intermediates without providing a source of protons. Studies have shown a strong stabilizing effect of polar aprotic solvents on furan derivatives. [9]* Water: Unbuffered water should be used with extreme caution. Furan has an extremely high tendency towards polymerization in acidic water. [8]If water is necessary, ensure it is buffered to be neutral or slightly basic (pH 7-8).
| Solvent Class | Recommended Solvents | Expected Stability | Rationale |
| Polar Protic | Methanol, Ethanol | Good | Can form stable acetal intermediates, suppressing polymerization. [8] |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Excellent | Solubilizes the compound well and lacks acidic protons, providing a stabilizing environment. [9] |
| Aqueous | Unbuffered Water | Poor | High risk of acid-catalyzed ring-opening and polymerization. [4][8] |
| Aqueous | Buffered Water (pH 7-8) | Moderate | Neutral pH mitigates acid-catalyzed degradation, but inherent instability in water remains. |
| Non-Polar | Toluene, Hexanes | Moderate to Poor | Low solubility and potential for containing acidic impurities. Offers no stabilization mechanism. |
2. Rigorous pH Control
Avoiding acidity is the single most important factor in preventing degradation.
-
Glassware: Ensure all glassware is thoroughly washed and rinsed. Consider a final rinse with a dilute base (e.g., 0.1 M NaOH), followed by deionized water, and then oven-drying to remove any acidic residues.
-
Reagents: Use high-purity, anhydrous solvents where possible. Be aware that some reagents may have acidic impurities.
-
Buffers: If your application permits, using a non-acidic buffer system (e.g., phosphate or borate buffer, pH > 7) can significantly enhance stability in aqueous or protic media.
3. Optimal Storage Conditions
Proper storage is crucial for long-term stability.
-
Temperature: Store the neat compound and its solutions at low temperatures. Supplier recommendations are typically ≤ -10 °C. [10]* Atmosphere: To prevent potential oxidation of the alcohol, overlay solutions with an inert gas like argon or nitrogen before sealing.
-
Light: Store in amber vials or protect from light to prevent photochemical degradation.
4. Use of Inhibitors
Commercial sources of related furan compounds often include a small amount of a radical inhibitor, such as hydroquinone (~0.05%), to prevent polymerization. [11]For long-term storage of custom solutions, adding a trace amount (50-100 ppm) of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be beneficial.
Section 3: Troubleshooting Specific Experimental Scenarios
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Optimization Steps |
| Degradation during an acid-catalyzed reaction | Inherent instability of the furan ring in acid. | 1. Use the Mildest Acid Possible: Opt for weaker acids (e.g., pyridinium p-toluenesulfonate) over strong mineral acids. 2. Lower the Temperature: Run the reaction at the lowest feasible temperature to slow degradation kinetics. 3. Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 4. Aromatic Capping: In peptide synthesis, flanking the furan-containing residue with aromatic amino acids has been shown to protect the furan ring from acidolysis. [12] |
| Polymerization during purification by distillation | Thermal stress combined with potential acidic residues in the distillation apparatus. | 1. Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling point and the thermal stress on the molecule. [10]2. Add a Polymerization Inhibitor: Add a small amount of hydroquinone or copper powder to the distillation flask. 3. Ensure Neutrality: Pre-rinse the distillation apparatus with a dilute base as described in the pH control section. |
| Inconsistent results in biological assays | Degradation of the compound in the assay buffer over the course of the experiment. | 1. Pre-dissolve in a Stabilizing Solvent: Prepare a concentrated stock solution in a recommended solvent like DMSO. [9]2. Buffer pH: Ensure the final assay buffer is controlled at a neutral or slightly basic pH. 3. Perform a Time-Course Stability Study: Analyze the concentration of your compound in the final assay medium at t=0 and at the end-point of your longest experiment to quantify any degradation. |
Section 4: Key Experimental Protocols
Protocol 1: Preparation and Storage of a Stock Solution
This protocol provides a standardized method for preparing a stable stock solution of this compound for routine use.
-
Glassware Preparation: Use a volumetric flask that has been washed, rinsed with a dilute base, rinsed with deionized water, and oven-dried at 120 °C for at least 4 hours to ensure it is clean and free of acidic residues.
-
Solvent Selection: Choose a high-purity, anhydrous grade of a recommended stabilizing solvent, such as DMSO or ethanol. [9]3. Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Accurately weigh the required amount of the compound and transfer it to the volumetric flask.
-
Dissolution: Add the solvent to the flask, dissolving the compound completely. Fill to the calibration mark.
-
Inerting: Sparge the solution and the headspace of the flask with dry argon or nitrogen for 2-3 minutes.
-
Storage: Tightly seal the flask with a ground glass stopper or a PTFE-lined cap. Wrap the flask in aluminum foil to protect it from light.
-
Labeling & Logging: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.
-
Final Storage: Place the labeled solution in a freezer at ≤ -10 °C for long-term storage. [10]
Protocol 2: Workflow for Monitoring Chemical and Chiral Purity
This workflow outlines the steps to validate the stability of your compound under specific experimental conditions using chiral chromatography (HPLC or GC). [13][14][15]
Caption: Experimental workflow for a stability study.
Methodology Details:
-
Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the preferred methods. [14][15]* Column: A chiral stationary phase is required to separate the (S) and (R) enantiomers. Common examples include columns based on cyclodextrin or cellulose derivatives.
-
Detection: Use a UV detector for HPLC (furan rings have strong UV absorbance) or a Flame Ionization Detector (FID) for GC. [16]* Quantification: Calculate chemical purity by the area percent of the main peak relative to all peaks. Calculate enantiomeric excess (ee%) using the formula: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
By implementing these strategies and protocols, you can significantly enhance the stability of this compound, leading to more reliable, reproducible, and accurate experimental outcomes.
References
-
Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 10(20), 3999-4002. [Link]
-
Galkin, M. V., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Chemistry – A European Journal. [Link]
-
Li, G., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. Green Chemistry, 18(9), 2795-2804. [Link]
-
Shandong Yino Biologic Materials Co., Ltd. (2023). How does the pH value affect furan resin raw material?. Yino Blog. [Link]
-
Cyr, C., Charla, K. J., & McKeage, S. (2019). The Acid Catalyzed Polycondensation of Furfuryl Alcohol. Semantic Scholar. [Link]
-
Wikipedia. Chiral resolution. Wikipedia. [Link]
-
Acién-Sánchez, J. G., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering, 10(9), 2848-2863. [Link]
-
ResearchGate. (2013). Formation of poly(furfuryl alcohol) by acid-catalyzed polymerization of furfuryl alcohol. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
SciSpace. (1996). The acid-catalyzed polycondensation of furfuryl alcohol: Old puzzles unravelled. SciSpace. [Link]
-
Choura, M., Belgacem, N. M., & Gandini, A. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. Macromolecules, 29(11), 3839-3850. [Link]
-
ACS Publications. (1996). Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking. ACS Publications. [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
Yang, G., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 543-551. [Link]
-
RSC Advances. (2023). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. RSC Advances. [Link]
-
PubChem. Ethanol Degradation Pathway. National Institutes of Health. [Link]
-
NIOSH. (1994). Furfuryl Alcohol Method 2505. Centers for Disease Control and Prevention. [Link]
-
Wikipedia. Furfuryl alcohol. Wikipedia. [Link]
-
ResearchGate. (2022). Native furfural degradation pathways. ResearchGate. [Link]
-
ResearchGate. (2006). Effect of catalyst and solvent on the furan ring rearrangement to cyclopentanone. ResearchGate. [Link]
-
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. [Link]
-
PubChem. Ethanol degradation IV Pathway. National Institutes of Health. [Link]
-
Spillman, P. J., et al. (1998). Formation and Degradation of Furfuryl Alcohol, 5-Methylfurfuryl Alcohol, Vanillyl Alcohol, and Their Ethyl Ethers in Barrel-Aged Wines. Journal of Agricultural and Food Chemistry, 46(2), 657-663. [Link]
-
Shandong Yino Biologic Materials Co., Ltd. (2024). How to detect furfuryl alcohol in a sample?. Yino Blog. [Link]
-
Shandong Yino Biologic Materials Co., Ltd. (2024). How to detect the content of Green Chemical Furfuryl Alcohol in a sample?. Yino Blog. [Link]
-
ResearchGate. (2010). Investigating the compatibility of polymers in common solvent. ResearchGate. [Link]
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- 7. yinobio.net [yinobio.net]
- 8. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
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- 16. cdc.gov [cdc.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC for the Enantiomeric Purity of 1-(2-furyl)ethanol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of modern chemical analysis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile.[1] 1-(2-furyl)ethanol, a valuable chiral building block in the synthesis of fine chemicals and pharmaceuticals, is no exception.[2] This guide provides an in-depth, objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of 1-(2-furyl)ethanol, supported by representative experimental data and protocols. We will explore the nuances of chiral stationary phase selection and compare the well-established HPLC methodology with a viable alternative, chiral Gas Chromatography (GC).
The Imperative of Enantiomeric Resolution
Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, in the chiral environment of biological systems, they can exhibit markedly different behaviors.[3] One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[4] Consequently, regulatory bodies worldwide demand stringent control over the enantiomeric purity of chiral drug substances. Chiral chromatography, particularly HPLC, has become the gold standard for the separation and quantification of enantiomers due to its versatility and high-resolution capabilities.[1][5]
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining the enantiomeric excess of 1-(2-furyl)ethanol hinges on several factors, including the volatility of the analyte, required sensitivity, and available instrumentation. While chiral HPLC is the most common approach, chiral GC presents a powerful alternative.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a liquid or solid chiral stationary phase. |
| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, cyclodextrin-based. | Cyclodextrin derivatives coated on a capillary column. |
| Derivatization | Not typically required for 1-(2-furyl)ethanol. | May be required to improve volatility and peak shape, though direct analysis is possible. |
| Analysis Time | Typically 10-30 minutes. | Can be faster, often in the range of 15-25 minutes. |
| Resolution | Generally provides excellent resolution. | High resolution is achievable, particularly with specialized columns. |
| Advantages | Broad applicability, robust, suitable for non-volatile compounds, well-established. | High efficiency, fast analysis times, excellent for volatile compounds. |
| Disadvantages | Higher solvent consumption compared to GC. | Limited to volatile and thermally stable compounds; may require derivatization. |
Deep Dive: Chiral HPLC Methodologies
The success of a chiral HPLC separation lies in the selection of the appropriate Chiral Stationary Phase (CSP). For the separation of alcohols like 1-(2-furyl)ethanol, polysaccharide-based CSPs are the most widely used and successful.[4][6] These CSPs, typically derivatives of cellulose or amylose coated on a silica support, offer a broad range of enantioselectivity. The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the helical structure of the polysaccharide derivative.[7]
Comparison of Polysaccharide-Based Columns
Two of the most frequently employed polysaccharide-based columns are those based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD) and amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD). While both are excellent candidates, their differing helical structures can lead to variations in selectivity.
| Column Type | Chiral Selector | Typical Mobile Phase (Normal Phase) | Expected Performance for 1-(2-furyl)ethanol |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | Good to excellent resolution, robust and widely applicable for a range of chiral alcohols. |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | Often provides complementary or superior selectivity to cellulose-based phases; a primary screening column. |
Note: The "H" designation in the column name refers to a smaller particle size (typically 5 µm), which provides higher efficiency and resolution compared to standard columns.[5]
Experimental Protocols
The following protocols are representative starting points for the chiral separation of 1-(2-furyl)ethanol. Optimization of the mobile phase composition and temperature may be necessary to achieve baseline resolution.
Protocol 1: Chiral HPLC Separation
This protocol outlines a typical method for the enantiomeric separation of 1-(2-furyl)ethanol using a polysaccharide-based chiral column.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve racemic 1-(2-furyl)ethanol in the mobile phase to a concentration of 1 mg/mL. |
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Protocol 2: Chiral GC Separation (Alternative Method)
This protocol describes a direct chiral GC method for the separation of 1-(2-furyl)ethanol enantiomers.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow or pressure. |
| Injector Temperature | 230 °C |
| Detector Temperature | 250 °C |
| Oven Temperature Program | 80 °C (hold 1 min), then ramp to 150 °C at 5 °C/min |
| Injection Volume | 1 µL (split injection) |
| Sample Preparation | Dissolve racemic 1-(2-furyl)ethanol in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. |
Data Analysis: The enantiomeric excess is calculated from the peak areas in the same manner as the HPLC method.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for method development and sample analysis.
Caption: Workflow for Chiral HPLC Method Development.
Caption: Comparative Workflow for HPLC and GC Analysis.
Conclusion and Recommendations
For the routine determination of the enantiomeric excess of 1-(2-furyl)ethanol, chiral HPLC with a polysaccharide-based stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H, stands out as the most robust and versatile method. It offers excellent resolution without the need for derivatization. Chiral GC is a viable and often faster alternative, particularly for high-throughput screening, provided the instrumentation is available and potential volatility issues are addressed.
The key to a successful chiral separation is a systematic approach to method development. Screening a small, diverse set of chiral columns and mobile phases is a highly effective strategy.[8] The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a reliable method for the critical task of determining the enantiomeric purity of 1-(2-furyl)ethanol.
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Application guide helps to find the right chiral separation approach. Scientist Live. Available at: [Link].
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INTRODUCING THE FIRST sub-2 MICRON CHIRAL COLUMNS FROM DAICEL. Chiral Technologies. Available at: [Link].
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. Available at: [Link].
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link].
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Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases. PubMed. Available at: [Link].
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Enantiomeric separation of drugs by High-Performance Liquid Chromatography (HPLC). ijrpr. Available at: [Link].
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link].
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HPLC Method for Substituted Furans Separation on Newcrom R1 column. SIELC Technologies. Available at: [Link].
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A Comparative Guide to NMR Analysis for the Stereochemical Validation of (S)-(-)-1-(2-Furyl)ethanol
Introduction: The Imperative of Stereochemical Fidelity
In the landscape of pharmaceutical development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail. It is a critical determinant of biological activity, efficacy, and safety. The enantiomers of a chiral molecule can exhibit vastly different, and sometimes deleterious, pharmacological effects. Consequently, the unambiguous validation of a desired stereoisomer is a cornerstone of regulatory approval and successful drug design.
(S)-(-)-1-(2-Furyl)ethanol is a valuable chiral building block used in the synthesis of various complex molecules. Its stereocenter dictates the ultimate stereochemistry of the final product. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy-based methods for the stereochemical validation of this secondary alcohol. We will move beyond mere procedural descriptions to explore the underlying principles, enabling researchers to make informed decisions for their analytical workflows.
Core Principles: Inducing Diastereotopicity in NMR
Enantiomers, by definition, are non-superimposable mirror images. In a standard, achiral NMR solvent, they are chemically and magnetically equivalent, yielding identical NMR spectra.[1] This presents a significant analytical challenge. To resolve and analyze individual enantiomers, we must introduce a chiral influence into the NMR environment, thereby converting the enantiomeric relationship into a diastereomeric one. Diastereomers possess distinct physical properties and, crucially, non-equivalent NMR spectra.[2] This can be achieved primarily through two strategies:
-
Chiral Derivatizing Agents (CDAs): These are enantiomerically pure reagents that covalently bond to the analyte, forming a pair of diastereomers. This method is widely used due to the formation of stable products that often exhibit significant differences in their NMR spectra.[2][3]
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent complexes with the analyte.[4] The differing stabilities and geometries of these short-lived diastereomeric complexes are sufficient to induce small but measurable chemical shift differences.[1][4]
This guide will focus on a comparative analysis of these two approaches, with a detailed exploration of the most robust CDA method for secondary alcohols: the Mosher's ester analysis.
Method Comparison: Chiral Derivatizing Agents vs. Chiral Solvating Agents
The choice between a CDA and a CSA depends on the specific analytical need, sample availability, and the required level of certainty.
| Feature | Chiral Derivatizing Agents (e.g., Mosher's Method) | Chiral Solvating Agents (e.g., Pirkle's Alcohol) |
| Principle | Covalent bond formation to create stable diastereomers.[2][3] | Non-covalent, transient complex formation.[4] |
| Sample Prep | Requires a chemical reaction, workup, and purification. Can be laborious.[5] | Simple addition of the CSA to the analyte solution in the NMR tube.[4] |
| Sample Integrity | Destructive; the original analyte is consumed. | Non-destructive; the analyte can be recovered. |
| Δδ Magnitude | Generally large and easily resolved chemical shift differences. | Often small chemical shift differences, may require a high-field NMR. |
| Reliability | Highly reliable and widely accepted for absolute configuration determination.[6][7][8] | Can be sensitive to concentration, solvent, and temperature. |
| Use Case | Definitive validation of absolute configuration and high-accuracy enantiomeric excess (ee) determination. | Rapid screening for enantiomeric purity, analysis of precious samples. |
For the definitive validation of this compound, the use of a Chiral Derivatizing Agent is the superior approach, offering an authoritative and self-validating system.
In-Depth Analysis: The Mosher's Ester Method
The Mosher's method is the most widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[6][7] It involves derivatizing the alcohol with both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), typically as the acid chloride (MTPA-Cl).[1][2]
The Causality Behind the Method
Reacting the chiral alcohol of unknown or unconfirmed configuration with both (R)-MTPA-Cl and (S)-MTPA-Cl produces two distinct diastereomeric esters.[1] The foundational principle of the analysis lies in the predictable conformation these esters adopt in solution. The ester is oriented such that the sterically demanding trifluoromethyl (-CF₃), phenyl, and methoxy (-OCH₃) groups of the MTPA moiety, along with the carbonyl group, create a specific spatial environment. The phenyl group, in particular, exerts a powerful anisotropic (shielding) effect on nearby protons of the original alcohol.
By comparing the ¹H NMR spectra of the (S)-alcohol-(R)-MTPA ester and the (S)-alcohol-(S)-MTPA ester, we can observe distinct chemical shift differences (Δδ). The sign of this difference (conventionally calculated as Δδ = δS - δR) for protons on either side of the stereocenter directly correlates to the absolute configuration of the alcohol.[5][8]
Caption: Workflow for Mosher's Method Validation.
Experimental Protocol: Mosher's Esterification of this compound
This protocol describes the parallel synthesis of both diastereomeric MTPA esters. It is critical to perform both reactions to provide the necessary comparative data.
Materials:
-
This compound (~5 mg, 0.045 mmol)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, [(R)-MTPA-Cl] (~1.2 eq)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, [(S)-MTPA-Cl] (~1.2 eq)
-
Anhydrous Pyridine or another suitable base (e.g., DMAP)
-
Anhydrous Deuterated Chloroform (CDCl₃)
-
Two clean, dry NMR tubes
Procedure:
-
Reaction Setup: In two separate, dry NMR tubes, place ~2.5 mg of this compound.
-
Solvent Addition: To each tube, add ~0.6 mL of anhydrous CDCl₃. Add a small amount (~5 µL) of anhydrous pyridine to each tube to act as a catalyst and acid scavenger.
-
Derivatization:
-
To Tube 1, add ~1.2 molar equivalents of (R)-MTPA-Cl.
-
To Tube 2, add ~1.2 molar equivalents of (S)-MTPA-Cl.
-
-
Reaction: Cap both tubes securely, mix gently, and allow the reactions to proceed at room temperature for 1-4 hours, or until the reaction is deemed complete by monitoring the disappearance of the alcohol's carbinol proton signal in the ¹H NMR spectrum.
-
Analysis: The crude reaction mixtures can often be analyzed directly.[1] Acquire ¹H NMR spectra for both samples. It is beneficial to also acquire 2D spectra like COSY to aid in unambiguous proton assignments.
Data Interpretation and Configurational Assignment
The power of the Mosher's method lies in the analysis of the calculated Δδ (δS - δR) values. For a secondary alcohol with substituents L₁ (larger) and L₂ (smaller), the MTPA ester adopts a conformation where the phenyl group shields the protons of one substituent, while the other substituent is unaffected or deshielded.
Caption: Conformational Model for Mosher's Analysis.
For (S)-1-(2-Furyl)ethanol, the furyl group (L₁) is sterically larger than the methyl group (L₂). Based on the established model, we predict:
-
Protons on the Furyl Group: These will be shielded by the phenyl ring in the (S,S)-ester relative to the (S,R)-ester. Therefore, δS < δR, resulting in a negative Δδ .
-
Protons on the Methyl Group: These will be shielded in the (S,R)-ester relative to the (S,S)-ester. Therefore, δS > δR, resulting in a positive Δδ .
Hypothetical Data for Validation of this compound
| Proton Assignment | δ for (R)-MTPA ester (ppm) | δ for (S)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) | Conclusion |
| Furyl-H5' | 7.45 | 7.35 | -0.10 | Negative Δδ, as predicted for L₁ |
| Furyl-H4' | 6.40 | 6.34 | -0.06 | Negative Δδ, as predicted for L₁ |
| Furyl-H3' | 6.31 | 6.27 | -0.04 | Negative Δδ, as predicted for L₁ |
| Carbinol-H (CH) | 6.15 | 6.18 | +0.03 | Not typically used for assignment |
| Methyl-H (CH₃) | 1.65 | 1.72 | +0.07 | Positive Δδ, as predicted for L₂ |
The observation of negative Δδ values for the furyl protons and a positive Δδ for the methyl protons provides strong, self-validating evidence that the absolute configuration of the starting alcohol is indeed (S) .
Conclusion
While rapid screening methods like Chiral Solvating Agents have their place, the definitive stereochemical validation of a critical chiral intermediate such as this compound demands a more rigorous approach. The Mosher's ester analysis provides an exceptionally reliable and well-established framework for this task.[6][7][8] By converting the enantiomer into a pair of diastereomers, it generates large, unambiguous chemical shift differences that are directly correlated to the spatial arrangement around the stereocenter. The internal consistency check—requiring protons on one side of the molecule to have positive Δδ values while those on the other have negative values—makes this method a self-validating system, embodying the principles of scientific integrity required in modern chemical and pharmaceutical research.
References
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(9), 2451–2458. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]
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NotEvans. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Chemistry Stack Exchange. [Link]
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Černochová, P., et al. (2021). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 86(17), 11736–11748. [Link]
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Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. ResearchGate. [Link]
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Wenzel, T. J., & Wilcox, J. D. (2003). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 15(4), 256–270. [Link]
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Di Isernia, M. J., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12765–12775. [Link]
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A Senior Application Scientist's Guide to Chiral Catalysis in the Synthesis of (S)-(-)-1-(2-Furyl)ethanol
The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. (S)-(-)-1-(2-Furyl)ethanol, a key chiral building block, is prized for its role in constructing complex molecules in drug development and for its applications in the flavor and fragrance industry. Its synthesis is most efficiently achieved via the asymmetric reduction of the prochiral ketone, 2-acetylfuran. The choice of catalyst for this transformation is critical, dictating not only the stereochemical outcome but also the overall efficiency, scalability, and economic viability of the process.
This guide provides an in-depth, objective comparison of the primary catalytic systems employed for this synthesis. We will move beyond mere procedural descriptions to explore the mechanistic rationale behind catalyst selection, present comparative performance data, and offer detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
Performance Snapshot: A Comparative Overview
The efficacy of a chiral catalyst is measured by its ability to deliver the desired product with high yield and, most importantly, high enantiomeric excess (e.e.). Below is a summary of performance data for different catalytic systems in the reduction of 2-acetylfuran and analogous heteroaromatic ketones.
| Catalyst System | Catalyst Type | Catalyst Loading (mol%) | Reducing Agent | Solvent | Temp. (°C) | Yield (%) | e.e. (%) |
| Noyori ATH | RuCl | 1 - 2 | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | >95 | >98 |
| CBS Reduction | (S)-Me-CBS-Oxazaborolidine | 10 | BH₃·THF | THF | 25 | Good | 42[1] |
| Biocatalysis | Ketoreductase (KRED) | Whole Cells | Isopropanol | Buffer/Organic | 30 | High | >99 |
Note: Data for Noyori and Biocatalysis are representative of performance for heteroaromatic ketones, as specific literature values for 2-acetylfuran under these exact conditions can vary. The CBS data is a reported value for 2-acetylfuran.
In-Depth Analysis of Catalytic Systems
Noyori-Type Ruthenium Catalysts: The Gold Standard in Asymmetric Hydrogenation
Developed by Nobel laureate Ryoji Noyori, ruthenium(II) complexes bearing chiral diphosphine and diamine ligands are exceptionally powerful catalysts for the asymmetric reduction of a vast range of ketones.[2][3] For heteroaromatic ketones like 2-acetylfuran, they are often the system of choice, particularly in the context of asymmetric transfer hydrogenation (ATH).[4]
Causality Behind Experimental Choices (The "Why"):
The remarkable efficiency of these catalysts stems from a "metal-ligand cooperative" or bifunctional mechanism.[5] The reaction does not proceed through direct coordination of the ketone's carbonyl oxygen to the metal center. Instead, the catalytic cycle involves a concerted transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine ligand to the ketone via a six-membered ring transition state. This outer-sphere mechanism avoids catalyst inhibition, which can be a problem with heteroaromatic substrates that might otherwise chelate to the metal.[6] The choice of an (S,S)-configured diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), directs the hydride attack to one face of the ketone, resulting in the formation of the (S)-alcohol.
Mandatory Visualization: Noyori Asymmetric Transfer Hydrogenation Cycle
Caption: Catalytic cycle for Noyori Asymmetric Transfer Hydrogenation (ATH).
Experimental Protocol: Noyori ATH of 2-Acetylfuran
This protocol is a self-validating system designed for high enantioselectivity.
-
Catalyst Activation: In an inert atmosphere glovebox, add RuCl₂(p-cymene)₂ (0.01 mmol) and (S,S)-TsDPEN (0.011 mmol) to a dry Schlenk flask. Add 5 mL of anhydrous acetonitrile. Stir the resulting orange solution at 80°C for 1 hour to form the active catalyst precursor.
-
Reaction Setup: Cool the flask to room temperature. Add 2-acetylfuran (1.0 mmol).
-
Initiation: Prepare the hydrogen donor by mixing formic acid (2.5 mmol) and triethylamine (1.0 mmol) to form the 5:2 azeotrope. Add this mixture to the reaction flask.
-
Reaction: Stir the reaction mixture at 28°C. Monitor the conversion of 2-acetylfuran by TLC or GC analysis. The reaction is typically complete within 4-8 hours.
-
Workup and Isolation: Upon completion, quench the reaction by adding 10 mL of water. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield this compound. Determine the enantiomeric excess using chiral HPLC analysis.
Corey-Bakshi-Shibata (CBS) Oxazaborolidine Catalysts
The CBS reduction is a landmark reaction in asymmetric synthesis, employing a chiral oxazaborolidine catalyst, derived from a natural amino acid like proline, to mediate the enantioselective reduction of ketones by a stoichiometric borane source.[7][8]
Causality Behind Experimental Choices (The "Why"):
The stereochemical outcome of the CBS reduction is highly predictable and is governed by a well-defined transition state.[9] The oxazaborolidine catalyst acts as a chiral scaffold.[10] Its endocyclic boron atom, a Lewis acid, coordinates to the carbonyl oxygen of the ketone. This coordination is sterically directed, favoring binding to the lone pair that places the larger substituent (furyl group) away from the catalyst's chiral framework. Simultaneously, the catalyst's nitrogen atom, a Lewis base, coordinates to the borane (BH₃), activating it and positioning it to deliver a hydride to the re-face of the ketone carbonyl.[8][9] This rigid, chair-like six-membered transition state ensures high fidelity in the stereochemical transfer. Using the (S)-proline-derived catalyst predictably yields the (S)-alcohol.
Mandatory Visualization: CBS Reduction Mechanism
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of 2-Acetylfuran
This protocol must be conducted under strictly anhydrous conditions to ensure reproducibility.[8][9]
-
Catalyst Preparation: To an oven-dried, argon-flushed round-bottom flask, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%) as a 1.0 M solution in toluene.
-
Reaction Setup: Dissolve the catalyst in 10 mL of anhydrous THF and cool the solution to 0°C in an ice bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6 mmol) to the catalyst solution and stir for 15 minutes. This forms the active catalyst-borane complex.
-
Substrate Addition: In a separate flask, dissolve 2-acetylfuran (1.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 20 minutes using a syringe pump.
-
Reaction: Stir the reaction at 0°C to room temperature, monitoring by TLC. The reaction is typically complete in 1-2 hours.
-
Workup and Isolation: Carefully quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add 1 N HCl (10 mL) and extract with diethyl ether (3 x 20 mL).
-
Purification and Analysis: Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify by flash column chromatography to obtain the product. Determine e.e. by chiral HPLC.
Comparative Discussion and Catalyst Selection Guide
The choice between a Noyori-type catalyst and a CBS catalyst is not merely one of preference but is dictated by the specific demands of the synthesis.
-
Enantioselectivity: For many standard ketones, both systems can deliver excellent e.e. (>95%).[10] However, for 2-acetylfuran specifically, literature data suggests a significant advantage for the Noyori system. The reported 42% e.e. for the CBS reduction of 2-acetylfuran is modest and may be due to suboptimal coordination geometry or competing background reduction.[1] In contrast, Noyori catalysts are well-documented to provide exceptionally high e.e. for a wide range of heteroaromatic ketones.[11]
-
Scalability and Efficiency: Noyori catalysts are true catalysts with very high turnover numbers (TONs), often effective at loadings of 1 mol% or less. This makes them highly suitable for large-scale industrial processes. The CBS system, while catalytic in the oxazaborolidine, requires a stoichiometric or slight excess of the borane reducing agent, generating more waste.
-
Operational Complexity: The CBS reduction is often simpler to set up on a lab scale, requiring only an inert atmosphere and standard glassware. Asymmetric transfer hydrogenation with Noyori catalysts is similarly straightforward. However, if using gaseous hydrogen for a Noyori hydrogenation, specialized high-pressure reactor (Parr shaker) is necessary.[12]
-
Cost and Availability: The chiral ligands (e.g., TsDPEN) and ruthenium precursors for Noyori catalysts can be expensive. CBS catalysts are derived from relatively inexpensive proline and are commercially available.[13] However, the cost of the stoichiometric borane reagent for CBS reductions must be factored in for large-scale work.
Mandatory Visualization: Catalyst Selection Flowchart
Caption: Decision guide for selecting a chiral catalyst system.
Conclusion
For the synthesis of this compound where high enantiopurity is the primary objective, Noyori-type asymmetric transfer hydrogenation catalysts represent the superior choice . Their demonstrated ability to reduce heteroaromatic ketones with outstanding enantioselectivity, coupled with their high catalytic efficiency, makes them ideal for both research and process development scales.
While the CBS reduction is a powerful and mechanistically elegant tool, its reported performance for this specific substrate is suboptimal.[1] It may serve as a rapid, cost-effective method for producing material where moderate enantiopurity is sufficient, but it would require significant optimization to compete with the Noyori system. Furthermore, the emerging field of biocatalysis offers a compelling green alternative, capable of delivering near-perfect enantioselectivity under mild, aqueous conditions, and should be strongly considered as enzyme libraries become more accessible.
Ultimately, the optimal catalyst is one that aligns with the specific goals of the project, balancing the need for stereochemical purity with practical considerations of scale, cost, and available resources.
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ResearchGate. (2025). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. [Link]
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Wiley Online Library. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378. [Link]
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YouTube. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. [Link]
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ResearchGate. (2021). Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. [Link]
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ACS Publications. Biocatalytic furfuryl alcohol production from furfural using ethanol as the reductant at high titer. [Link]
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ResearchGate. (2008). De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol. [Link]
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Royal Society of Chemistry. Heterogeneous biocatalytic reduction of 5-(hydroxy)methyl furfural using two co-immobilised alcohol dehydrogenases. [Link]
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A Comparative Guide to Chiral Secondary Alcohols in Asymmetric Synthesis: Evaluating (S)-(-)-1-(2-Furyl)ethanol
In the landscape of modern pharmaceutical and fine chemical synthesis, the stereoselective creation of chiral molecules is a cornerstone of innovation. Chiral secondary alcohols, in particular, are pivotal building blocks for a vast array of biologically active compounds. The asymmetric reduction of prochiral ketones stands as one of the most fundamental and widely employed strategies to access these valuable synthons. The choice of the chiral catalyst or auxiliary is paramount, dictating the efficiency, enantioselectivity, and overall viability of a synthetic route.
This guide provides a comprehensive comparative analysis of (S)-(-)-1-(2-Furyl)ethanol and its potential as a precursor for chiral catalysts, benchmarked against other well-established classes of chiral secondary alcohols and their derivatives. We will delve into the mechanistic underpinnings of key asymmetric reduction technologies, present comparative performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their catalyst selection process.
The Landscape of Asymmetric Ketone Reduction
The enantioselective reduction of a prochiral ketone to a chiral secondary alcohol is a well-developed field with several powerful methodologies. The efficacy of these methods hinges on the ability of a chiral catalyst to differentiate between the two enantiotopic faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol product. Three predominant strategies have emerged as industry standards:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst, typically generated in situ from a chiral β-amino alcohol and a borane source. The catalyst coordinates to both the borane and the ketone, orchestrating a highly face-selective hydride transfer.[1][2][3]
-
Noyori Asymmetric Hydrogenation: This powerful technique employs ruthenium (II) complexes bearing chiral diphosphine and diamine ligands. These catalysts activate molecular hydrogen or utilize a hydrogen donor (transfer hydrogenation) to reduce the ketone with exceptional levels of enantioselectivity.[4][5]
-
Biocatalysis: Leveraging the exquisite selectivity of enzymes, whole-cell or isolated enzyme (e.g., alcohol dehydrogenases) systems offer a green and highly selective alternative for the synthesis of chiral alcohols. These reactions are often performed in aqueous media under mild conditions.[6]
Comparative Performance Analysis: The Case of Acetophenone Reduction
To provide a quantitative and objective comparison, we will focus on the asymmetric reduction of acetophenone to 1-phenylethanol, a widely accepted benchmark reaction in the field. The key performance indicators are the chemical yield (%) and the enantiomeric excess (ee%), which measures the degree of stereoselectivity.
| Chiral Alcohol/Ligand Precursor | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | Hypothetical Furan-based Oxazaborolidine | (R)-1-phenylethanol | Data not available | Data not available | |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (Proline-derived) | Corey-Bakshi-Shibata (CBS) Catalyst | (R)-1-phenylethanol | 97% | 96.5% | [8] |
| (R)-BINOL & (R,R)-DPEN | Noyori-type Ru(II) Catalyst | (S)-1-phenylethanol | >99% | 98% | [4] |
| Candida tropicalis (whole cells) | Biocatalytic Reduction | (R)-1-phenylethanol | 85% | >99% | [7] |
Expert Insights and Causality:
-
Proline-Derived CBS Catalysts: The high yield and excellent enantioselectivity achieved with the proline-derived CBS catalyst are attributed to the rigid, bicyclic structure of the oxazaborolidine intermediate, which creates a well-defined chiral pocket for the ketone to coordinate, leading to a highly organized, face-selective hydride transfer.[2][3]
-
Noyori-Type Catalysts: The exceptional performance of Noyori's catalysts stems from the C2-symmetric BINAP ligand, which creates a highly asymmetric coordination sphere around the ruthenium center. The mechanism involves a metal-ligand bifunctional catalysis, where both the metal and the ligand participate in the hydrogen transfer, resulting in very high enantioselectivity.[4][5]
-
Biocatalysts: The remarkable enantioselectivity of biocatalysts like Candida tropicalis is a result of the highly specific active site of the enzyme (an alcohol dehydrogenase), which has evolved to recognize and reduce substrates with a particular stereochemical preference.
Projected Performance of a this compound-Derived Catalyst:
Based on the known reactivity of furan-containing ligands, a chiral catalyst derived from this compound could offer several interesting features. The furan ring, being an electron-rich heterocycle, could influence the electronic properties of the catalytic center. In a CBS-type reduction, the oxygen atom of the furan ring could potentially act as a Lewis basic site, influencing the coordination of the borane and the ketone. This could lead to unique selectivity profiles compared to the more common proline-derived systems. Further experimental investigation is warranted to fully elucidate its potential.
Experimental Methodologies
To ensure scientific integrity and reproducibility, detailed experimental protocols for the benchmark asymmetric reduction of acetophenone using established methods are provided below.
Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone
This protocol describes the in-situ generation of the oxazaborolidine catalyst from (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1N Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 mmol) in anhydrous THF (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.0 M borane-THF solution (0.6 mL, 0.6 mmol) dropwise to the solution of the amino alcohol.
-
Stir the mixture at room temperature for 1 hour to facilitate the in-situ formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise via the dropping funnel over 30 minutes.
-
Add an additional portion of 1.0 M borane-THF solution (0.6 mL, 0.6 mmol) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Add 1N HCl (5 mL) and stir for 15 minutes.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain chiral 1-phenylethanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., Daicel Chiralcel OD-H or similar).
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The optimal ratio may need to be determined experimentally.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 210 nm or 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of racemic 1-phenylethanol in the mobile phase (approx. 1 mg/mL).
-
Prepare a sample of the purified product from the asymmetric reduction in the mobile phase at a similar concentration.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the product sample.
-
Integrate the peak areas of the two enantiomers in the chromatogram of the product sample.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100
Visualization of Workflows and Concepts
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: General experimental workflow for asymmetric ketone reduction.
Caption: Decision-making framework for selecting an asymmetric reduction method.
Conclusion
The asymmetric reduction of prochiral ketones is a mature yet continuously evolving field. While well-established methods based on proline-derived and BINOL-based catalysts offer robust and highly effective solutions, the exploration of novel chiral scaffolds remains a vibrant area of research. This compound presents an intriguing, yet underexplored, platform for the development of new chiral ligands and catalysts. Its unique furan moiety offers the potential for novel stereoelectronic interactions that could lead to enhanced or complementary selectivity profiles compared to existing systems.
This guide has provided a framework for comparing the performance of chiral secondary alcohols in asymmetric ketone reduction, grounded in the established data for benchmark systems. It is our hope that this analysis will not only aid researchers in selecting the appropriate catalyst for their current needs but also inspire further investigation into the catalytic potential of furan-based chiral architectures like this compound.
References
-
Wu, C., Zhang, X., Liu, W., Wang, C., Jiang, Q., Chen, F., Liu, Q., Cao, F., Zheng, G., Zhang, A., & Chen, K. (2024). Biocatalytic Synthesis of Two Furan-Based Amino Compounds 2-Acetyl-4-aminofuran and 3-Acetylamino-5-(α-aminoethyl)-furan from Chitin Resources. ACS Sustainable Chemistry & Engineering. [Link]
-
Wills, M., et al. (2020). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]
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Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]
-
RSC Advances. (Year not specified). . [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Gotor, V., et al. (2009). Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine. ResearchGate. [Link]
-
ResearchGate. (2007). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. [Link]
-
ResearchGate. (Year not specified). The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. [Link]
-
Myers, A. G. (Year not specified). The Noyori Asymmetric Hydrogenation Reaction. [Link]
-
NROChemistry. (Date not specified). Noyori Hydrogenation. [Link]
-
Kragl, U., et al. (1998). Asymmetric reduction of acetophenone in membrane reactors: comparison of oxazaborolidine and alcohol dehydrogenase catalysed processes. OUCI. [Link]
-
Gotor, V., et al. (2009). Enantioselective reduction of acetophenone in the presence of diethylzinc and a chiral diamine a. ResearchGate. [Link]
-
Fasan, F., et al. (2020). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. Nature Communications, 11, 5727. [Link]
-
ResearchGate. (Year not specified). Recent progress of chiral aminophenol ligands and their derivatives in asymmetric catalysis. [Link]
-
ResearchGate. (Year not specified). Chiral catalysis of acetophenone. (A) The catalytic performance of.... [Link]
-
ResearchGate. (2020). Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. [Link]
-
ResearchGate. (Year not specified). Main types of catalysis by proline. [Link]
-
ResearchGate. (Year not specified). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by L-Proline Stabilized Iridium. [Link]
-
MDPI. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. [Link]
-
ResearchGate. (Year not specified). a) Reactivity comparison of trifluoroacetophenone and acetophenone.... [Link]
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- 4. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts | MDPI [mdpi.com]
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- 8. york.ac.uk [york.ac.uk]
A Comparative Guide to the Validation of Enantiomeric Purity of (S)-(-)-1-(2-Furyl)ethanol by Polarimetry
In the landscape of pharmaceutical development and asymmetric synthesis, the determination of enantiomeric purity is not merely a procedural step but a critical determinant of a drug's efficacy and safety.[1][2] Chiral molecules, such as (S)-(-)-1-(2-Furyl)ethanol, often exhibit starkly different pharmacological activities between their enantiomeric forms.[3] this compound is a valuable chiral building block in the synthesis of various pharmaceutical agents and flavoring compounds.[4] Therefore, the rigorous validation of its enantiomeric purity is paramount. This guide provides an in-depth comparison of polarimetry with alternative methods, supported by experimental protocols and data, to assist researchers in selecting the most suitable technique for their needs.
The Principle of Polarimetry in Enantiomeric Purity Assessment
Polarimetry is a long-established, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[5][6] Enantiomers of a chiral molecule rotate the plane of polarized light to an equal extent but in opposite directions.[5][7] The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation.[5] The magnitude of this rotation, known as the observed rotation (α), is directly proportional to the concentration of the chiral substance, the path length of the light through the sample, and the compound's intrinsic specific rotation [α].[8][9]
The enantiomeric excess (ee), a measure of the purity of one enantiomer in a mixture, can be calculated from the specific rotation of the sample using the following formula:
% ee = ([α]observed / [α]max) x 100
Where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer.[10]
For this compound, the reported specific rotation ([α]D20) is -23.5 ± 1° (c = 6 in ethanol), indicating it is the levorotatory enantiomer.[4]
Experimental Protocol: Polarimetric Determination of Enantiomeric Purity
This protocol outlines the steps for validating the enantiomeric purity of a sample of this compound.
Instrumentation and Materials:
-
High-precision polarimeter (Sodium D-line, 589 nm)
-
1 dm polarimeter cell
-
Volumetric flasks and pipettes
-
Analytical balance
-
This compound sample
-
Ethanol (spectroscopic grade)
Procedure:
-
Instrument Calibration and Zeroing:
-
Sample Preparation:
-
Accurately weigh approximately 0.6 g of the this compound sample.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with ethanol to achieve a concentration of approximately 6 g/100 mL (c = 6).
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.[12]
-
Place the filled cell into the polarimeter and record the observed optical rotation (α).
-
Perform at least three independent measurements and calculate the average.[12]
-
-
Calculation of Specific Rotation and Enantiomeric Excess:
-
Calculate the specific rotation using Biot's Law: [α]Tλ = α / (l × c), where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.[8]
-
Calculate the enantiomeric excess (% ee) using the formula mentioned previously, with the literature value for the specific rotation of the pure enantiomer.
-
Caption: Workflow for enantiomeric purity determination by polarimetry.
Data Presentation and Interpretation
| Sample ID | Concentration ( g/100 mL) | Observed Rotation (α) | Calculated Specific Rotation [α] | Enantiomeric Excess (% ee) |
| Standard (Pure S-enantiomer) | 6.00 | -1.41° | -23.5° | 100% |
| Test Sample A | 6.02 | -1.35° | -22.4° | 95.3% |
| Test Sample B | 5.98 | -1.10° | -18.4° | 78.3% |
| Racemic Mixture | 6.00 | 0.00° | 0.0° | 0% |
Note: The data presented in this table is for illustrative purposes.
A key limitation of polarimetry is its dependence on the accuracy of the specific rotation of the pure enantiomer, which can be influenced by temperature, solvent, and the presence of impurities.[13] It is also less sensitive for samples with very high or very low enantiomeric excess.
Comparative Analysis: Polarimetry vs. Chiral Chromatography
While polarimetry is a straightforward method, chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is considered a more definitive technique for determining enantiomeric purity.[1][2][14]
Principle of Chiral HPLC: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound.[15] This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification based on peak area. For furan derivatives, polysaccharide-based CSPs are often effective.[15][16]
Experimental Protocol: Chiral HPLC Analysis
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral column (e.g., Daicel Chiralpak AD-H)
-
This compound sample
-
(±)-1-(2-Furyl)ethanol (racemic standard)
-
HPLC-grade n-hexane and isopropanol
Procedure:
-
Method Development:
-
Develop a suitable mobile phase composition (e.g., n-hexane/isopropanol) to achieve baseline separation of the enantiomers using the racemic standard.
-
Optimize the flow rate and detection wavelength.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase.
-
Prepare a series of calibration standards from the racemic mixture.
-
-
Analysis:
-
Inject the racemic standard to confirm the retention times of the (R) and (S) enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess:
-
% ee = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
-
Caption: Workflow for enantiomeric purity determination by chiral HPLC.
Objective Comparison of Methods
| Feature | Polarimetry | Chiral HPLC |
| Principle | Measures bulk optical rotation | Physical separation of enantiomers |
| Accuracy | Moderate; dependent on [α]max | High |
| Precision | Good | Excellent |
| Sensitivity | Low, especially near 0% and 100% ee | High, can detect trace enantiomers |
| Throughput | High | Lower, dependent on run time |
| Cost | Lower instrument and operational cost | Higher instrument and column cost |
| Information Provided | Enantiomeric excess of the bulk sample | Enantiomeric excess, presence of other impurities |
| Validation | Requires a well-characterized pure enantiomer standard | Requires a racemic standard for method development |
Conclusion and Recommendations
The choice between polarimetry and chiral chromatography for the validation of the enantiomeric purity of this compound is contingent upon the specific requirements of the analysis.
Polarimetry serves as a rapid, cost-effective, and straightforward method for routine quality control and for samples where the specific rotation of the pure enantiomer is well-established and high.[6] It is particularly useful for confirming the identity of an enantiomer and for obtaining a quick estimate of enantiomeric purity. However, its accuracy can be compromised by impurities and deviations from ideal solution behavior.[13]
Chiral HPLC , on the other hand, offers superior accuracy, sensitivity, and specificity.[1] It is the method of choice for regulatory submissions, for the analysis of complex mixtures, and when a high degree of certainty is required. The ability to physically separate and individually quantify the enantiomers provides unambiguous results and can also reveal the presence of other chemical impurities.[17]
In a research and development setting, a pragmatic approach would involve using polarimetry for rapid screening of reaction outcomes, followed by chiral HPLC for the precise and accurate validation of the final product's enantiomeric purity. This dual-method strategy leverages the high throughput of polarimetry and the high fidelity of chiral chromatography, ensuring both efficiency and scientific rigor in the development of enantiomerically pure compounds like this compound.
References
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- Basics of polarimetry. Anton Paar Wiki.
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- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
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- Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
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- Chiral compound analyses and Faraday polarimetry. IBZ Messtechnik.
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- Determination of enantiomeric excess. University of Glasgow.
- New methods for the enantiomeric excess determination using NMR. University of Groningen.
- Validation Compliant with Pharmacopoeia for P-4000 Series Polarimeters. JASCO Global.
- Polarimeter Requirements for the Pharmaceutical Industry. Rudolph Research Analytical.
- (S)-(−)-1-(2-Furyl)ethanol. Sigma-Aldrich.
- Highly stereoselective synthesis of 2,3-dihydrofurans via cascade Michael addition-alkylation process: nitro group as the leavin. The Royal Society of Chemistry.
- Optical Rotation, Optical Activity, and Specific Rot
- Supporting Inform
- This compound = 99.0 GC sum of enantiomers 85828-09-7. Sigma-Aldrich.
- (PDF) Development and validation of a modified polarimetric assay method for small volume samples.
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- Separation of Furan, dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Optical Activity. Chemistry LibreTexts.
- Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu.
- (±)-1-(2-Furyl)ethanol = 99.0 GC 4208-64-4. Sigma-Aldrich.
- POLARIMETRY. MLSU.
- light polariz
- This compound = 99.0 GC sum of enantiomers 85828-09-7. Sigma-Aldrich (Korean).
- Determine Concentration through Polarimetry. PASCO scientific.
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A Prospective Analysis of (S)-(-)-1-(2-Furyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis: A Comparative Guide
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral auxiliaries have long stood as a robust and reliable strategy for inducing stereocontrol in chemical transformations.[1] This guide provides a comprehensive analysis of the potential of (S)-(-)-1-(2-Furyl)ethanol as a novel chiral auxiliary, benchmarked against the performance of well-established and highly effective auxiliaries: Evans' oxazolidinones and Oppolzer's sultams. While direct, quantitative comparative data for this compound is not extensively available in peer-reviewed literature, this guide will leverage the known principles of asymmetric induction and the unique electronic and steric properties of the furan moiety to project its potential efficacy.
The Foundational Principles of Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to selectively produce one diastereomer over others.[1] Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product. The efficacy of a chiral auxiliary is judged on several key criteria:
-
High Diastereoselectivity: The ability to induce a high diastereomeric excess (d.e.) in a variety of reactions.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions without racemization of the product.
-
Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.
-
Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on a clear mechanistic model.
The Gold Standards: Evans' Oxazolidinones and Oppolzer's Sultams
Before exploring the potential of this compound, it is crucial to understand the benchmarks set by existing technologies.
Evans' Oxazolidinones
Developed by David A. Evans and his research group, chiral oxazolidinones are among the most successful and widely used chiral auxiliaries.[2] Derived from readily available amino alcohols, they have demonstrated exceptional stereocontrol in a multitude of asymmetric reactions, including aldol additions, alkylations, and Diels-Alder reactions.
The stereochemical control exerted by Evans' auxiliaries is attributed to the formation of a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Illustrative Workflow for an Evans' Aldol Reaction:
Caption: Workflow for an Evans' Asymmetric Aldol Reaction.
Oppolzer's Sultams
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries derived from camphor.[3] These auxiliaries provide excellent stereocontrol in a variety of reactions, including Diels-Alder reactions, conjugate additions, and alkylations. The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, effectively blocking one face of the reactive intermediate.
Mechanism of Stereocontrol in an Oppolzer's Sultam-Mediated Diels-Alder Reaction:
Sources
A Comparative Guide to the Applications of Chiral Furyl Alcohols in Modern Synthesis
Introduction: The Rise of a Bio-Renewable Chiral Scaffold
In the landscape of asymmetric synthesis and drug development, the demand for enantiomerically pure building blocks is insatiable.[1][2] Chirality is a decisive factor in the efficacy and safety of pharmaceuticals, as different enantiomers of a drug can exhibit vastly different biological activities.[3][4] Among the vast arsenal of chiral intermediates, chiral furyl alcohols have emerged as exceptionally versatile and valuable scaffolds. Derived from furfural, a platform chemical readily produced from lignocellulosic biomass like corncobs, these compounds represent a sustainable alternative to petrochemically-derived building blocks.[5][6]
This guide provides a comparative analysis of the applications of chiral furyl alcohols, moving beyond a simple catalog of reactions. We will explore the causality behind their synthetic utility, compare their performance against other chiral synthons, and provide actionable experimental protocols for their synthesis and transformation. Our focus is on demonstrating their power as chiral building blocks, ligands, and precursors to bioactive molecules, offering researchers and drug development professionals a comprehensive view of their potential.
I. The Synthetic Gateway: Accessing Enantiopure Furyl Alcohols
The utility of any chiral building block is predicated on its accessibility in high enantiopurity. Chiral furyl alcohols are primarily synthesized via the asymmetric reduction of the corresponding prochiral furyl ketones. Two main strategies dominate this field: biocatalysis and chemical catalysis, each with distinct advantages.
Biocatalytic Asymmetric Reduction: Enzyme-catalyzed reactions, particularly those using alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), are highly favored for their exceptional enantioselectivity (often >99% ee) and mild, environmentally benign reaction conditions.[7][8] Whole-cell biotransformations are often employed to circumvent the need for expensive cofactor regeneration.[9]
Chemical Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation using chiral metal complexes, such as those based on Ruthenium or Rhodium, offers a powerful alternative.[1] These methods are often broader in scope and can be more easily scaled, though they may require more rigorous optimization to achieve the enantioselectivities seen in biocatalysis.
The choice between these methods is often a practical one. Biocatalysis excels in producing specific enantiomers with near-perfect fidelity, while chemical methods offer greater flexibility for substrate modification. A chemoenzymatic approach, integrating chemical catalysis to produce a precursor with subsequent enzyme-mediated reduction, can offer the best of both worlds.[10][11]
Comparative Data: Synthesis of Chiral Furyl Alcohols
| Precursor Ketone | Method / Catalyst | Product | Yield (%) | ee (%) | Reference |
| 3-Acetamido-5-acetylfuran | Biocatalysis (Carbonyl Reductase: ScCR) | (R)-3A5HEF | >99 | >99 | [10] |
| 3-Acetamido-5-acetylfuran | Biocatalysis (Carbonyl Reductase: YueD) | (S)-3A5HEF | >99 | >99 | [10] |
| 2-Acetylfuran | Biocatalysis (Meyerozyma guilliermondii) | (S)-1-(2-Furyl)ethanol | 98 | >98 | [12] |
| Substituted Furyl Ketones | Chemical (Noyori Ru-catalyst) | Chiral Furyl Alcohols | High | High | [1] |
II. Application as a Core Chiral Building Block
The true value of chiral furyl alcohols lies in their ability to be transformed into a diverse array of other valuable chiral molecules. The furan ring is a latent diene, a masked dicarbonyl, and a versatile handle for further functionalization.
The Achmatowicz Rearrangement: A Gateway to Pyranones
One of the most powerful transformations of chiral furyl alcohols is the Achmatowicz rearrangement.[5] This oxidative ring expansion converts a furyl alcohol into a dihydropyranone, a core structural motif found in numerous natural products, particularly carbohydrates and polyketides.
The causality of this reaction's utility is its stereospecificity. The chirality of the starting alcohol directly dictates the stereochemistry of the resulting pyranone, allowing for a highly controlled entry into complex chiral systems. This makes chiral furyl alcohols superior starting points for the synthesis of rare sugars and other bioactive pyran-containing molecules.[10]
Workflow: From Furfural to Chiral Pyranones
Caption: Chemoenzymatic pathway from biomass to high-value chiral pyranones.
Experimental Protocol: Biocatalytic Synthesis of (R)-3-acetamido-5-(1-hydroxyethyl)furan
This protocol is adapted from a chemoenzymatic route demonstrating the power of integrating chemical and biological catalysis.[10]
Part A: Synthesis of 3-Acetamido-5-acetylfuran (3A5AF) Precursor
-
Reaction Setup: In a microwave vial, combine N-acetyl-D-glucosamine (NAG) (1 mmol), boric acid (0.1 mmol), and the ionic liquid [Bmim]Cl (2 mL).
-
Microwave Irradiation: Heat the mixture under microwave irradiation at 120 °C for 30 minutes.
-
Extraction: After cooling, extract the product from the ionic liquid using ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield 3A5AF.
Part B: Asymmetric Reduction to (R)-3A5HEF
-
Biocatalyst Preparation: Prepare a reaction buffer of 100 mM Tris-HCl (pH 7.5). Suspend whole E. coli cells overexpressing a carbonyl reductase from Streptomyces coelicolor (ScCR) in the buffer.
-
Reaction Mixture: In a reaction vessel, combine the buffer containing the biocatalyst, 3A5AF (10 mM), NADP⁺ (1 mM), and glucose dehydrogenase (GDH) for cofactor regeneration. Add glucose (50 mM) as the ultimate reductant.
-
Biotransformation: Incubate the mixture at 30 °C with shaking (200 rpm) for 24 hours. Monitor the reaction progress by HPLC or TLC.
-
Workup and Isolation: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 10 mL). Dry the combined organic layers, concentrate, and purify via column chromatography to obtain (R)-3A5HEF with >99% yield and >99% ee.[10]
This self-validating system relies on the high specificity of the enzyme, which ensures the production of a single enantiomer, verifiable by chiral HPLC analysis.
III. Application as Chiral Ligands and Auxiliaries
Beyond their role as direct building blocks, chiral furyl alcohols are valuable precursors for chiral ligands used in asymmetric metal catalysis.[13][14] The furan ring can coordinate to metal centers, and the chiral alcohol moiety provides the necessary stereochemical environment to induce enantioselectivity in a reaction.[13][15]
These ligands are often modular, meaning their steric and electronic properties can be fine-tuned by modifying the substituents on the furan ring or the alcohol side chain. This tunability is a key advantage, allowing for the optimization of a catalyst for a specific transformation, such as asymmetric C-C bond formation or hydrogenation.[14][16]
Logical Relationship: Roles of Chiral Furyl Alcohols
Caption: Differentiating the synthetic roles of chiral furyl alcohols.
Comparative Performance: Furyl vs. Phenyl Scaffolds in Catalysis
In many ligand designs, a furyl group can serve as a bio-isosteric replacement for a phenyl group. The comparison is not merely academic; the oxygen heteroatom of the furan ring can alter the ligand's electronic properties and coordinating ability, sometimes leading to enhanced catalytic activity or selectivity compared to its phenyl-based counterpart.
| Ligand Type / Reaction | Chiral Scaffold | Key Performance Metric (ee%) | Advantage/Disadvantage |
| Quinoline-based Ligand / Organozinc Addition | 2-Furyl | Up to 96% | Good performance with heteroaromatic aldehydes.[17] |
| Quinoline-based Ligand / Organozinc Addition | Phenyl | Variable | Often the standard, but may be less effective for certain substrates. |
| (4+2) Cycloaddition / Iron(III) Photocatalysis | Furyl Dienophile | 95% | Demonstrates compatibility of furan ring with radical cation reactions.[16] |
| (4+2) Cycloaddition / Iron(III) Photocatalysis | Phenyl Dienophile | 90-99% | High performance, but furyl variant shows comparable, excellent results.[16] |
Conclusion and Future Outlook
Chiral furyl alcohols stand at a compelling intersection of green chemistry and high-value asymmetric synthesis. Their derivation from renewable biomass provides a sustainable foundation, while their rich and versatile chemistry enables access to a wide spectrum of complex chiral molecules.[5][6] As building blocks, their performance in stereospecific transformations like the Achmatowicz rearrangement is exemplary. As precursors to chiral ligands, they offer a tunable and effective platform for asymmetric catalysis.
The continued development of novel biocatalysts will make an even wider range of enantiopure furyl alcohols readily accessible.[9] Future research will likely focus on expanding their role in medicinal chemistry, leveraging the furan motif as a stable, versatile scaffold in drug design, and developing new catalytic transformations that exploit the unique electronic properties of the furan ring. For researchers and drug developers, chiral furyl alcohols are not just an alternative; they are an enabling technology for building the complex, stereochemically-defined molecules of the future.
References
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Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]
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Yino. (2025). What are the derivatives of bio - based furfuryl alcohol? Yino Blog. [Link]
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Request PDF. (n.d.). Furfuryl Alcohol Production with High Selectivity by a Novel Visible-Light Driven Biocatalysis Process. ResearchGate. [Link]
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An, J., et al. (2021). Chemoenzymatic access to enantiopure N-containing furfuryl alcohol from chitin-derived N-acetyl-D-glucosamine. Bioresources and Bioprocessing, 8(1), 81. [Link]
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Request PDF. (n.d.). Efficient Synthesis of Chiral Benzofuryl beta-Amino Alcohols via Catalytic Asymmetric Henry Reaction. ResearchGate. [Link]
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Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. [Link]
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Ni, Y., et al. (2016). Chemoenzymatic Synthesis of Furfuryl Alcohol from Biomass in Tandem Reaction System. Catalysts, 6(10), 157. [Link]
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Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]
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Štefane, B., & Iskra, J. (2021). Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity. Beilstein Journal of Organic Chemistry, 17, 1737–1744. [Link]
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Inchem.org. (n.d.). FURFURYL ALCOHOL AND RELATED SUBSTANCES. [Link]
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Kim, H., et al. (2023). A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A. Journal of the American Chemical Society, 145(2), 1195–1203. [Link]
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Contente, M. L., & Molinari, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744. [Link]
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Riente, P., et al. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. Catalysts, 10(3), 263. [Link]
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deVries, J. G. (2006). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Current Topics in Medicinal Chemistry, 6(12), 1237-1251. [Link]
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Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. [Link]
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Mrony, A., et al. (2022). Modular synthesis of 2-furyl carbinols from 3-benzyldimethylsilylfurfural platforms relying on oxygen-assisted C–Si bond functionalization. Beilstein Journal of Organic Chemistry, 18, 1228–1235. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Amino Alcohols as Chiral Building Blocks. [Link]
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France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(3), 1025–1050. [Link]
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Guo, J., et al. (2014). Conversion of 2-furylcarbinols with alkyl or aryl azides to highly functionalized 1,2,3-triazoles via cascade formal [3 + 2] cycloaddition/ring-opening. Organic Letters, 16(19), 5088–5091. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Routes to (S)-(-)-1-(2-Furyl)ethanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is a critical endeavor. (S)-(-)-1-(2-Furyl)ethanol is a valuable chiral intermediate, finding application in the synthesis of pharmaceuticals and fine chemicals.[1] Its stereochemistry is paramount to the biological activity of the final products, making the choice of synthetic route a crucial decision. This guide provides an in-depth comparison of three distinct and prominent synthetic strategies to obtain this chiral alcohol: Asymmetric Hydrogenation of 2-Acetylfuran, Biocatalytic Asymmetric Reduction and Kinetic Resolution, and Chiral Pool-Derived Asymmetric Addition. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comprehensive cost-benefit analysis to inform your selection of the most suitable method for your research and development needs.
Asymmetric Hydrogenation of 2-Acetylfuran: A Powerful and Precise Approach
Asymmetric hydrogenation has emerged as a powerful tool for the enantioselective synthesis of chiral alcohols from prochiral ketones. The Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, is particularly well-suited for this transformation, often employing Ruthenium-based catalysts bearing chiral ligands like BINAP.[2]
Mechanistic Expertise: The Elegance of Noyori Hydrogenation
The mechanism of the Noyori asymmetric hydrogenation is a testament to the principles of organometallic catalysis. The reaction proceeds through a metal-ligand bifunctional mechanism. The active catalyst, typically a Ru(II)-BINAP complex, coordinates to the ketone. The chirality of the BINAP ligand creates a chiral environment around the metal center, dictating the facial selectivity of the hydride transfer from the ruthenium to the carbonyl carbon. The reaction requires a hydrogen source, typically gaseous hydrogen under pressure, to regenerate the active hydride species.
Experimental Protocol: Noyori Asymmetric Hydrogenation of 2-Acetylfuran
Materials:
-
2-Acetylfuran (99%)
-
[RuCl₂((R)-BINAP)]₂
-
Methanol (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with [RuCl₂((R)-BINAP)]₂ (0.005 mol%) and 2-acetylfuran (10 mmol).
-
Anhydrous methanol (20 mL) is added, and the vessel is sealed.
-
The autoclave is removed from the glovebox, purged with hydrogen gas three times, and then pressurized with hydrogen to 50 atm.
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
After cooling to room temperature, the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
-
The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Expected Outcome:
-
Yield: >95%
-
Enantiomeric Excess (e.e.): >98% (S)
Biocatalysis: The Green and Selective Alternative
Biocatalysis offers an environmentally benign and highly selective approach to chiral synthesis. Two primary biocatalytic strategies are employed for the production of this compound: asymmetric reduction of 2-acetylfuran using alcohol dehydrogenases (ADHs) and kinetic resolution of racemic 1-(2-furyl)ethanol using lipases.
Enzymatic Asymmetric Reduction: Harnessing Nature's Catalysts
Mechanism: Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of synthesizing this compound, an ADH with appropriate stereoselectivity is used to reduce 2-acetylfuran. These enzymes utilize a cofactor, typically NADH or NADPH, as the hydride source. The enzyme's active site is inherently chiral, precisely orienting the substrate and cofactor to ensure the hydride is delivered to a specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. For the production of the (S)-enantiomer, an ADH that follows the anti-Prelog rule is required.
Experimental Protocol: Whole-Cell Biocatalytic Reduction of 2-Acetylfuran
Materials:
-
Lactobacillus kefir (or other suitable microorganism expressing a stereoselective ADH)
-
Growth medium (e.g., MRS broth)
-
2-Acetylfuran
-
Glucose (as a co-substrate for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
Procedure:
-
Cultivation of Microorganism: Inoculate a suitable growth medium with Lactobacillus kefir and incubate under appropriate conditions to obtain a sufficient cell mass.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash with phosphate buffer. Resuspend the cells in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight).
-
Bioreduction: In a reaction vessel, combine the cell suspension with glucose (e.g., 100 mM) and 2-acetylfuran (e.g., 20 mM).
-
Incubate the reaction mixture at 30 °C with gentle agitation for 24-48 hours.
-
Work-up and Purification: Monitor the reaction progress by GC or HPLC. Once the reaction is complete, centrifuge to remove the cells. Extract the supernatant with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.
-
Determine the e.e. by chiral HPLC.
Expected Outcome:
-
Yield: 80-95%
-
Enantiomeric Excess (e.e.): >99% (S)
Enzymatic Kinetic Resolution: A Path to Enantiopurity
Mechanism: Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. For the synthesis of this compound, the racemic alcohol is subjected to acylation catalyzed by a lipase, such as Candida antarctica lipase B (CALB). CALB preferentially acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The success of this method hinges on the high enantioselectivity of the enzyme, allowing for the separation of the unreacted alcohol and the acylated product.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-(2-Furyl)ethanol
Materials:
-
(±)-1-(2-Furyl)ethanol
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Vinyl acetate (as the acyl donor)
-
Anhydrous solvent (e.g., toluene or hexane)
Procedure:
-
To a solution of (±)-1-(2-Furyl)ethanol (10 mmol) in anhydrous toluene (50 mL), add vinyl acetate (12 mmol).
-
Add immobilized Candida antarctica lipase B (e.g., 100 mg).
-
Stir the mixture at 40 °C and monitor the reaction by GC or HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high e.e. for both the remaining alcohol and the formed ester.
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Remove the solvent under reduced pressure.
-
Separate the unreacted this compound from the (R)-1-(2-furyl)ethyl acetate by column chromatography.
-
Determine the e.e. of the (S)-alcohol by chiral HPLC.
Expected Outcome:
-
Yield of (S)-alcohol: <50% (theoretical maximum is 50%)
-
Enantiomeric Excess (e.e.) of (S)-alcohol: >99%
Chiral Pool-Derived Asymmetric Addition: Building with Nature's Chirality
The chiral pool refers to the collection of readily available, enantiomerically pure natural products like amino acids, terpenes, and carbohydrates.[3] While a direct multi-step synthesis of this compound from a simple chiral pool starting material is not prominently documented, a powerful related strategy involves using a chiral catalyst derived from the chiral pool to induce asymmetry. A prime example is the asymmetric addition of an organometallic reagent to an aldehyde.
Mechanistic Insight: Asymmetric Alkylation with a Chiral Ligand
In this approach, an achiral aldehyde, furan-2-carbaldehyde, is reacted with an organometallic reagent, such as diethylzinc, in the presence of a chiral ligand. This ligand, often an amino alcohol derived from the chiral pool (e.g., N-methylephedrine), coordinates to the zinc atom, creating a chiral environment. This chiral complex then delivers an ethyl group to one face of the aldehyde carbonyl, leading to the formation of the chiral secondary alcohol with high enantioselectivity.
Experimental Protocol: Asymmetric Ethyl Addiiton to Furan-2-carbaldehyde
Materials:
-
Furan-2-carbaldehyde
-
Diethylzinc (1.0 M solution in hexanes)
-
(1R,2S)-(-)-N-Methylephedrine
-
Anhydrous toluene
Procedure:
-
To a solution of (1R,2S)-(-)-N-methylephedrine (0.2 mmol) in anhydrous toluene (10 mL) at 0 °C under an inert atmosphere, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of furan-2-carbaldehyde (2.0 mmol) in anhydrous toluene (5 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Determine the e.e. by chiral HPLC.
Expected Outcome:
-
Yield: 85-95%
-
Enantiomeric Excess (e.e.): >95% (S)
Comparative Analysis: A Head-to-Head Evaluation
To facilitate a clear and objective comparison, the key performance indicators and cost factors for each synthetic route are summarized in the tables below.
Data Presentation: Performance Metrics of Synthetic Routes
| Metric | Asymmetric Hydrogenation (Noyori) | Biocatalytic Reduction (ADH) | Biocatalytic Resolution (Lipase) | Chiral Pool-Derived Addition |
| Starting Material | 2-Acetylfuran | 2-Acetylfuran | (±)-1-(2-Furyl)ethanol | Furan-2-carbaldehyde |
| Yield | >95% | 80-95% | <50% | 85-95% |
| Enantiomeric Excess | >98% | >99% | >99% | >95% |
| Reaction Conditions | High pressure, moderate temp. | Ambient temp. & pressure | Moderate temp., ambient pressure | Low temp., inert atmosphere |
| Catalyst Loading | Very low (0.005 mol%) | High (whole cells) | Moderate (immobilized enzyme) | Stoichiometric chiral ligand |
| Scalability | High | Moderate to High | Moderate | Moderate |
| Green Chemistry | Moderate (metal catalyst, solvent) | High (aqueous, biodegradable) | High (reusable enzyme, solvent) | Moderate (organometallic) |
Cost-Benefit Analysis: A Financial Perspective
| Cost Factor | Asymmetric Hydrogenation (Noyori) | Biocatalytic Reduction (ADH) | Biocatalytic Resolution (Lipase) | Chiral Pool-Derived Addition |
| Starting Material Cost | Moderate (2-acetylfuran)[1] | Moderate (2-acetylfuran)[1] | Low (racemic alcohol) | Low (furan-2-carbaldehyde) |
| Catalyst/Reagent Cost | High (Ru-BINAP catalyst)[4][5] | Low (microorganism) | Moderate (immobilized lipase)[6][7] | Moderate (N-methylephedrine, diethylzinc)[6][7] |
| Cofactor Cost | N/A | Low (in-situ regeneration) | N/A | N/A |
| Equipment Cost | High (autoclave) | Low (standard fermenter) | Low (standard reactor) | Moderate (inert atmosphere) |
| Operational Cost | High (pressure, safety) | Low (mild conditions) | Low (mild conditions) | Moderate (inert atmosphere) |
| Throughput | High | Moderate | Low (due to <50% yield) | High |
| Overall Cost-Effectiveness | High for large scale | Very high | Moderate | High |
Visualization of Synthetic Pathways
To provide a clearer understanding of the synthetic workflows, the following diagrams illustrate the key transformations involved in each route.
Asymmetric Hydrogenation Workflow
Caption: Biocatalytic routes to the chiral alcohol.
Chiral Pool-Derived Asymmetric Addition Workflow
Caption: Asymmetric addition using a chiral ligand.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound is a multifaceted decision that depends on the specific requirements of the project, including scale, cost constraints, and desired green credentials.
-
For large-scale industrial production where high throughput and yield are paramount, Asymmetric Hydrogenation (Noyori) stands out as an excellent choice. Despite the initial high cost of the catalyst and the requirement for specialized high-pressure equipment, the very low catalyst loading and high efficiency make it economically viable at scale.
-
For environmentally conscious and cost-effective synthesis, particularly at the lab and pilot scale, Biocatalytic Asymmetric Reduction using a whole-cell system is highly recommended. This method boasts mild reaction conditions, high enantioselectivity, and avoids the use of heavy metals and expensive cofactors due to in-situ regeneration.
-
Enzymatic Kinetic Resolution is a valuable tool for obtaining high enantiopurity, but its inherent limitation of a maximum 50% yield for the desired enantiomer makes it less ideal for large-scale production from a racemic starting material. However, it can be an excellent option if the undesired enantiomer can also be utilized or racemized and recycled.
-
The Chiral Pool-Derived Asymmetric Addition offers a robust and high-yielding alternative to asymmetric hydrogenation, avoiding the need for high-pressure equipment. The cost of the chiral ligand and the organometallic reagent are key considerations, but its operational simplicity makes it an attractive option for many applications.
Ultimately, the selection of the most appropriate synthetic strategy requires a careful evaluation of the factors outlined in this guide. By understanding the underlying chemistry, the practical aspects of each protocol, and the associated costs, researchers and drug development professionals can make informed decisions to advance their projects efficiently and economically.
References
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(R)-BINAP, 250 mg, CAS No. 76189-55-4 | Chiral Phosphine Ligands - Carl ROTH. [Link]
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-
Diethyl Zinc - Jiangsu MO opto-electronic material Co., Ltd. [Link]
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L-Proline, 1 kg - CP Lab Safety. [Link]
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Asymmetric Routes to Chiral Secondary Alcohols - Pharmaceutical Technology. [Link]
-
The synthesis of chiral secondary alcohols.[a] - ResearchGate. [Link]
-
De Novo Asymmetric Approaches To 2-Amino-N-(Benzyloxycarbonyl)-1-(2'-Furyl)-Ethanol And 2-Amino-N-(t-Butoxycarbonyl)-1-(2'-Furyl)-Ethanol | Request PDF - ResearchGate. [Link]
-
(1S,2R)-(+)-N-Methylephedrine, 1 X 5 g (287776-5G) - Alkali Scientific. [Link]
-
ChemInform Abstract: Enantioselective Synthesis of Furyl Alcohols by Catalytic Asymmetric Addition of Diethylzinc to Furanaldehydes. - Sci-Hub. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-(-)-1-(2-Furyl)ethanol
This document provides a detailed, procedural guide for the safe and compliant disposal of (S)-(-)-1-(2-Furyl)ethanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the rationale behind these essential procedures, ensuring both personal safety and regulatory adherence.
Part 1: Hazard Assessment and Chemical Profile
Understanding the chemical's intrinsic properties is the foundation of its safe management. While a comprehensive, standardized Safety Data Sheet (SDS) for this compound is not extensively detailed in all databases, we can establish a robust safety profile by examining its known data and the properties of structurally similar compounds, such as furan and furfuryl alcohol.
This compound is an alcohol derivative of furan. The furan ring system is associated with potential health hazards, and the alcohol functional group influences its solubility and reactivity. The provided Material Safety Data Sheet (MSDS) indicates it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause eye irritation[1]. Structurally related compounds like furan and furfuryl alcohol are classified as flammable or combustible liquids and are suspected carcinogens[2][3]. Therefore, a cautious approach is mandated, treating this compound as a hazardous substance.
| Property | Information | Citation(s) |
| Chemical Name | This compound | [1] |
| Synonyms | (S)-(-)-alpha-Methylfuran-2-methanol | [1] |
| Physical State | Yellow clear liquid | [1] |
| Known Hazards | May cause eye irritation. May be harmful if swallowed, inhaled, or absorbed through the skin. | [1] |
| Inferred Hazards | Combustible/Flammable. Potential carcinogen. | [2][3] |
| Storage Conditions | Store in a tightly closed container in a dry, well-ventilated area. Deep freeze (below -20°C). Protect from light. | [1] |
| Incompatibilities | Based on related compounds: Strong oxidizing agents, strong acids, strong bases. | [3] |
Part 2: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensuring a controlled and protected environment is critical.
-
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are unobstructed and immediately accessible.
-
Personal Protective Equipment (PPE) : A baseline of PPE is non-negotiable.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection : A lab coat must be worn and fully fastened.
-
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the legal framework for hazardous waste management from "cradle-to-grave"[4][5][6]. The following protocol ensures compliance with these standards.
Step 1: Hazardous Waste Determination
As the generator of the waste, you are legally responsible for determining if it is hazardous[1][7]. Based on the known and inferred hazards (potential flammability, toxicity), this compound must be managed as a hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [2][8][9].
Step 2: Waste Segregation
Proper segregation prevents dangerous chemical reactions.
-
Collect waste this compound in a dedicated waste container.
-
Do not mix this waste with incompatible materials such as acids, bases, or oxidizing agents[10].
-
If your institution's guidelines permit, it may be combined with other non-halogenated organic solvent waste. Always consult your organization's specific waste management plan.
Step 3: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Use a container that is in good condition, free of leaks, and constructed of a material compatible with the chemical (e.g., glass or polyethylene)[4][8].
-
The container must have a secure, tightly-fitting lid to prevent the release of vapors[8].
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion[4].
Step 4: Labeling
Accurate labeling is a critical safety and compliance requirement.
-
Each container must be clearly labeled with the words "Hazardous Waste" [10][11].
-
List all chemical constituents by their full name, including this compound and any other solvents or solutes present.
-
Indicate the primary hazards (e.g., Flammable, Toxic).
-
Include the name and contact information of the generating researcher or lab, and the room number[12].
-
The date on which the first drop of waste was added to the container must be recorded.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation.
-
The labeled, closed container must be kept in a designated Satellite Accumulation Area (SAA)[10].
-
This area must be under the control of the laboratory personnel generating the waste[4].
-
Place the container in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.
-
Storage limits apply: no more than 55 gallons of hazardous waste may be accumulated in an SAA. Once a container is full, it must be removed from the SAA within three days[10][12].
Step 6: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full, properly labeled waste container[8][12].
-
Do not attempt to transport the hazardous waste yourself[12]. The EHS office will consolidate waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF) in compliance with all regulations[4][13].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Part 4: Spill Management
Accidents require immediate and correct responses to mitigate risks.
-
Small Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad[1].
-
Collect the contaminated absorbent material using non-sparking tools and place it into a sealable container[8].
-
Label the container as hazardous waste, listing all contents, and manage it through the disposal process described above.
-
-
Large Spills :
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if the spill poses a fire or explosion hazard.
-
Contact your institution's EHS or emergency response team from a safe location. Do not attempt to clean up a large spill yourself.
-
References
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How Do You Dispose Of Flammable Liquids?. CountyOffice.org - YouTube. [Link]
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Navigating the Safe Handling of (S)-(-)-1-(2-Furyl)ethanol: A Practical Guide to Personal Protective Equipment
(S)-(-)-1-(2-Furyl)ethanol, a chiral alcohol essential in pharmaceutical development and organic synthesis, requires meticulous handling to ensure laboratory safety. [1] This guide provides an in-depth operational plan for the safe use of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower researchers with not just protocols, but the scientific reasoning behind them, fostering a culture of safety and precision.
Core Principles of Protection: A Proactive Stance
The cornerstone of laboratory safety is the proactive mitigation of risks. For this compound, the primary routes of exposure are inhalation, skin and eye contact, and ingestion.[2] Our PPE strategy is therefore designed to create a robust barrier against these hazards.
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls. For a volatile organic compound like this compound, adequate ventilation is paramount to keep airborne concentrations low.[2] All handling of this chemical should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[3]
A Detailed Approach to Personal Protective Equipment
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the task and the associated risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operational Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., preparing solutions, small-scale reactions) | - Safety glasses with side shields- Nitrile or neoprene gloves- Laboratory coat | Protection against minor splashes and incidental contact. |
| High-Volume Handling or Operations with Splash Potential | - Chemical splash goggles- Face shield (in addition to goggles)- Nitrile or neoprene gloves- Chemical-resistant apron over a laboratory coat | Enhanced protection for eyes, face, and body from significant splashes. |
| Operations with Aerosol or Vapor Generation | - All PPE from high-volume handling- NIOSH-approved respirator with an organic vapor cartridge | To prevent inhalation of potentially harmful vapors or aerosols.[2] |
Glove Selection: A Critical Choice
The choice of glove material is critical for preventing skin absorption. While the specific breakthrough time for this compound is not documented, data for related compounds like alcohols and ketones can guide our selection. Nitrile and neoprene gloves are generally recommended for handling alcohols.[4] It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially during prolonged operations.[5]
Respiratory Protection: When to Escalate
While engineering controls are the primary method for controlling inhalation hazards, respiratory protection may be necessary in certain situations, such as a large spill or when ventilation is inadequate. A NIOSH-approved respirator with an organic vapor cartridge is recommended under such circumstances.[2][6]
Operational Protocols: Ensuring a Self-Validating System
Adherence to standardized protocols is key to creating a self-validating safety system in the laboratory.
Donning and Doffing of PPE: A Step-by-Step Guide
Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If an apron is required, wear it over the lab coat.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to prevent cross-contamination):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Apron: Remove the chemical-resistant apron.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if worn): Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[1]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Spill and Disposal Management: A Comprehensive Plan
Emergency Spill Response
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[7]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the laboratory supervisor.
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all liquid and solid waste contaminated with the compound in separate, clearly labeled, and compatible waste containers.[8]
-
Container Management: Keep waste containers tightly closed except when adding waste.[9] Ensure containers are in good condition and stored in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[7][10] Do not dispose of this chemical down the drain.[8]
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their research.
References
-
Material Safety Data Sheet - this compound, stabilized, 99%. Cole-Parmer. [Link]
-
Safer Handling of Alcohol in the Laboratory. National Science Teachers Association. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Furfuryl alcohol. Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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Furfuryl alcohol - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : F. Centers for Disease Control and Prevention. [Link]
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Safety in the laboratory. University of Fribourg. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Berkeley. [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Ethanol - MATERIAL SAFETY DATA SHEET. Green Plains. [Link]
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Guidelines for Flammable Liquid Disposal. University of Pittsburgh. [Link]
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Glove Guide - Chemical Compatibility. University of South Florida. [Link]
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OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. [Link]
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Gloves Chemical Resistance Chart. Gloves By Web. [Link]
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Glove Recommendation Chart. Cal State East Bay. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
